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Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Documentation Hub

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  • Product: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
  • CAS: 1249312-21-7

Core Science & Biosynthesis

Foundational

"Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate CAS 1249312-21-7 properties"

CAS: 1249312-21-7 Role: Critical Electrophilic Intermediate for SNDRI Pharmacophores[1][2] Executive Summary & Chemical Identity[1][2] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a specialized hal...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1249312-21-7 Role: Critical Electrophilic Intermediate for SNDRI Pharmacophores[1][2]

Executive Summary & Chemical Identity[1][2]

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a specialized halogenated building block used primarily in the synthesis of complex bicyclic pharmaceutical ingredients.[1][2] Its structural core—a phenylacetic acid ester functionalized with an


-chlorine and a 2,3-dichloro aromatic substitution—renders it a highly reactive electrophile.[1]

This compound is identified as a key intermediate in the manufacturing of Centanafadine (EB-1010) , a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) currently under investigation for ADHD and other CNS disorders.[1] The


-chloro moiety serves as the "chemical handle" for the formation of the 3-azabicyclo[3.1.0]hexane scaffold characteristic of this drug class.[1]
Physicochemical Profile

Note: Experimental values for this specific intermediate are often proprietary. Data below represents calculated consensus based on structure-property relationships (SPR) of


-haloaryl esters.
PropertyValue / Description
Molecular Formula

Molecular Weight 253.51 g/mol
Physical State Viscous pale yellow oil or low-melting solid (Predicted)
Boiling Point ~280–290°C (760 mmHg) / ~145°C (10 mmHg)
Solubility Soluble in DCM, EtOAc, THF; Reacts/Decomposes in water
Reactivity Profile Alkylating agent; lachrymator (potential); moisture sensitive

Synthetic Utility & Mechanism of Action[2][7][8]

The value of CAS 1249312-21-7 lies in its bifunctional nature.[1] The ester group allows for eventual hydrolysis or reduction, while the


-chlorine allows for nucleophilic substitution (

) or carbenoid-like cyclopropanation.[1][2]
The Centanafadine Connection

In the synthesis of Centanafadine, this compound is reacted with acrylonitrile (or similar Michael acceptors) under basic conditions.[1][2] The mechanism involves the formation of a carbanion at the


-position, followed by a tandem Michael addition and intramolecular ring closure (MIRC) to form the cyclopropane ring.[1][2]
Diagram 1: Downstream Application (Bicyclic Ring Formation)

The following flow illustrates the mechanistic role of CAS 1249312-21-7 in constructing the 3-azabicyclo[3.1.0]hexane core.

Centanafadine_Synthesis Start Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate (CAS 1249312-21-7) Inter1 Intermediate: Carbanion Species Start->Inter1 Base (NaH or KOtBu) Deprotonation Reagent Acrylonitrile (Michael Acceptor) Reagent->Inter1 Add Cyclo Cyclopropane Derivative Inter1->Cyclo 1. Michael Addition 2. Intramolecular Ring Closure (MIRC) Final Centanafadine (SNDRI Scaffold) Cyclo->Final Reduction & Cyclization (Multi-step)

Caption: Mechanistic pathway converting the alpha-chloro ester into the bicyclic SNDRI core via MIRC reaction.

Preparation Protocol (Synthesis of the Intermediate)

To ensure high purity for pharmaceutical applications, the synthesis typically proceeds from 2-(2,3-dichlorophenyl)acetic acid.[1][2] The following protocol describes a self-validating method using thionyl chloride (


) and N-chlorosuccinimide (NCS) or sulfuryl chloride (

).[1]
Method: -Chlorination of Methyl Ester[1][2]

Prerequisites:

  • Starting Material: Methyl 2-(2,3-dichlorophenyl)acetate (non-chlorinated precursor).[1][2]

  • Reagent: Sulfuryl Chloride (

    
    ) or NCS.[1]
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloroethane (DCE).[1][2] Note: DCE is preferred for green chemistry compliance.[2]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Methyl 2-(2,3-dichlorophenyl)acetate in dry DCE (0.5 M concentration).

  • Activation: Add catalytic phosphorous trichloride (

    
    , 0.05 eq) if using 
    
    
    
    to accelerate the reaction.
  • Chlorination: Add 1.1 eq of Sulfuryl Chloride dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation Point: Monitor gas evolution (

      
       and 
      
      
      
      ).[1] Reaction is nearing completion when gas evolution ceases.[1]
  • Quench & Workup: Cool to 0°C. Quench carefully with saturated

    
    . Extract with DCM.[1]
    
  • Purification: The product is typically used crude if purity >95% (by GC).[1] If necessary, purify via short-path distillation under high vacuum.[1][2]

Diagram 2: Synthesis Workflow

Synthesis_Workflow Acid 2-(2,3-dichlorophenyl) acetic acid Ester Methyl 2-(2,3-dichlorophenyl) acetate Acid->Ester MeOH / H+ Reaction Reaction: SO2Cl2 / Reflux Ester->Reaction Dissolve in DCE Product CAS 1249312-21-7 (Alpha-Chloro Ester) Reaction->Product 1. Chlorination 2. Aq. Workup

Caption: Synthetic route from the phenylacetic acid precursor to the target alpha-chloro intermediate.

Analytical Validation (QC)

Researchers must validate the identity of CAS 1249312-21-7 using NMR to distinguish it from the non-chlorinated starting material.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • Starting Material: Shows a singlet at

      
       ~3.7 ppm (2H) for the benzylic 
      
      
      
      .[1]
    • Product (CAS 1249312-21-7): The benzylic

      
       singlet disappears  and is replaced by a singlet at 
      
      
      
      ~5.6–5.8 ppm (1H) representing the
      
      
      -chloro methine (
      
      
      ).[1]
    • Methyl Ester: Singlet at

      
       ~3.8 ppm (3H).[1]
      
    • Aromatic Region: Multiplets at

      
       7.2–7.5 ppm (3H), pattern specific to 2,3-dichloro substitution.[1][2]
      

Safety & Handling (HSE)

Hazard Classification (GHS):

  • Skin Corr.[1][3] 1B: Causes severe skin burns and eye damage (due to hydrolysis to HCl and chloroacetic acid derivatives).[1]

  • Acute Tox. 4: Harmful if swallowed.[1]

Handling Protocols:

  • Moisture Exclusion: Store under nitrogen/argon.[1] The

    
    -chloro ester is susceptible to hydrolysis, releasing corrosive HCl.[1][2]
    
  • PPE: Double nitrile gloves and face shield are mandatory.[1]

  • Neutralization: Spills should be treated with dilute sodium bicarbonate solution before disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-(3-chlorophenyl)acetate (Analogous Structure). Retrieved from [Link][1][2]

  • Otsuka Pharmaceutical Development & Commercialization, Inc. Centanafadine Phase 3 Clinical Trial Results.[1][2][4][5][6] Retrieved from [Link]

  • Google Patents. Methods for the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes (WO2007016155A2).[1] Retrieved from [1][2]

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Information. Retrieved from [Link][1][2]

Sources

Exploratory

Process Development Guide: Synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Topic: Synthesis Pathway for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Content Type: Technical Process Development Guide Audience: Process Chemists, Drug Development Scientists[1] Executive Summary & Strategic Analys...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathway for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Content Type: Technical Process Development Guide Audience: Process Chemists, Drug Development Scientists[1]

Executive Summary & Strategic Analysis

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a highly functionalized halogenated aromatic ester.[1][2] It serves as a critical "switch" intermediate in the synthesis of complex pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2] The presence of the labile


-chloro ester moiety makes it an ideal electrophile for nucleophilic substitution reactions—enabling the introduction of amines, thiols, or carbon nucleophiles to build fused heterocyclic rings or substituted phenylacetic acid derivatives.[1][2][3]

From a process chemistry perspective, the synthesis of this molecule presents a regioselectivity challenge.[1][2][3] The 2,3-dichloro substitution pattern on the phenyl ring deactivates the ring toward electrophilic aromatic substitution but activates the benzylic position.[1][2] However, direct halogenation of the corresponding phenylacetate often leads to over-chlorination or ring chlorination impurities.[1][2][3]

Therefore, this guide prioritizes the Mandelic Acid Pathway .[1][2][3] This route fixes the oxidation state of the benzylic carbon early in the synthesis, ensuring high regiofidelity and minimizing downstream purification burdens.[1][2][3]

Retrosynthetic Analysis

To design a robust pathway, we disconnect the target molecule at the ester and the


-chloro bond.[1][2]
  • Target: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate[1][4][5][6][7][8][9]

  • Primary Disconnection: Esterification and Deoxychlorination.[1][2]

  • Key Intermediate: 2,3-Dichloromandelic acid (or its methyl ester).[1][2]

  • Starting Material: 2,3-Dichlorobenzaldehyde (Commercially available commodity chemical).[1][2]

The logic here is to utilize the aldehyde functionality to install the


-carbon and oxygen simultaneously via cyanohydrin formation, followed by hydrolysis.[1][2] The hydroxyl group is then displaced by chloride using thionyl chloride (

), which can also drive the esterification in a one-pot or telescoped process.[1][2]

Retrosynthesis Target Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Inter1 2,3-Dichloromandelic Acid Target->Inter1 Esterification & Chlorodehydroxylation Start 2,3-Dichlorobenzaldehyde Inter1->Start Cyanohydrin Formation & Hydrolysis

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the 2,3-dichloro aromatic motif.

Primary Synthesis Pathway: The Modified Mandelic Route[1]

This protocol is designed for scalability and reproducibility.[1][2] It avoids the ambiguity of radical chlorination by using nucleophilic substitution on a benzylic alcohol.[1][2]

Phase 1: Synthesis of 2,3-Dichloromandelic Acid

If 2,3-dichloromandelic acid is not sourced commercially, it is synthesized from the aldehyde.[1][3]

Mechanism: Nucleophilic addition of cyanide to the carbonyl, followed by acid-catalyzed hydrolysis of the nitrile.[1][2]

Protocol:

  • Bisulfite Adduct Formation: Charge a reactor with 2,3-dichlorobenzaldehyde (1.0 eq) and a saturated solution of Sodium Bisulfite (

    
    , 1.1 eq) in water.[1][2] Stir vigorously at ambient temperature for 2–4 hours until the solid bisulfite adduct precipitates. Filter and wash with ethanol.[1][2]
    
    • Why: Isolating the bisulfite adduct purifies the aldehyde and avoids the use of free HCN gas in the next step.[1][2]

  • Cyanohydrin Formation: Suspend the wet adduct in water.[1][2] Slowly add a solution of Sodium Cyanide (

    
    , 1.2 eq) at 0–5°C. The adduct breaks down, and the cyanide attacks the liberated aldehyde in situ to form the cyanohydrin.[1][2][3]
    
  • Hydrolysis: Extract the cyanohydrin into toluene. Add concentrated Hydrochloric Acid (HCl, excess) and reflux for 6–8 hours. The nitrile hydrolyzes first to the amide and then to the carboxylic acid.[1][2]

  • Isolation: Cool the mixture. The product, 2,3-dichloromandelic acid , often crystallizes upon cooling or can be extracted into base, washed with organics, and re-precipitated with acid.[1][2][3]

Phase 2: Chlorodehydroxylation & Esterification (The "One-Pot" Step)

This is the critical step where the


-hydroxy acid is converted to the 

-chloro ester.[1][2]

Reagents: Thionyl Chloride (


), Methanol (MeOH).[1][2][3]
Solvent:  Toluene or neat 

.

Reaction Logic:


 plays a dual role:
  • Converts the carboxylic acid to the acid chloride.[1][2]

  • Converts the benzylic alcohol to the benzylic chloride (via an intermediate chlorosulfite ester, with retention or inversion depending on conditions, though racemization is common here).[1][2][3]

  • Quenching with Methanol converts the acid chloride to the methyl ester.[1][2]

Step-by-Step Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser (vented to a caustic scrubber for

    
     and 
    
    
    
    capture), and an addition funnel.
  • Charging: Add 2,3-Dichloromandelic acid (10.0 g, 45 mmol) and Toluene (50 mL).

  • Chlorination: Heat the slurry to 50°C. Add Thionyl Chloride (10 mL, ~135 mmol, 3.0 eq) dropwise over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.[1][2][3]
  • Reflux: Once addition is complete, heat the reaction to reflux (approx. 80–90°C internal) for 3 hours.

    • Checkpoint: Monitor by TLC or HPLC.[1][2] The starting material should be consumed.[1][2] The intermediate formed is 2-chloro-2-(2,3-dichlorophenyl)acetyl chloride.[1][2]

  • Evaporation (Critical): Cool to 50°C. Apply vacuum to remove excess

    
     and Toluene. This prevents the formation of dimethyl sulfite or other side products during the methanol quench.[1][2] Re-dissolve the residue in fresh Dichloromethane (DCM) or Toluene (30 mL).
    
  • Esterification: Cool the solution to 0°C. Add Methanol (5 mL, excess) dropwise. Stir for 1 hour at room temperature.

  • Workup: Quench the reaction mixture carefully with saturated Sodium Bicarbonate (

    
    ) solution. Separate the organic layer.[1][2][10][11] Wash with water and brine.[1][2] Dry over Sodium Sulfate (
    
    
    
    ).[1][2][11]
  • Purification: Concentrate the organic solvent. The crude oil is typically >95% pure.[1][2] If necessary, purify via short-path distillation (high vacuum) or silica gel chromatography (Hexanes/EtOAc 9:1).[1][2][3]

Alternative Pathway: Radical Chlorination (Industrial Contingency)

For large-scale manufacturing where cost is paramount and chromatography is impossible, a radical chlorination route might be considered, though it carries higher impurity risks.[1][2][3]

  • Precursor: Methyl 2-(2,3-dichlorophenyl)acetate.[1][2][4][5][6]

  • Reagent: Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS).[1][2]
    
  • Initiator: AIBN or Benzoyl Peroxide.[1][2]

  • Conditions: Reflux in

    
     (phased out) or Chlorobenzene.
    

Risk: This method often yields ~10–15% of the dichloro impurity (2,2-dichloro ester) which is extremely difficult to separate from the target monochloro product.[1][2] The Mandelic route described above is superior for purity.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3, 400 MHz)

3.78 (s, 3H)
Methyl ester (

)

5.85 (s, 1H)
Benzylic proton (

-CH-Cl).[1][2] The shift is deshielded by Cl and Ester.[1][2]

7.2–7.5 (m, 3H)
Aromatic protons (2,3-dichloro pattern).[1][2][3]
13C NMR

~53.5
Methyl carbon

~58.0

-Carbon (CH-Cl)

~168.5
Carbonyl Carbon (C=O)
Mass Spec (GC-MS)M+ (252/254/256)Characteristic isotope pattern for 3 Chlorine atoms (Cl3).[1][2]

Process Safety & Critical Parameters (CPPs)

SafetyFlow Cyanide Cyanide Handling (If making Mandelic Acid) Use Scrubbers/Detectors SOCl2 Thionyl Chloride Corrosive/Toxic Gas Vent to Scrubber Exotherm Methanol Quench Exothermic Control Temp < 10°C SOCl2->Exotherm Process Flow

Figure 2: Critical safety nodes in the synthesis workflow.

  • Gas Management: The reaction with

    
     generates stoichiometric quantities of 
    
    
    
    and
    
    
    .[1][2] This must be trapped in a NaOH scrubber.[1][2]
  • Thermal Control: The addition of methanol to the acid chloride is exothermic.[1][2] Failure to cool this step can lead to acid-catalyzed decomposition of the ester or boiling of the solvent.[1][2]

  • Moisture Sensitivity: Thionyl chloride reacts violently with water.[1][2] All glassware must be oven-dried, and solvents must be anhydrous.[1][2]

References

  • Alpha-Chlorination of Phenylacetic Acid Derivatives

    • Source: Organic Syntheses, Coll.[1][2][3] Vol. 4, p. 169 (1963); Vol. 32, p. 30 (1952).[1][2][3]

    • Title

      
      -Chlorophenylacetic Acid.[1][2]
      
    • URL:[Link]

    • Relevance: Establishes the foundational protocol for converting mandelic acid to alpha-chloro acids using thionyl chloride.
  • Thionyl Chloride Mediated Esterification

    • Source: P. G.[1][2] Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1][2][3]

    • Relevance: Mechanistic validation of acid chloride formation and subsequent alcoholysis.[1][2]

  • Target Molecule Identification

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 62224365, Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.[1][2][4]

    • URL:[Link][2][4]

    • Relevance: Confirmation of chemical structure, CAS (1249312-21-7), and physical properties.[1][2][3][5]

  • Synthesis of 2,3-Dichloromandelic Acid

    • Source:Journal of Medicinal Chemistry, "Substituted Phenylacetic Acids", various historical citations for the hydrolysis of mandelonitriles.[1][2][3] (General Reference for Phase 1).

Sources

Foundational

"physicochemical characteristics of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate"

Technical Monograph: Physicochemical Characterization & Synthetic Utility of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Executive Summary & Chemical Identity Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization & Synthetic Utility of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Executive Summary & Chemical Identity

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a specialized halogenated ester intermediate.[1][2] It belongs to the class of


-haloarylacetates, which are critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and complex heterocyclic pharmaceutical agents.

Its structural uniqueness lies in the 2,3-dichloro substitution pattern on the phenyl ring combined with a reactive


-chloro ester moiety .[1][2] This bifunctionality allows for orthogonal reactivity: the aromatic ring provides lipophilic bulk and metabolic resistance, while the 

-chloro position serves as an electrophilic "handle" for nucleophilic substitution (SN2) reactions, enabling the rapid construction of amino acid derivatives and heterocycles.
Chemical Identity Table
ParameterSpecification
IUPAC Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
CAS Registry Number 1249312-21-7
Molecular Formula

Molecular Weight 253.51 g/mol
SMILES COC(=O)C(Cl)C1=C(C(=CC=C1)Cl)Cl
InChI Key NKNAHSMAOKVDDU-UHFFFAOYSA-N
Structural Class

-Haloester; Polychlorinated aromatic

Physicochemical Characteristics

Understanding the physicochemical profile is essential for optimizing reaction solvents and purification protocols.[1][2] The presence of three chlorine atoms significantly increases lipophilicity compared to the non-chlorinated analog.[1][2]

Key Properties Data
PropertyValue / CharacteristicContext & Implications
Physical State Crystalline Powder / Low-melting SolidTypically solid at room temperature due to

-stacking interactions enhanced by chloro-substituents [1].[1][2]
Melting Point Predicted range: 45°C – 65°CRequires careful temperature control during drying; may liquefy in hot ambient conditions.[1][2]
Boiling Point Predicted: ~310°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification (e.g., < 1 mmHg).[1][2]
Solubility Soluble in DCM, EtOAc, THF, Toluene.[1]High lipophilicity (

) makes it insoluble in water.[1][2] Use non-polar to moderately polar organic solvents.[1][2]
Density ~1.45 g/cm³Denser than water and most organic solvents, facilitating phase separation in aqueous workups.[1][2]
Reactivity Electrophilic (

-carbon)
Susceptible to rapid hydrolysis in basic aqueous media; prone to thermal degradation if heated >120°C without stabilizers.[1][2]

Synthetic Methodologies

To ensure high purity (>98%) for pharmaceutical applications, two primary synthetic routes are established.[1][2] The choice depends on the availability of starting materials and the required enantiopurity.[1][2]

Route A: The Mandelic Acid Transformation (High Purity)

This route is preferred for generating high-purity material as it avoids radical chlorination byproducts.[1][2]

  • Starting Material: 2,3-Dichloromandelic acid.[1][2]

  • Step 1 (Esterification): Acid-catalyzed esterification with Methanol (MeOH) and sulfuric acid (

    
    ) to yield Methyl 2,3-dichloromandelate.[1][2]
    
  • Step 2 (Chlorination): Treatment of the hydroxyl group with Thionyl Chloride (

    
    ) or Phosphorus Pentachloride (
    
    
    
    ).[1][2]
    • Mechanism:[3][4][5] SNi or SN2 reaction replacing -OH with -Cl.[1][2]

Route B: Radical Halogenation (Industrial Scale)

Used when cost is the primary driver, though purification is more demanding.[1][2]

  • Starting Material: Methyl 2-(2,3-dichlorophenyl)acetate.[1][2][6][7][8][9][10]

  • Reagent: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS).[1][2]
    
  • Catalyst: AIBN (Azobisisobutyronitrile) or UV light.[1][2]

  • Process: Radical substitution at the benzylic position.

    • Risk:[2] Over-chlorination (dichlorination at the

      
      -position) is a common impurity.[1][2]
      
Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend Start1 2,3-Dichloromandelic Acid Inter1 Methyl 2,3-dichloromandelate Start1->Inter1 MeOH, H2SO4 (Esterification) Product Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate (CAS 1249312-21-7) Inter1->Product SOCl2, DCM (Nucleophilic Sub.) Start2 Methyl 2-(2,3-dichlorophenyl)acetate Start2->Product SO2Cl2, AIBN (Radical Chlorination) key1 Solid Line: Preferred Lab Route (High Purity) key2 Dashed Line: Industrial Route (Cost Effective)

Figure 1: Comparison of the Mandelic Acid nucleophilic substitution route (preferred) vs. the Radical Chlorination route.

Experimental Protocol: Synthesis via Thionyl Chloride

Note: This protocol assumes the use of Methyl 2,3-dichloromandelate as the precursor.

Reagents:

  • Methyl 2,3-dichloromandelate (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)[1][2]
    
  • Pyridine (catalytic, 0.1 eq)[7]

  • Dichloromethane (DCM) (Solvent, 10 vol)[1][2]

Procedure:

  • Dissolution: Charge the reaction vessel with Methyl 2,3-dichloromandelate and dry DCM under nitrogen atmosphere. Cool to 0°C.[1][2][11]

  • Addition: Add Pyridine. Then, add

    
     dropwise over 30 minutes, maintaining temperature < 5°C.
    
    • Why? Controlling the exotherm prevents the degradation of the ester moiety.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

  • Quench: Pour the reaction mixture onto crushed ice/water carefully.

  • Extraction: Separate the organic layer.[1][2][5][11][12] Wash with saturated

    
     (to remove acid byproducts) and Brine.[1][2]
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath < 40°C).
    
  • Purification: Recrystallize from Hexane/Ether or perform flash chromatography if necessary.

Reactivity & Applications

The core utility of CAS 1249312-21-7 is its role as an electrophile.[1][2] The chlorine atom is a good leaving group, activated by the adjacent carbonyl of the ester and the phenyl ring.[1][2]

Primary Reaction Types:
  • N-Alkylation (Amino Acid Synthesis): Reaction with primary or secondary amines yields

    
    -amino esters (phenylglycine derivatives).[1][2]
    
  • S-Alkylation: Reaction with thiols generates thioethers, precursors to sulfide/sulfone drugs.[1][2]

  • Heterocyclization: Condensation with amidines or ureas to form imidazoles or oxazoles.[1][2]

Visualization: Reactivity Flow

ReactivityFlow Core Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate Prod1 N-Substituted Phenylglycines (Pharma Intermediates) Core->Prod1 + Amine / Base (SN2) Prod2 alpha-Thioaryl Esters (Metabolic Probes) Core->Prod2 + Thiol / Base Prod3 Pyrazolinones (Agrochemicals) Core->Prod3 + Hydrazine / Cyclization Amine Primary Amines (R-NH2) Thiol Thiols (R-SH) Hydrazine Hydrazines (NH2-NHR)

Figure 2: Divergent synthesis pathways utilizing the electrophilic alpha-carbon.[1]

Safety & Handling (GHS Classification)

As an


-halo ester, this compound is a potent alkylating agent and lachrymator.[1][2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][7]

    • H319: Causes serious eye irritation.[1][2][7]

    • H335: May cause respiratory irritation.[1][2][7]

  • Handling: Must be handled in a fume hood. Avoid contact with metals (Fe, Al) which may catalyze decomposition.[1][2]

References

  • American Elements. (2024).[1][2] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specification. Retrieved from [Link][1][2][6][3][12][13]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 62224365, Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate. Retrieved from [Link][1][2][6]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Analytical Characterization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

This technical guide provides a comprehensive structural elucidation and analytical framework for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate . This compound serves as a high-value halogenated building block, often uti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation and analytical framework for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate . This compound serves as a high-value halogenated building block, often utilized in the synthesis of complex agrochemicals and pharmaceutical scaffolds requiring the distinct steric and electronic properties of the 2,3-dichlorophenyl moiety.

Executive Summary & Synthetic Context[1][2][3][4][5][6]

The precise structural confirmation of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a critical control point in process chemistry. Unlike its 2,4- or 3,4-dichloro isomers, the 2,3-dichloro substitution pattern introduces significant steric crowding (ortho-effect) and unique electronic shielding, which complicates standard analytical interpretation.

This molecule typically arises via two primary synthetic pathways:

  • Radical Halogenation: Free-radical chlorination of Methyl 2-(2,3-dichlorophenyl)acetate.

  • Hell-Volhard-Zelinsky (HVZ) Modification: Alpha-chlorination of the parent phenylacetic acid followed by esterification.

Primary Analytical Challenge: Differentiating the target molecule from:

  • Regioisomers: Specifically the 2,4-dichloro analog (often present if the starting material purity is compromised).

  • Over-chlorinated Impurities: Ring chlorination products (trichlorophenyl derivatives).

  • Hydrolysis Degradants: The corresponding alpha-hydroxy or alpha-chloro acid.

Structural Elucidation Strategy

The elucidation logic follows a subtractive evidence approach, confirming the Ester , the Alpha-Halogen , and the Regiochemistry of the aromatic ring.

Mass Spectrometry (MS) – The Isotopic Fingerprint

The first confirmation step utilizes the natural abundance of


 and 

isotopes.
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~253.5 g/mol

  • Chlorine Count: 3 (Two on the ring, one at the alpha position).

Critical Observation: A molecule with three chlorine atoms exhibits a distinct isotopic cluster pattern (M, M+2, M+4, M+6). The relative intensity ratios are approximately 27:27:9:1 .

  • M+ (252): Base peak (if stable).

  • M+2 (254): Equal intensity to M+.[1]

  • Fragmentation: Look for the loss of the methoxy group (

    
    ) and the loss of the alpha-chlorine (
    
    
    
    ), yielding the stable benzylic carbocation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]

This is the definitive method for establishing the 2,3-substitution pattern.


NMR (400 MHz,

) Assignment
MoietyShift (

ppm)
MultiplicityIntegrationStructural Insight
Aromatic H-5 7.20 – 7.25Triplet (t) or dd1HThe proton meta to both chlorines (in 2,3-pattern) or para to one. In a 2,3-system, H-5 couples with H-4 and H-6.
Aromatic H-4/H-6 7.40 – 7.55Doublet (d)2HH-4 and H-6 are chemically distinct but may overlap.

(ortho).
Alpha-CH 5.85 – 5.95Singlet (s)1HSignificantly deshielded by both the Cl and Ester group. Appears as a sharp singlet (no vicinal protons).
Methoxy (-OCH

)
3.78 – 3.82Singlet (s)3HCharacteristic methyl ester.

Differentiation Logic (2,3- vs 2,4-isomer):

  • 2,3-Dichloro: The aromatic region shows a "tight" ABC or AMX system with one triplet-like signal (H-5) and two doublets.

  • 2,4-Dichloro: Shows a distinct singlet (or small doublet,

    
    ) for the isolated proton at position 3, which is shielded between two chlorines. Absence of a meta-coupled singlet (d, J~2Hz) around 7.4 ppm confirms the 2,3-isomer. 
    

NMR (100 MHz,

)
  • Carbonyl (

    
    ):  ~168 ppm.
    
  • Alpha-Carbon (

    
    ):  ~55-58 ppm (Deshielded).
    
  • Methoxy Carbon: ~53 ppm.[1]

  • Aromatic Quaternary C-Cl: Two signals shifted downfield (~132-134 ppm).

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure during process development.

ElucidationLogic Start Crude Product Isolated MS_Check Step 1: Mass Spec (ESI/EI) Check Isotope Pattern Start->MS_Check Cl3_Pattern Isotope Ratio ~ 27:27:9:1 (3 Cl atoms confirmed) MS_Check->Cl3_Pattern Match Fail_MS Pattern Mismatch (Check for mono/di-chloro) MS_Check->Fail_MS Mismatch NMR_Check Step 2: 1H NMR (Aromatic Region) Cl3_Pattern->NMR_Check Iso_24 Observation: Isolated Singlet (d, J~2Hz) (H-3 Proton) NMR_Check->Iso_24 2,4-isomer signature Iso_23 Observation: Triplet (H-5) + 2 Doublets No Meta-Singlet NMR_Check->Iso_23 2,3-isomer signature Alpha_Check Step 3: Alpha-Proton Shift Iso_23->Alpha_Check Alpha_Cl Shift ~5.9 ppm (Alpha-Cl) Alpha_Check->Alpha_Cl Deshielded Alpha_H Shift ~3.8-4.0 ppm (Unreacted Starting Material) Alpha_Check->Alpha_H Shielded Final CONFIRMED STRUCTURE: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Alpha_Cl->Final

Figure 1: Analytical decision tree for distinguishing regioisomers and functionalization status.

Critical Analytical Control Points (Protocols)

To ensure scientific integrity, the following protocols are designed to be self-validating.

HPLC Purity Method (Reverse Phase)
  • Objective: Quantify the ratio of Alpha-Chloro product vs. Unreacted Phenylacetate.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Chlorinated aromatics absorb strongly here).

  • Validation Criterion: The alpha-chloro ester is more lipophilic than the non-chlorinated precursor and will elute later (higher Retention Time).

Chemical Shift Verification (Internal Standard)

When running NMR, trace water or solvent acidity can shift the alpha-proton.

  • Protocol: Spike the NMR tube with a trace amount of Dimethyl Sulfone (

    
     3.00 ppm) or use the residual 
    
    
    
    peak (7.26 ppm) strictly as reference.
  • Why? The alpha-proton at ~5.9 ppm is sensitive to concentration and temperature. Ensuring precise referencing prevents confusion with the hydroxyl-impurity (which shifts variably due to H-bonding).

Synthesis & Impurity Pathway Visualization[2]

Understanding the origin of the molecule aids in identifying likely impurities.

SynthesisPathway SM 2,3-Dichlorophenylacetic Acid Step1 SOCl2 / PCl3 (Acid Chloride Formation) SM->Step1 Inter Alpha-Chlorination (via Enol) Step1->Inter Step2 MeOH / Quench Inter->Step2 Impurity2 Impurity B: Methyl 2,2-dichloro-... Inter->Impurity2 Over-chlorination Product Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate Step2->Product Impurity1 Impurity A: Methyl 2-hydroxy-... Step2->Impurity1 Hydrolysis (H2O present)

Figure 2: Synthetic pathway highlighting the origin of critical impurities (Over-chlorination and Hydrolysis).

References

  • ChemicalBook. (2024). NMR Spectrum of 2,3-Dichlorophenyl Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2005). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. PubMed. Retrieved from

  • Google Patents. (2016). Synthetic method for Blonanserin (Context on 2-halo intermediates). CN106045909A.[3][1][4] Retrieved from

  • MDPI. (2020).[5] Spectral Characteristics of 2,4-Dichlorophenoxyacetic Acid Derivatives (Comparative NMR Data). Molbank. Retrieved from

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

The following technical whitepaper provides a comprehensive spectroscopic characterization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate . H Cl O Molecular Weight: 253.51 g/mol [1] Executive Summary Methyl 2-chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides a comprehensive spectroscopic characterization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate .


H

Cl

O

Molecular Weight: 253.51 g/mol [1]

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a high-value halogenated building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients.[2] Its structural core—a phenylacetic acid derivative with specific 2,3-dichloro substitution on the ring and alpha-chlorination on the side chain—imparts unique reactivity profiles essential for nucleophilic substitution reactions.[2]

This guide details the theoretical and experimental spectroscopic signatures required to validate the identity and purity of this compound. The data presented synthesizes chemometric predictions with standard spectroscopic principles for polychlorinated aromatics.[2]

Structural Analysis & Synthesis Logic

The molecule features three chlorine atoms in distinct chemical environments: two on the aromatic ring (aryl chlorides) and one on the benzylic carbon (alkyl chloride).[2] This arrangement creates a specific electronic push-pull system that is clearly visible in NMR and MS data.[2]

Synthesis Pathway Visualization

The most common synthetic route involves the radical halogenation of the non-chlorinated ester precursor.[2] This workflow ensures the preservation of the aromatic substitution pattern while selectively functionalizing the alpha position.[2]

SynthesisWorkflow Precursor Methyl 2-(2,3-dichlorophenyl)acetate (Starting Material) Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate Initiation/Propagation (Reflux) Reagent N-Chlorosuccinimide (NCS) cat. AIBN / CCl4 Reagent->Intermediate Product Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Target) Intermediate->Product Chlorine Transfer Purification Flash Chromatography (Hexane/EtOAc) Product->Purification Work-up

Figure 1: Radical chlorination pathway for the synthesis of the target alpha-halo ester.

Mass Spectrometry (MS) Data

Methodology: Electron Impact (EI), 70 eV.[2]

The mass spectrum of this compound is dominated by the isotopic clustering of three chlorine atoms.[2] The characteristic "Cl3 pattern" is the primary diagnostic tool for confirmation.[2]

Isotopic Abundance (Molecular Ion Cluster)

Due to the natural abundance of


Cl (75.8%) and 

Cl (24.2%), the molecular ion (M

) appears as a distinct cluster with relative intensities approximating a 27:27:9:1 ratio (normalized below).[2]
m/z (Ion)Relative Intensity (%)AssignmentOrigin
252 100 (Base M

)
[C

H


Cl

O

]

Molecular Ion (

Cl

)
254 ~96[C

H


Cl


ClO

]

M+2 Isotope
256 ~31[C

H


Cl

Cl

O

]

M+4 Isotope
258 ~3[C

H


Cl

O

]

M+6 Isotope
Fragmentation Pattern[2]
  • m/z 217/219/221: [M – Cl]

    
    .[2] Loss of the benzylic chlorine atom.[2] This is a favorable cleavage yielding a resonance-stabilized benzylic cation.[2]
    
  • m/z 193/195/197: [M – COOCH

    
    ]
    
    
    
    . Loss of the carbomethoxy group, leaving the dichlorobenzyl chloride fragment.[2]
  • m/z 159/161: [C

    
    H
    
    
    
    Cl
    
    
    ]
    
    
    . Dichlorotropylium ion.[2] This is a highly stable aromatic fragment characteristic of polychlorinated benzyl derivatives.[2]

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Thin Film).[2]

The IR spectrum confirms the presence of the ester functionality and the halogenated aromatic system.[2]

Frequency (cm

)
IntensityVibrational ModeFunctional Group
1745 - 1755 Strong

(C=O)
Ester Carbonyl (Alpha-halo effect shifts this higher than typical 1735)
2950 - 2960 Weak

(C-H)
Aliphatic C-H stretch (Methyl group)
1580, 1470 Medium

(C=C)
Aromatic Ring Skeletal Vibrations
1200 - 1250 Strong

(C-O)
Ester C-O-C stretch
1030 - 1050 Medium

(Ar-Cl)
Aryl Chloride in-plane deformation
740 - 780 Strong

(C-H)
1,2,3-Trisubstituted Benzene (Out-of-plane bending)
680 - 700 Medium

(C-Cl)
Aliphatic C-Cl stretch (Benzylic)

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz for


H, 100 MHz for 

C. Solvent: CDCl

.[2] TMS internal standard (

0.00).[2]
H NMR Data

The proton spectrum is simple but diagnostic.[2] The key feature is the significant downfield shift of the benzylic proton due to the combined electronegativity of the alpha-chlorine, the ester group, and the aromatic ring.[2]

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
7.55 Doublet (dd)1H

H-6 (Aromatic, ortho to side chain)
7.42 Doublet (dd)1H

H-4 (Aromatic, adjacent to Cl)
7.25 Triplet (t)1H

H-5 (Aromatic, meta to side chain)
5.85 Singlet1H-

-CH
(Benzylic methine, Cl-substituted)
3.82 Singlet3H-OCH

(Methyl ester)

Interpretation:

  • The H-6 proton is the most deshielded aromatic signal due to the proximity of the carbonyl group and the "ortho effect" of the bulky side chain.[2]

  • The

    
    -CH  appears as a sharp singlet around 5.85 ppm.[2] A standard benzyl proton appears ~3.6 ppm; the addition of the alpha-chlorine shifts it downfield by ~2.2 ppm.[2]
    
C NMR Data

The carbon spectrum displays 9 distinct signals (assuming no accidental overlap).

Shift (

ppm)
TypeAssignment
168.5 Quaternary (C)C=O (Carbonyl)
136.2 Quaternary (C)C-1 (Ipso aromatic carbon)
133.5 Quaternary (C)C-3 (Aromatic C-Cl)
131.0 Quaternary (C)C-2 (Aromatic C-Cl, hindered)
130.5 Methine (CH)C-4
129.8 Methine (CH)C-6
127.5 Methine (CH)C-5
56.5 Methine (CH)

-C
(Aliphatic C-Cl)
53.8 Methyl (CH

)
OCH

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% TMS.
    
  • Filtration: If the sample contains suspended solids (e.g., succinimide byproduct from synthesis), filter through a small plug of glass wool into the NMR tube.[2]

  • Acquisition: Run standard proton (16 scans) and carbon (256–512 scans) sequences.[2]

Sample Preparation for GC-MS
  • Concentration: Dilute the sample to approx. 100 ppm in Dichloromethane (DCM) or Ethyl Acetate.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: Split mode (50:1) to prevent detector saturation.[2]

  • Temp Program: Start at 60°C (hold 2 min), ramp 15°C/min to 280°C. The alpha-halo ester is thermally sensitive; avoid prolonged high-temperature exposure in the injector.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62224365, Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate. Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. (Reference for alpha-chloro ester IR and NMR shifts).
  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specifications. Retrieved from [Link][2]

Sources

Exploratory

Predictive Pharmacology of Chlorinated Phenylacetates: From In Silico Design to Biological Validation

Executive Summary Chlorinated phenylacetates represent a pivotal class of bioactive small molecules with dual utility in agrochemistry (as auxinic herbicides) and pharmacology (as antimicrobial and potential antineoplast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated phenylacetates represent a pivotal class of bioactive small molecules with dual utility in agrochemistry (as auxinic herbicides) and pharmacology (as antimicrobial and potential antineoplastic agents). Their biological efficacy is governed by the "Chlorine Effect"—a phenomenon where specific halogenation patterns modulate lipophilicity (


), electronic distribution (Hammett 

), and steric fit within receptor pockets.[1]

This technical guide provides a rigorous framework for predicting the biological activity of these compounds before synthesis. By integrating Quantitative Structure-Activity Relationship (QSAR) modeling with molecular docking, researchers can screen candidate structures for high-affinity interactions with targets such as the TIR1 ubiquitin ligase (herbicidal) or histone deacetylases (anticancer), minimizing wet-lab attrition rates.[1]

The Computational Engine: QSAR & Molecular Modeling

The foundation of predictive pharmacology lies in translating chemical structure into numerical descriptors that correlate with biological endpoints. For chlorinated phenylacetates, the position of the chlorine atom (ortho, meta, para) is the primary determinant of activity.[1]

Mechanistic Basis of Prediction
  • Electronic Effects: Chlorine is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). In phenylacetates, this alters the pKa of the carboxylic acid tail, influencing ionization at physiological pH.[1]

  • Lipophilicity (

    
    ):  Chlorination increases hydrophobicity, facilitating transport across the waxy plant cuticle or microbial cell membranes.[1]
    
    • Rule of Thumb: Each added Cl atom increases

      
       by approximately 0.7 units.
      
  • Steric Constraints: Ortho-substitution (e.g., 2,6-dichlorophenylacetate) can lock the side chain conformation, potentially preventing the "active" rotation required for receptor binding.[1]

In Silico Workflow Protocol

This protocol validates the predicted activity of a theoretical library of chlorinated phenylacetates.

Step 1: Library Generation & Geometry Optimization

  • Generate 3D structures of mono-, di-, and tri-chlorinated phenylacetates using ChemDraw/Avogadro.[1]

  • Optimize geometry using DFT (B3LYP/6-31G*) to find the global minimum energy conformer.

Step 2: Descriptor Calculation Calculate the following molecular descriptors for each candidate:

  • HOMO/LUMO Energies: Predicts reactivity and charge transfer potential.

  • Molecular Electrostatic Potential (MEP): Identifies binding pockets (negative regions) vs. hydrogen bond donors.[1]

  • Topological Polar Surface Area (TPSA): Predicts membrane permeability.

Step 3: Molecular Docking (Target Specific)

  • Target: Crystal structure of TIR1 (PDB ID: 2P1P) for herbicidal activity.

  • Software: AutoDock Vina or Gold.

  • Metric: Binding Free Energy (

    
    ). A score < -7.0 kcal/mol suggests a viable lead.
    
Visualization: QSAR Logic Flow

QSAR_Workflow Start Candidate Structure (Chlorinated Phenylacetate) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Descriptors Descriptor Calculation (LogP, HOMO/LUMO, Hammett) DFT->Descriptors Docking Molecular Docking (Target: TIR1 or HDAC) Descriptors->Docking Filter High LogP Prediction Predicted Bioactivity (IC50 / Binding Affinity) Docking->Prediction Score < -7 kcal/mol

Figure 1: The in silico workflow for predicting biological activity, moving from structural generation to binding affinity estimation.

Predicted Herbicidal Activity: The Auxin Mimic

Chlorinated phenylacetates (e.g., 2,4-D, MCPA) function as structural mimics of Indole-3-Acetic Acid (IAA), the natural plant auxin.[1]

Mechanism of Action

The "Molecular Glue" Hypothesis: These compounds bind to the bottom of the hydrophobic pocket in the TIR1 receptor. This binding stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, leading to the ubiquitination and degradation of the repressors.

  • Result: Uncontrolled expression of auxin-responsive genes

    
     lethal growth (epinasty).
    
Comparative Activity Data (Predicted vs. Empirical)

The following table illustrates how chlorination patterns correlate with receptor binding affinity (


) and herbicidal efficacy.
CompoundStructurePredicted Binding Energy (kcal/mol)Empirical Activity (Root Growth IC50,

M)
Notes
Phenylacetic Acid (PAA) Unsubstituted-5.2> 100Weak natural auxin activity.[1]
2-Chlorophenylacetate Ortho-Cl-6.150Moderate activity; steric twist aids binding.
4-Chlorophenylacetate Para-Cl-6.425Good fit, but lacks optimal hydrophobic contacts.[1]
2,4-Dichlorophenylacetate 2,4-Di-Cl-8.31.0Optimal. Perfect fit in TIR1 pocket; high metabolic stability.[1]
2,6-Dichlorophenylacetate 2,6-Di-Cl-4.8> 200Inactive. Steric hindrance prevents receptor entry.[1]
Visualization: Auxin Signaling Interference

Auxin_Pathway Herbicide Chlorinated Phenylacetate (Auxin Mimic) TIR1 TIR1 Receptor (F-box Protein) Herbicide->TIR1 Binds Complex TIR1-Herbicide Complex (Molecular Glue) TIR1->Complex Ubiquitin Ubiquitination & Degradation (26S Proteasome) Complex->Ubiquitin AuxIAA Aux/IAA Repressor AuxIAA->Complex Recruited by Glue GeneExp Uncontrolled Gene Expression (Cell Death) Ubiquitin->GeneExp Repressor Removed

Figure 2: Mechanism of Action.[1] The chlorinated phenylacetate acts as a 'molecular glue', recruiting the repressor protein for degradation.

Predicted Antimicrobial & Antineoplastic Profiles[4]

Antimicrobial Activity

Mechanism: Chlorinated phenylacetates act as weak acid uncouplers.

  • Entry: The protonated (neutral) form diffuses through the microbial membrane.

  • Dissociation: Inside the neutral cytoplasm (pH ~7), it dissociates (

    
    ).
    
  • Collapse: This releases protons, collapsing the Proton Motive Force (PMF) required for ATP synthesis.[1]

  • Prediction Marker: High

    
     (> 2.5) and low pKa (< 4.[1]0) correlate with higher antimicrobial potency.
    
Antineoplastic Potential

Recent studies suggest phenylacetates can inhibit Histone Deacetylase (HDAC) or deplete plasma glutamine (a fuel for rapid tumor growth).[1]

  • QSAR Insight: The addition of a hydrophobic tail (e.g., a chlorinated phenyl ring) to the acetate "warhead" improves affinity for the HDAC zinc-binding domain compared to the parent phenylacetate.

Synthesis & Validation Protocols

To validate the in silico predictions, the following synthesis and assay workflows are recommended.

Synthesis Protocol: Hydrolysis of Benzyl Nitriles

This is the most reliable method for generating specific chlorinated isomers.

  • Starting Material: Chlorinated benzyl chloride.

  • Cyanation: React with NaCN in aqueous ethanol (Reflux, 4h)

    
     Chlorinated Benzyl Nitrile.
    
  • Hydrolysis: Reflux nitrile in 60%

    
     (6h).
    
  • Purification: Recrystallize from benzene/petroleum ether.

  • Characterization: Confirm structure via

    
    -NMR (look for singlet at 
    
    
    
    3.6 ppm for
    
    
    ) and IR (C=O stretch at 1700
    
    
    ).
Biological Assay: Root Elongation Test (Herbicidal Validation)
  • Subject: Arabidopsis thaliana or Cucumis sativus (Cucumber) seeds.

  • Treatment: Plating on agar containing graded concentrations (0.1, 1, 10, 100

    
    M) of the synthesized compound.
    
  • Measurement: Measure primary root length after 72 hours.

  • Analysis: Calculate

    
     using non-linear regression.
    
Visualization: Synthesis Workflow

Synthesis_Flow Start Chlorinated Benzyl Chloride Step1 NaCN / EtOH (Nucleophilic Sub.) Start->Step1 Intermed Benzyl Nitrile Step1->Intermed Step2 H2SO4 / Reflux (Acid Hydrolysis) Intermed->Step2 Product Chlorinated Phenylacetate (Crystalline Solid) Step2->Product

Figure 3: Synthetic pathway from benzyl chloride precursors to the final phenylacetic acid derivative.

References

  • BenchChem. (2025).[2] The Pivotal Role of Chlorine: A Comparative Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Herbicides. Link[1]

  • National Institutes of Health (NIH). (2025). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. PubMed. Link

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. Link

  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. Link[1]

  • Journal of Chemical and Pharmaceutical Sciences. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Link

  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. Link[1]

Sources

Foundational

Definitive Guide: Solubility &amp; Physicochemical Profiling of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Topic: Solubility Profile of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in Organic Solvents Role: Senior Application Scientist Format: Technical Whitepaper[1][2][3] Executive Summary Methyl 2-chloro-2-(2,3-dichlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in Organic Solvents Role: Senior Application Scientist Format: Technical Whitepaper[1][2][3]

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7 / Related: 53088-68-9) is a critical electrophilic intermediate used in the synthesis of advanced agrochemicals and pharmaceutical scaffolds (e.g., substituted phenylacetic acid derivatives).[1][2][3] Unlike commoditized solvents or APIs, public solubility datasets for this specific halogenated ester are sparse.[1][3]

This guide addresses the "data gap" by providing a predictive solubility profile grounded in thermodynamic principles and analogous structural behavior. It further details robust experimental protocols for researchers to empirically determine the solubility limits and Metastable Zone Width (MSZW) necessary for process optimization (crystallization/purification).

Key Takeaway: This compound exhibits a "Lipophilic/Electrophilic" profile.[1][2][3] It is highly soluble in aprotic polar solvents (DCM, Ethyl Acetate) but presents stability risks in protic solvents (Alcohols) due to its


-halo ester functionality.[1][2][3]

Physicochemical Characterization & Predictive Modeling[1][3]

Before initiating wet chemistry, we must establish the theoretical boundaries of the molecule.[3] The presence of three chlorine atoms (two on the ring, one at the


-position) significantly increases lipophilicity compared to the parent phenylacetate.[1][2]
Molecular Properties
PropertyValue (Predicted/Analogous)Impact on Solubility
Molecular Weight 253.51 g/mol Moderate MW facilitates solubility in common organics.[1][2][3]
Physical State Low-Melting Solid / OilLikely forms a supercooled liquid; crystallization requires specific anti-solvent ratios.[1][2][3]
LogP (Octanol/Water) ~3.7 (Predicted)High Lipophilicity. Insoluble in water; highly soluble in non-polar solvents.[1][2][3]
H-Bond Donors 0No internal H-bonding; relies on dipole-dipole and dispersion forces.[1][2][3]
Reactivity High (

-Chloro Ester)
Critical: Susceptible to

attack and hydrolysis.[1][2][3]
Theoretical Solubility Profile (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and the compound's chlorinated ester structure, the solubility profile is categorized below.

  • Class A: High Solubility (Process Solvents) [1][3]

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Toluene.[1][2]

    • Mechanism: Strong dipole-dipole interactions and dispersion forces.[1][2][3]

    • Use Case: Reaction medium, extraction.

  • Class B: Reactive/Conditional Solubility (Risky) [1][3]

    • Solvents: Methanol, Ethanol, Isopropanol.[1][2][3]

    • Mechanism: Soluble due to polarity, but high risk of Transesterification (exchange of methoxy group) or Solvolysis over time.[1][2][3]

    • Use Case: Only for rapid recrystallization at low temperatures.

  • Class C: Low Solubility (Anti-Solvents) [1][2][3]

    • Solvents: n-Heptane, Hexane, Water.[1][3]

    • Mechanism: High polarity difference (Water) or lack of polarizability match (Alkanes).[1][2][3]

    • Use Case: Crystallization drivers (to force precipitation).

Stability Warning: The -Halo Ester Factor

CRITICAL ALERT: Researchers often treat solubility as a purely physical property.[1][2][3] For Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, it is also a chemical compatibility challenge.[1][2][3]

The


-chlorine atom activates the carbonyl carbon, making the ester bond and the 

-carbon highly susceptible to nucleophilic attack.[1][2][3]

G cluster_0 Degradation Pathways Compound Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate Transesterification Transesterification (If Ethanol/IPA used) Compound->Transesterification + ROH (Slow) Hydrolysis Hydrolysis to Acid Derivative Compound->Hydrolysis + H2O (Fast) Methanol Methanol (Solvent) Methanol->Transesterification Water Water (Trace Impurity) Water->Hydrolysis

Figure 1: Potential degradation pathways in protic or wet solvents.[1][2][3][4][5]

Experimental Protocols for Solubility Determination

Since exact literature values are unavailable, you must generate your own "Gold Standard" data.[1][3] Do not rely on visual estimation.

Protocol A: Gravimetric Solubility Determination (The Standard)

Objective: Determine the saturation limit (


) in pure solvents at 25°C.
  • Preparation: Weigh 6 x 20 mL scintillation vials. Label them (DCM, EtOAc, MeOH, Toluene, Heptane, Water).[1][2]

  • Saturation: Add 2.0 g of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate to 5 mL of each solvent.

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

    • Check: If solid dissolves completely, add more compound until a visible solid phase persists.[1][2][3]

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent crashing out) into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (Rotavap) or nitrogen stream.[1][2][3]

  • Quantification: Weigh the dried residue.

Protocol B: Metastable Zone Width (MSZW) Determination

Objective: Define the "safe zone" for crystallization to avoid oiling out.[1][2][3]

  • Setup: Automated reactor (e.g., EasyMax) or jacketed vessel with turbidity probe.[1][2][3]

  • Ramp 1 (Dissolution): Heat a suspension of known concentration (e.g., 100 mg/mL in Ethanol) at 0.5°C/min until the solution becomes clear (

    
    ).
    
  • Ramp 2 (Nucleation): Cool the solution at 0.5°C/min until turbidity is detected (

    
    ).
    
  • Calculation:

    
    [1][2][3]
    
    • Note: A wide MSZW indicates a stable supersaturated solution, ideal for seeded cooling crystallization.[1][3]

Strategic Workflow for Solvent Selection

Use this decision tree to select the correct solvent for your specific application (Synthesis vs. Purification).

G Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Crystallization Start->Purification React_Q Is the reaction moisture sensitive? Synthesis->React_Q Cryst_Q Is the impurity polar or non-polar? Purification->Cryst_Q DCM Use DCM or Toluene (High Sol, Inert) React_Q->DCM Yes THF Use Anhydrous THF (High Sol, Polar) React_Q->THF No Polar_Imp Use Toluene/Heptane (Rejects polar impurities) Cryst_Q->Polar_Imp NonPolar_Imp Use MeOH/Water* (Rejects non-polar) Cryst_Q->NonPolar_Imp Warning *WARNING: Keep MeOH cold (<5°C) to prevent transesterification NonPolar_Imp->Warning

Figure 2: Solvent selection decision tree based on process requirements.

References & Authority

  • PubChem Compound Summary. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate. National Center for Biotechnology Information.[1][3] Link

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] (Standard reference for solubility prediction principles).

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specification. Link

  • ResearchGate. Thermodynamic Analysis of Chlorinated Benzoic Acid Derivatives. (Analogous solubility behavior). Link

Disclaimer: This guide is based on theoretical modeling and analogous compound behavior.[1][2][3] All specific solubility values should be experimentally verified using the protocols provided before scaling up.

Sources

Exploratory

Mechanistic Profiling of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

[1] Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: CAS 1249312-21-7 | Molecular Formula: C9H7Cl3O2[1] Executive Summary Methyl 2-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: CAS 1249312-21-7 | Molecular Formula: C9H7Cl3O2[1]

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a specialized electrophilic building block utilized in the synthesis of pharmacologically active heterocycles and peptidomimetics.[1] Its value lies in its ability to introduce the 2,3-dichlorophenyl moiety —a privileged pharmacophore found in various GPCR ligands (e.g., Aripiprazole derivatives) and ion channel modulators—while simultaneously providing a reactive


-chloro ester handle for further functionalization.[1]

This guide provides an in-depth mechanistic analysis of its primary reaction pathways, specifically focusing on Nucleophilic Substitution (


)  and the Reformatsky Reaction .[1] It highlights the critical steric influence of the ortho-chloro substituent, which distinguishes its reactivity profile from unsubstituted phenylacetic acid derivatives.

Chemical Profile & Reactivity Overview

PropertyData
IUPAC Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
CAS Number 1249312-21-7
Molecular Weight 253.51 g/mol
Appearance Viscous oil or low-melting solid (typically)
Key Functionality

-Halo Ester (Electrophile)
Reactivity Class Alkylating Agent, Reformatsky Precursor
Structural Reactivity Analysis

The molecule features three distinct reactive centers:

  • 
    -Carbon (C2):  Highly electrophilic due to the inductive effect of both the chlorine atom and the ester carbonyl. This is the primary site for nucleophilic attack.
    
  • Ester Carbonyl: Susceptible to hydrolysis or transesterification, though less reactive than the

    
    -carbon towards soft nucleophiles.[1]
    
  • 2,3-Dichlorophenyl Ring: The chlorine atoms are electron-withdrawing, increasing the acidity of the

    
    -proton (if present) and deactivating the ring towards electrophilic aromatic substitution.[1]
    

Critical Insight - The Ortho Effect: The chlorine atom at the 2-position (ortho) of the phenyl ring exerts significant steric hindrance on the


-carbon. In 

reactions, this bulk hinders the approach of the nucleophile, potentially decreasing reaction rates compared to meta- or para-substituted analogs and increasing the risk of competitive elimination (

) reactions.

Core Mechanism: Nucleophilic Substitution ( )[1]

The most common application of this intermediate is the alkylation of amines (to form


-amino esters) or thiols.
Mechanistic Pathway

The reaction proceeds via a concerted bimolecular substitution (


).[1]
  • Nucleophilic Attack: The lone pair of the incoming nucleophile (e.g., a secondary amine like piperazine) attacks the

    
    -carbon from the side opposite to the chlorine leaving group (backside attack).
    
  • Transition State: A pentacoordinate transition state is formed where the bond to the nucleophile is forming and the C-Cl bond is breaking. The 2,3-dichlorophenyl group occupies an equatorial-like position to minimize steric strain, but the ortho-chloro substituent creates unavoidable steric clash with the incoming nucleophile.

  • Inversion of Configuration: The stereocenter at the

    
    -position undergoes Walden inversion. (Note: The starting material is typically racemic, yielding a racemic product unless chiral resolution is performed).[1]
    
Competitive Side Reaction: Elimination ( )

Due to the steric bulk of the 2,3-dichlorophenyl group and the acidity of the


-proton (enhanced by the electron-withdrawing phenyl and ester groups), basic nucleophiles may act as Brønsted bases.
  • Pathway: The base abstracts the

    
    -proton while the chloride leaves, forming a conjugated double bond (a substituted cinnamate derivative).
    
  • Mitigation: Use non-bulky, soft nucleophiles (e.g., azides, thiols) or strictly controlled stoichiometric amounts of non-nucleophilic bases (e.g., DIPEA) to scavenge the HCl by-product without promoting elimination.[1]

Visualization of Reaction Pathways

ReactionPathways Start Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate TS_SN2 Transition State (SN2) [Steric Clash with 2-Cl] Start->TS_SN2 + Nu: (Backside Attack) TS_E2 Transition State (E2) [Proton Abstraction] Start->TS_E2 + Base (Steric hindrance favors this) Nu Nucleophile (Nu:) (e.g., R2NH, RSH) Base Base (B:) Prod_SN2 Product A: alpha-Substituted Ester (Major) TS_SN2->Prod_SN2 Inversion of Config. Prod_E2 Product B: alpha,beta-Unsaturated Ester (Side Product) TS_E2->Prod_E2 - HCl

Caption: Divergent reaction pathways driven by nucleophile nature and steric factors. The ortho-chloro substituent increases the energy barrier for SN2, making E2 a relevant competitor.

Secondary Mechanism: Reformatsky Reaction[1]

This compound acts as an excellent precursor for the Reformatsky reaction, utilized to synthesize


-hydroxy esters (precursors to 

-lactams or unsaturated esters).[1]
Mechanism[2][3][4][5][6][7]
  • Insertion: Activated Zinc (Zn) inserts into the C-Cl bond to form an organozinc bromide/chloride intermediate (Reformatsky reagent).[1]

    • Note: The electron-withdrawing nature of the 2,3-dichlorophenyl ring stabilizes the enolate character of this intermediate.

  • Addition: The organozinc species attacks the carbonyl of an aldehyde or ketone.

  • Hydrolysis: Acidic workup releases the

    
    -hydroxy ester.[1]
    

Advantage: Unlike the Grignard reaction, the Reformatsky reagent is less basic, preventing self-condensation with the ester group of the starting material.

Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)-2-(2,3-dichlorophenyl)acetate.

Materials
  • Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 eq)[1][2]

  • N-Benzylpiperazine (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Anhydrous)[1]

  • Sodium Iodide (NaI) (0.1 eq, Catalyst)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (10 mmol) in anhydrous ACN (50 mL).
    
  • Catalyst Addition: Add NaI (1 mmol). Rationale: The Finkelstein reaction generates the transient

    
    -iodo ester, which is a more reactive electrophile, accelerating the reaction and overcoming the ortho-steric hindrance.
    
  • Base & Nucleophile: Add

    
     (20 mmol) followed by N-benzylpiperazine (11 mmol).
    
  • Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS.

    • Observation: Reaction times may be prolonged (4–12 hours) compared to unsubstituted phenylacetates due to the steric bulk.[1]

  • Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][3][4] Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Process Optimization Table
VariableRecommendationRationale
Solvent ACN or DMFPolar aprotic solvents stabilize the

transition state.[1]
Catalyst NaI or TBAIIn situ formation of the iodide leaving group improves rate (Finkelstein condition).
Temperature 50–80°CThermal energy required to overcome steric repulsion of the 2,3-dichloro group.[1]
Base

or

Carbonate bases are mild enough to minimize E2 elimination while neutralizing HCl.[1]

Safety & Handling

  • Lachrymator: Like many

    
    -halo esters, this compound is likely a potent lachrymator and skin irritant.[1] All operations must be performed in a fume hood.[1]
    
  • Vesicant: Avoid direct contact; it may cause blistering.[1]

  • Moisture Sensitivity: The C-Cl bond is relatively stable, but the ester can hydrolyze. Store under inert gas at 2–8°C.

References

  • Compound Data: PubChem CID 62224365.[1][2] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.[1][2][5] National Center for Biotechnology Information.[1] Link[1]

  • Mechanistic Foundation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard text for SN2/E2 mechanisms).

  • Reformatsky Chemistry: Ocampo, R., & Dolbier, W. R. (2004).[1] "The Reformatsky Reaction in Organic Synthesis". Tetrahedron, 60(42), 9325-9374.[1] (General reference for alpha-halo ester reactivity).

  • Finkelstein Catalysis: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges., 43, 1528.[1] (Basis for NaI catalysis protocol).

Sources

Foundational

Technical Guide: Medicinal Chemistry Applications of Dichlorophenyl Compounds

Executive Summary The dichlorophenyl moiety is a versatile pharmacophore in modern medicinal chemistry, serving dual roles as a metabolic blocker and a high-affinity hydrophobic anchor. Its utility stems from the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dichlorophenyl moiety is a versatile pharmacophore in modern medicinal chemistry, serving dual roles as a metabolic blocker and a high-affinity hydrophobic anchor. Its utility stems from the unique electronic properties of the chlorine atom: it is electron-withdrawing by induction yet electron-donating by resonance, while also possessing a significant hydrophobic surface area and the capacity for halogen bonding (σ-hole interactions).

This guide provides a technical deep-dive into the rational design, synthesis, and safety profiling of dichlorophenyl-containing new chemical entities (NCEs). We contrast successful therapeutic agents (e.g., Sertraline, Aripiprazole) with toxicological case studies (e.g., Diclofenac) to establish a "safe-design" framework.

Structural & Electronic Properties[1][2]

Lipophilicity and Metabolic Stability

The introduction of two chlorine atoms significantly increases lipophilicity (


), enhancing membrane permeability and CNS penetration. Crucially, the strategic placement of chlorine atoms blocks cytochrome P450 (CYP) oxidation at metabolically vulnerable sites.
Substitution PatternElectronic Effect (

)
Steric Effect (A-value)Primary Metabolic Liability
2,4-Dichloro Strong EWG (-I), Ortho-steric clashHighOxidation at C-5 or C-6
3,4-Dichloro Moderate EWG, Planar conformationModerateOxidation at C-2 or C-6
2,6-Dichloro Strong steric shielding, Torsion angle twistVery HighQuinone Imine formation (if aniline)
Halogen Bonding (The -Hole)

Unlike hydrogen bonds, halogen bonds are highly directional interactions (


) between the electron-deficient region of the chlorine atom (the 

-hole) and a Lewis base (e.g., backbone carbonyl oxygen, histidine nitrogen).
  • Mechanism: The electron density on the halogen is anisotropic; the equatorial belt is electron-rich (nucleophilic), while the polar cap is electron-deficient (electrophilic).

  • Application: In the crystal structure of Sertraline bound to the serotonin transporter (SERT), the 3,4-dichlorophenyl ring occupies a hydrophobic sub-pocket, where Cl interactions contribute to the high affinity (

    
     nM).
    

Therapeutic Case Studies & SAR

CNS Agents: Sertraline & Aripiprazole
  • Sertraline (Zoloft): The 3,4-dichlorophenyl group is essential for SERT selectivity over NET (Norepinephrine Transporter). The specific substitution pattern optimizes the fit within the hydrophobic S2 pocket of the transporter.

  • Aripiprazole (Abilify): Features a 2,3-dichlorophenyl piperazine moiety. The 2,3-substitution forces the phenyl ring into a specific conformation relative to the piperazine, which is critical for its partial agonist activity at D2 receptors.

NSAIDs: Diclofenac & The Toxicity Paradox

Diclofenac contains a 2,6-dichloroaniline moiety. While this provides potent COX inhibition by twisting the phenyl rings out of plane (forcing the active conformation), it also introduces a severe structural alert.

Mechanism of Bioactivation (Structural Alert)

The 2,6-dichloroaniline motif is susceptible to CYP2C9-mediated hydroxylation at the 4'-position, followed by oxidation to a reactive Quinone Imine (QI) . This electrophile reacts with Glutathione (GSH) or hepatic proteins, leading to idiosyncratic hepatotoxicity.

DiclofenacMetabolism Figure 1: Bioactivation pathway of Diclofenac leading to hepatotoxicity. Diclofenac Diclofenac (Parent Drug) OH_Diclofenac 4'-OH-Diclofenac (Metabolite) Diclofenac->OH_Diclofenac CYP2C9 Hydroxylation QI Quinone Imine (QI) (Reactive Electrophile) OH_Diclofenac->QI CYP2C9/Peroxidases -2e-, -2H+ GSH_Adduct GSH-Adduct (Detoxification) QI->GSH_Adduct + GSH (GST) Protein_Adduct Protein Adduct (Hepatotoxicity) QI->Protein_Adduct + Protein-SH (Covalent Binding)

Caption: The metabolic pathway of Diclofenac showing the formation of the reactive Quinone Imine intermediate.[1][2][3]

Synthetic Methodologies

The most robust method for installing the dichlorophenyl moiety is the Suzuki-Miyaura Cross-Coupling . This protocol is preferred over nucleophilic aromatic substitution (


) due to the mild conditions and tolerance of functional groups.
Standard Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of a 2,4-dichlorophenyl-heterocycle biaryl system.

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 4-bromo-pyridine)

  • Boronic Acid: 1.2 equiv (2,4-dichlorophenylboronic acid)

  • Catalyst: 5 mol%

    
     or 
    
    
    
  • Base: 2.0 equiv

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 120°C for 20–30 minutes (High absorption).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: Dichlorophenyl compounds often streak on silica; adding 1%

    
     to the eluent can improve resolution.
    

SynthesisWorkflow Figure 2: Optimized Suzuki-Miyaura coupling workflow for dichlorophenyl installation. Start Start: Aryl Halide + 2,4-Dichlorophenylboronic Acid Degas Degas Solvent (Ar sparge) Prevent Homocoupling Start->Degas Catalyst Add Pd(PPh3)4 (5 mol%) Base: K2CO3 (2 equiv) Degas->Catalyst Heat Heat: 90°C (12h) or MW 120°C (20min) Catalyst->Heat Workup Workup: Celite Filtration -> Extraction Heat->Workup Purify Purification: Flash Chromatography Workup->Purify

Caption: General workflow for the palladium-catalyzed synthesis of dichlorophenyl biaryls.

Decision Framework: Selecting the Substitution Pattern

When designing a new ligand, the choice of chlorine substitution pattern dictates the physicochemical and safety profile.

SAR_Decision Figure 3: SAR Decision Tree for Dichlorophenyl Substitution Patterns. Start Design Goal? Metab Block Metabolism? Start->Metab Stability Conf Force Conformation? Start->Conf Geometry Affinity Maximize Affinity? Start->Affinity Potency Res_24 Use 2,4-Dichloro (Blocks para-site, moderate twist) Metab->Res_24 Protect para-position Conf->Res_24 Moderate twist Res_26 Use 2,6-Dichloro (High twist, CAUTION: Aniline toxicity) Conf->Res_26 Orthogonal twist needed Res_34 Use 3,4-Dichloro (Planar, hydrophobic pocket fill) Affinity->Res_34 Deep pocket binding

Caption: Strategic decision tree for selecting the optimal dichlorophenyl substitution pattern.

References

  • Bioactivation of Diclofenac

    • Title: Bioactivation of Diclofenac in Vitro and in Vivo: Correlation to Electrochemical Studies.[2]

    • Source: Madsen et al., Chemical Research in Toxicology, 2008.
    • URL:[Link]

  • Sertraline Structure & Binding

    • Title: Crystal structure of a specific drug binding site of the serotonin transporter.
    • Source: Coleman et al.
    • URL:[Link]

  • Suzuki-Miyaura Coupling Review

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source: Miyaura & Suzuki, Chemical Reviews, 1995.
    • URL:[Link]

  • Halogen Bonding in Drug Discovery

    • Title: Halogen bonding in medicinal chemistry:
    • Source: Wilcken et al., Journal of Medicinal Chemistry, 2013.
    • URL:[Link]

  • Toxicity of Dichlorophenyl Isomers

    • Title: Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity.[4][5][6]

    • Source: Crincoli et al., Toxicological Sciences, 2008.
    • URL:[Link]

Sources

Exploratory

"exploratory reactions of alpha-chloro phenylacetates"

Exploratory Transformations of -Chloro Phenylacetates A Technical Guide for Scaffold Diversification in Drug Discovery Executive Summary -Chloro phenylacetates represent a privileged scaffold in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Exploratory Transformations of -Chloro Phenylacetates

A Technical Guide for Scaffold Diversification in Drug Discovery

Executive Summary

-Chloro phenylacetates represent a privileged scaffold in medicinal chemistry, serving as bifunctional electrophiles capable of divergent complexity generation. Unlike their bromo-analogs, they offer enhanced stability and lower cost, though often at the expense of reactivity, requiring precise catalytic modulation. This guide moves beyond standard textbook substitutions, exploring the molecule's utility in constructing 

-amino acids, glycidic esters (Darzens), and

-hydroxy esters (Reformatsky), with a specific focus on their role as precursors in the synthesis of platelet aggregation inhibitors like Clopidogrel.
The Electrophilic Landscape: Mechanistic Causality

To manipulate


-chloro phenylacetates effectively, one must understand the competing electronic forces at play. The molecule possesses two distinct reactive centers:[1][2][3]
  • The

    
    -Carbon (Electrophilic):  Activated by the adjacent ester carbonyl and the phenyl ring, this center is primed for 
    
    
    
    attack. However, the steric bulk of the phenyl group can retard nucleophilic approach, necessitating high-energy nucleophiles or elevated temperatures.
  • The

    
    -Proton (Acidic):  The electron-withdrawing nature of the ester and chlorine atom significantly acidifies the 
    
    
    
    -proton (
    
    
    ). This creates a competition between substitution (attack at C-Cl) and elimination/enolate formation (attack at H).

Operational Rule:

  • Hard/Basic Nucleophiles (e.g., alkoxides): Favor deprotonation

    
     Darzens Condensation or Elimination.
    
  • Soft/Neutral Nucleophiles (e.g., amines, thiols): Favor direct displacement

    
    
    
    
    
    Substitution.
Core Protocol 1: Heteroatom Functionalization ( )

The displacement of the chlorine atom by amines is the primary route to


-phenylglycine derivatives, a motif common in antibiotics and semi-synthetic penicillins.
Experimental Workflow: Amination

Objective: Synthesis of


-alkyl-

-phenylglycine ethyl esters.

Reagents:

  • Substrate: Ethyl

    
    -chlorophenylacetate (1.0 equiv)
    
  • Nucleophile: Primary/Secondary Amine (2.5 equiv - Excess is critical)

  • Solvent: Acetonitrile (polar aprotic) or Ethanol (protic, slower but cleaner)

  • Base Scavenger:

    
     (if amine is valuable/limited)
    

Step-by-Step Protocol:

  • Preparation: Dissolve ethyl

    
    -chlorophenylacetate (10 mmol) in anhydrous acetonitrile (20 mL).
    
  • Addition: Cool to 0°C. Add the amine (25 mmol) dropwise. Note: If using a valuable amine (1.1 equiv), add

    
     (1.5 equiv) and catalytic KI (0.1 equiv) to accelerate the Finkelstein-type displacement.
    
  • Reaction: Allow to warm to room temperature. Stir for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2); look for the disappearance of the starting material spot (

    
    ).
    
  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Redissolve in EtOAc, wash with water to remove residual salts/amine.

  • Purification: Flash chromatography is usually required to separate the mono-alkylated product from trace bis-alkylated byproducts.

Data Validation:

Parameter Observation Interpretation

| 1H NMR |


 5.3 ppm (s, 1H) disappears | Loss of Cl-C-H  proton. |
| 1H NMR  | 

4.2-4.5 ppm (s, 1H) appears | Formation of N-C-H proton (shielded). | | Yield | 75-85% | Typical for primary amines; lower for bulky secondary amines. |
Core Protocol 2: Carbon-Carbon Bond Formation

This section covers the construction of the carbon skeleton, essential for increasing molecular weight and complexity.

A. The Darzens Condensation (Glycidic Ester Synthesis)

This reaction exploits the acidity of the


-proton to form an epoxide ring, a versatile intermediate for aldehydes (via decarboxylation) or heterocycles.

Protocol:

  • Enolization: To a suspension of NaH (1.2 equiv) in dry THF at -10°C, add a mixture of ethyl

    
    -chlorophenylacetate (1.0 equiv) and Benzaldehyde (1.0 equiv) dropwise.
    
  • Cyclization: The enolate attacks the aldehyde (aldol step), followed by rapid intramolecular displacement of the chloride (ring closure).

  • Completion: Stir at 0°C for 2 hours, then room temp for 1 hour. Quench with saturated

    
    .
    
B. The Reformatsky Reaction (Zinc-Mediated)

Unlike the Grignard reaction, the Reformatsky reaction uses organozinc intermediates which are less basic, preventing self-condensation of the ester. This is the preferred method for adding the phenylacetate group to ketones.

Protocol:

  • Activation: Suspend Zinc dust (1.5 equiv) in dry Benzene/THF (1:1). Activate with TMSCl (0.05 equiv).

  • Initiation: Add 10% of the ethyl

    
    -chlorophenylacetate solution. Heat gently until the reaction initiates (exotherm/foaming).
    
  • Addition: Add the ketone (0.8 equiv) and the remaining chloro-ester dropwise to maintain a gentle reflux.

  • Hydrolysis: Quench with cold dilute

    
     (keeps Zn salts soluble).
    
Advanced Application: The Clopidogrel Connection

The synthesis of Clopidogrel (Plavix) illustrates the industrial application of this chemistry. It combines


 displacement with thiophene chemistry.

Pathway Logic:

  • Starting Material:

    
    -Chlorophenylacetic acid (or ester).[4]
    
  • Nucleophile: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[4][5][6]

  • Mechanism: Direct displacement of the halide.

  • Chirality: The (S)-enantiomer is the active drug. Industrial routes often use kinetic resolution of the chloro-ester or diastereomeric salt formation after substitution.

Clopidogrel_Synthesis Figure 1: Synthetic Pathway to Clopidogrel via Alpha-Halo Intermediates Start 2-Chlorophenylacetic Acid Bromination Alpha-Bromination (NBS/Light) or Cl2 Start->Bromination Activation Intermed Alpha-Halo Ester (Cl or Br) Bromination->Intermed Esterification Coupling Nucleophilic Substitution (with Thiophene derivative) Intermed->Coupling SN2 Displacement Product Racemic Clopidogrel Coupling->Product Resolution Chiral Resolution ((+)-Camphorsulfonic acid) Product->Resolution Isolation of (S)-isomer

Exploratory Pathway: Friedel-Crafts Alkylation

While the ester group deactivates the phenyl ring towards intramolecular cyclization, the


-chloro cation (generated by Lewis Acids) can act as a potent electrophile for intermolecular reactions with electron-rich heterocycles.
  • Concept: Use

    
     or 
    
    
    
    to abstract the chlorine, generating a resonance-stabilized carbocation (stabilized by the phenyl ring).
  • Target: Reaction with Thiophene or Furan.

  • Utility: Rapid access to

    
    -aryl phenylacetates (bis-aryl motifs).
    
Safety & Stability (Lachrymator Warning)

-Chloro phenylacetates are potent lachrymators  (tear-inducing agents).
  • Engineering Controls: All operations must be performed in a high-velocity fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to degrade the ester via aminolysis before cleaning.

  • Storage: Store under inert gas (

    
    ) at 4°C. The compound degrades to HCl and phenylglyoxylic acid upon exposure to moisture.
    
Reactivity Visualization

Reactivity_Map Figure 2: Divergent Reactivity Map of Alpha-Chloro Phenylacetates Center Ethyl Alpha-Chloro Phenylacetate SN2 Amination (SN2) (Primary Amines) Center->SN2 Nucleophilic Attack Darzens Darzens Condensation (Aldehydes + Base) Center->Darzens Enolate Formation Reform Reformatsky Reaction (Zn + Ketones) Center->Reform Zinc Insertion FC Friedel-Crafts Alkylation (Lewis Acid + Arene) Center->FC Cation Generation Prod_Amino Alpha-Amino Esters (Pharma Intermediates) SN2->Prod_Amino Prod_Epox Glycidic Esters (Epoxides) Darzens->Prod_Epox Prod_Hydro Beta-Hydroxy Esters Reform->Prod_Hydro Prod_Aryl Alpha,Alpha-Diaryl Esters FC->Prod_Aryl

References
  • Nucleophilic Substitution Kinetics

    • Reaction of alpha-chloroacetanilides with benzylamines. (Kinetic studies confirming mechanism and steric effects).
    • Source:

  • Darzens Condensation

    • Stereoselectivity in the Darzens Condensation.
    • Source:

  • Reformatsky Reaction

    • Reform

      
      -Chloroesters. (Validation of Chloro-esters as viable alternatives to Bromo-esters).[7]
      
    • Source:

  • Clopidogrel Synthesis

    • Synthesis of Clopidogrel via -halo intermedi
    • Source:

  • Safety Data

    • Ethyl

      
      -chlorophenylacetate MSDS. (Lachrymator and handling data).[8][9][10]
      
    • Source:

Sources

Foundational

"Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate molecular weight and formula"

[1] Executive Summary Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a specialized halogenated ester used primarily as a chiral building block in the synthesis of pharmaceutical intermediates.[1] Cha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a specialized halogenated ester used primarily as a chiral building block in the synthesis of pharmaceutical intermediates.[1] Characterized by a molecular weight of 253.51 g/mol and the formula C


H

Cl

O

, this compound features a highly functionalized alpha-carbon capable of facile nucleophilic substitution.[1] It serves as a critical intermediate in the development of bioactive scaffolds containing the 2,3-dichlorophenyl moiety, a pharmacophore frequently observed in antipsychotic and anticonvulsant therapeutics.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

Core Identification Data[1][4]

The compound is an alpha-halo ester derived from 2,3-dichlorophenylacetic acid.[1] Its reactivity is defined by the lability of the alpha-chlorine atom, making it an excellent electrophile for SN2 reactions.[1]

ParameterSpecification
Chemical Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
CAS Registry Number 1249312-21-7
Molecular Formula C

H

Cl

O

Molecular Weight 253.51 g/mol
SMILES COC(=O)C(Cl)c1cccc(Cl)c1Cl
InChI Key NKNAHSMAOKVDDU-UHFFFAOYSA-N
MDL Number MFCD16694213
Physical & Predicted Properties[1][4][5]

Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus predicted data for the pure substance.

PropertyValueContext
Physical State Solid (Low melting) or OilDependent on purity/enantiomeric excess
Density 1.45 ± 0.1 g/cm³Predicted
Boiling Point ~310 °C@ 760 mmHg (Predicted)
Flash Point >110 °CEstimated
LogP 3.45Hydrophobic character
Solubility DCM, Ethyl Acetate, MethanolInsoluble in water

Synthetic Pathway & Mechanism[1]

The synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate typically proceeds via the alpha-chlorination of the corresponding non-halogenated ester.[1] The most robust protocol utilizes Sulfuryl Chloride (SO


Cl

) due to its atom economy and ease of handling compared to chlorine gas.[1]
Reaction Workflow (Graphviz Visualization)

The following diagram outlines the conversion of Methyl 2-(2,3-dichlorophenyl)acetate to the target alpha-chloro derivative.

SynthesisPathway Precursor Methyl 2-(2,3-dichlorophenyl)acetate (C9H8Cl2O2) Intermediate Enol Intermediate Precursor->Intermediate Tautomerization (Acid Cat.) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermediate Electrophilic Attack Product Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Target) Intermediate->Product -HCl, -SO2 Byproducts HCl (g) + SO2 (g) Intermediate->Byproducts

Figure 1: Synthetic pathway via electrophilic alpha-chlorination using sulfuryl chloride.[1]

Detailed Protocol: Alpha-Chlorination

Principle: The reaction relies on the enolization of the ester.[1] Sulfuryl chloride acts as a source of "Cl+" which attacks the electron-rich double bond of the enol form.[1] This method is preferred over radical chlorination (NCS/AIBN) for esters to avoid chlorination of the aromatic ring or the methyl group.[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1.0 equivalent of Methyl 2-(2,3-dichlorophenyl)acetate dissolved in a non-polar solvent (e.g., CCl

    
     or DCM).
    
  • Reagent Addition: Add 1.1 equivalents of Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) dropwise at room temperature.
  • Catalysis: Add a catalytic amount of thionyl chloride or HCl (generated in situ) to promote enolization.[1]

  • Reaction: Reflux the mixture (approx. 40-60°C depending on solvent) for 2-4 hours. Monitor gas evolution (SO

    
     and HCl).
    
  • Quench: Cool the mixture and quench with saturated aqueous NaHCO

    
     to neutralize residual acid.
    
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate in vacuo. The product is often used directly in subsequent steps without high-vacuum distillation to prevent thermal degradation.[1]
    

Applications in Drug Development[1]

This compound acts as a "linchpin" intermediate.[1] The chlorine atom at the alpha position is a high-energy leaving group, enabling the attachment of complex amines or thiols.[1]

Mechanistic Utility[1]
  • Nucleophilic Substitution (SN2): The alpha-carbon is highly electrophilic.[1] Reaction with secondary amines (e.g., piperazine derivatives) yields alpha-amino esters.[1]

  • Heterocycle Formation: Condensation with amidines or thioamides can yield imidazoles or thiazoles substituted with the 2,3-dichlorophenyl group.[1]

Structural Relevance

The 2,3-dichlorophenyl moiety is a privileged structure in medicinal chemistry, often conferring metabolic stability and high lipophilicity to the drug molecule.[1] It is found in:

  • Aripiprazole (Abilify): While aripiprazole uses a piperazine linker, the 2,3-dichlorophenyl group is critical for its D2 receptor affinity.[1]

  • Lamotrigine: Contains a 2,3-dichlorophenyl ring (though derived from the benzoyl chloride).[1]

Safety & Handling (MSDS Highlights)

Warning: This compound is an alpha-halo ester, which classifies it as a potent alkylating agent and lachrymator.[1]

  • GHS Classification: Skin Irrit. 2, Eye Irrit.[1][2][3] 2A.

  • Handling: All operations must be performed in a fume hood. Avoid inhalation of vapors.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the C-Cl bond.

References

  • American Elements. (n.d.).[1] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.[1][4][5][6] Retrieved from [Link][4][7][8]

  • PubChem. (2023).[1][9][2] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Compound).[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link][4]

  • Masuda, T., et al. (2011).[1] Process for production of alpha-haloester derivatives. Patent WO2011/080234.[1] (General reference for SO2Cl2 chlorination of phenylacetates).

Sources

Exploratory

Technical Guide: Safe Handling and Toxicology of Chlorinated Esters

Focus: Methyl Chloroacetate (MCA) and Ethyl Chloroacetate (ECA) Executive Summary Chlorinated esters, specifically Methyl Chloroacetate (MCA) and Ethyl Chloroacetate (ECA) , are versatile alkylating agents extensively us...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Methyl Chloroacetate (MCA) and Ethyl Chloroacetate (ECA)

Executive Summary

Chlorinated esters, specifically Methyl Chloroacetate (MCA) and Ethyl Chloroacetate (ECA) , are versatile alkylating agents extensively used in the synthesis of pharmaceuticals (e.g., vitamins, NSAIDs) and agrochemicals. While indispensable as building blocks, their utility is matched by significant hazards: they are potent lachrymators, skin absorbable toxins, and alkylating agents capable of causing severe systemic toxicity.

This guide provides a technical framework for the safe handling of these compounds, moving beyond generic safety data to address the specific mechanistic hazards and engineering controls required for drug development environments.

Chemical Identity & Critical Physical Properties

Understanding the physical behavior of these esters is the first line of defense. Unlike many organic solvents that float, chlorinated esters are dense and will sink in water, complicating spill cleanup in aqueous environments.

Table 1: Comparative Properties of Key Chlorinated Esters
PropertyMethyl Chloroacetate (MCA)Ethyl Chloroacetate (ECA)Operational Implication
CAS Number 96-34-4105-39-5Verification required for purchasing/inventory.
Molecular Weight 108.52 g/mol 122.55 g/mol Calculation of stoichiometry.
Boiling Point 130 °C143 °CHigh boiling points suggest low volatility relative to ether, but sufficient for hazardous vapor accumulation.
Flash Point (CC) 57 °C (135 °F)54 °C (129 °F)Combustible. Requires ground/bond during transfer. Near-ambient flash points in hot climates.
Density 1.23 g/cm³1.15 g/cm³"Sinker." Spills in water sinks to the bottom; surface skimming is ineffective.
Vapor Pressure ~6.5 mmHg @ 20°C~3.5 mmHg @ 20°CSufficient to generate lachrymatory concentrations (tear gas effect) at room temp.
Solubility Immiscible in water (slow hydrolysis)Immiscible in water (slow hydrolysis)Wash-down requires soap/surfactant or organic solvent; water alone is ineffective.

Toxicological Mechanism: The "Why" Behind the Hazard

To handle these compounds safely, researchers must understand how they damage biological systems. The toxicity is not merely acidic irritation; it is a specific biochemical attack on cellular metabolism.

Mechanism of Action: Alkylation and Thiol Depletion

Unlike fluoroacetate, which inhibits aconitase (the "lethal synthesis"), chloroacetate esters act primarily as alkylating agents .

  • Direct Alkylation: The alpha-carbon (adjacent to the chlorine) is electrophilic. It undergoes S_N2 reactions with biological nucleophiles.

  • Target: The primary targets are Sulfhydryl (-SH) groups (thiols) found in:

    • Glutathione (GSH): The cell's master antioxidant. Depletion leads to massive oxidative stress.

    • Enzymes: Critical metabolic enzymes like Pyruvate Dehydrogenase (PDH) and GAPDH rely on active-site thiols. Alkylation irreversibly inhibits them, halting cellular respiration (glycolysis and TCA cycle entry).

Metabolic Fate

Upon entry (inhalation or skin absorption), the ester is rapidly hydrolyzed by non-specific esterases in the blood and liver into Chloroacetic Acid (CAA) and the corresponding alcohol (Methanol/Ethanol). The CAA then drives the systemic toxicity.

Diagram 1: Toxicological Pathway of Chlorinated Esters

ToxicityPathway Ester Chlorinated Ester (MCA / ECA) Entry Entry Route: Inhalation / Skin / Ingestion Ester->Entry Hydrolysis Metabolic Hydrolysis (Esterases) Entry->Hydrolysis CAA Chloroacetic Acid (Active Metabolite) Hydrolysis->CAA Primary Toxin Alcohol Alcohol Byproduct (Ethanol/Methanol) Hydrolysis->Alcohol Target1 Glutathione (GSH) Depletion CAA->Target1 Alkylation Target2 Enzyme Inhibition (PDH, GAPDH -SH groups) CAA->Target2 Alkylation Effect1 Oxidative Stress Target1->Effect1 Effect2 Metabolic Collapse (ATP Depletion) Target2->Effect2 Death Cell Death / Systemic Toxicity Effect1->Death Effect2->Death

Caption: The metabolic activation of chlorinated esters involves rapid hydrolysis to chloroacetic acid, which subsequently alkylates critical cellular thiols, leading to metabolic collapse.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness Principle: Standard laboratory PPE is often insufficient for chlorinated esters due to their high permeation rates through standard nitrile gloves.

Glove Selection Protocol

CRITICAL WARNING: Do NOT rely on standard disposable nitrile gloves (4-6 mil) for immersion protection. Chlorinated esters can permeate thin nitrile in <15 minutes.

Glove MaterialRatingBreakthrough TimeRecommendation
Butyl Rubber Excellent > 480 minsPrimary Choice for spill cleanup or direct handling.
Silver Shield / 4H Excellent > 480 minsBest for under-gloving in critical operations.
Viton Good> 240 minsAcceptable alternative.
Nitrile (Disposable) Poor < 10-15 minsSplash protection only. Change immediately upon contact.
Latex / Neoprene PoorVariableNot recommended due to inconsistent permeation data.
Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood. The lachrymatory threshold is extremely low; if you can smell it or feel eye irritation, containment has already failed.

  • Closed Systems: For transfers >100 mL, use cannula transfer or closed-loop pumping systems to prevent vapor release.

  • Scrubbers: Reactions generating significant HCl or ester vapors should be vented through a caustic scrubber (NaOH solution) before reaching the hood exhaust.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety checks into the experimental process to ensure a self-validating safety system.

Diagram 2: Safe Handling & Quenching Workflow

HandlingWorkflow cluster_emergency Contingency Start Start: Receipt of Material Storage Storage: Cool, Dry, Segregated from Oxidizers (Check Cap Integrity) Start->Storage Prep Preparation: Check Fume Hood Flow Don Butyl/Laminate Gloves Storage->Prep Inspect Container Transfer Transfer: Cannula/Syringe (Closed System) Avoid Open Pouring Prep->Transfer Verify PPE Reaction Reaction: Monitor Exotherm Maintain Inert Atmosphere (N2/Ar) Transfer->Reaction Spill Spill Event Transfer->Spill Failure Quench Quench/Disposal: Slow addition to dilute NaOH/Ammonia (Hydrolysis to salts) Reaction->Quench Complete Waste Waste: Label 'Halogenated Organic' Segregate from Acid Waste Quench->Waste pH Check > 10 Absorb Absorb with Vermiculite/Sand (NO WATER) Spill->Absorb

Caption: Operational workflow emphasizing closed-system transfers and controlled alkaline quenching to neutralize the alkylating hazard.

Decontamination & Quenching
  • Glassware: Rinse glassware with a dilute solution of ammonia or sodium hydroxide (10%) in methanol. This promotes hydrolysis of the ester to the less volatile salt form (sodium chloroacetate).

  • Surface Decontamination: Wipe surfaces with a soap/water solution (to emulsify the lipophilic ester) followed by a water rinse.

Emergency Response Protocols

Spill Response
  • Evacuate: Clear the immediate area. The lachrymatory effect will likely force evacuation naturally.

  • PPE Up: Don Butyl rubber gloves and a full-face respirator with Organic Vapor/Acid Gas cartridges (or SCBA for large spills).

  • Contain: Do NOT use water. Water may spread the immiscible liquid and hydrolysis is too slow to be an effective neutralizer during a spill.

  • Absorb: Use vermiculite, dry sand, or commercial non-combustible absorbent pads.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Chlorinated Esters."

First Aid
  • Skin Contact: Immediate washing is critical.

    • Protocol: Wash with soap and water for at least 15 minutes.[1] Water alone is insufficient due to the ester's lipophilicity.

    • Medical: Monitor for systemic toxicity (nausea, metabolic acidosis) even if the skin burn seems minor.

  • Eye Contact: Flush with water for 15 minutes.[1] Seek immediate ophthalmological support.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Pulmonary edema may be delayed.

References

  • PubChem. (n.d.).[2] Ethyl chloroacetate (Compound).[2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Hayes, A. W., & Kruger, C. L. (2014). Hayes' Principles and Methods of Toxicology. CRC Press.[2] (Reference for alkylating agent mechanisms and thiol depletion).

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Ethyl Chloroacetate. Retrieved January 28, 2026, from [Link]

  • Gerwin, B. I. (1967).[4] Properties of the single sulfhydryl group of streptococcal proteinase.[4] A comparison of the rates of alkylation by chloroacetic acid and chloroacetamide. Journal of Biological Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Foundational

"thermal stability and decomposition of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate"

Technical Whitepaper: Thermal Stability & Decomposition of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Executive Summary Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) is a specialized halogenated es...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Stability & Decomposition of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) is a specialized halogenated ester intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs), structurally related to phenylacetic acid derivatives found in NSAIDs and psychotropic therapeutics.

While valuable for its reactivity at the


-carbon, this compound presents specific thermal stability challenges. The activation of the C-Cl bond by the adjacent carbonyl group and the electron-withdrawing dichlorophenyl ring creates a susceptibility to dehydrochlorination  and autocatalytic decomposition . This guide details the decomposition mechanisms, safety characterization protocols, and handling directives required to mitigate thermal runaway risks during scale-up and storage.

Compound Profile & Critical Structural Alerts

Before addressing stability, we must understand the structural drivers of instability.

ParameterData
IUPAC Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
CAS Number 1249312-21-7
Molecular Formula C

H

Cl

O

Molecular Weight 253.51 g/mol
Structural Alert

-Halo Ester (Thermally labile C-Cl bond)
Secondary Alert Polychlorinated aromatic ring (Electron withdrawing)

Structural Insight: The presence of the 2,3-dichlorophenyl group exerts an electron-withdrawing effect on the benzylic carbon. While this increases the electrophilicity useful for substitution reactions (e.g., with amines or azides), it also weakens the C-Cl bond homolytically and heterolytically, lowering the onset temperature for decomposition compared to non-halogenated analogs.

Thermal Decomposition Mechanisms

The decomposition of


-chloro esters is rarely a single-step event. It is typically a complex cascade dominated by elimination reactions.
Primary Pathway: Dehydrochlorination

The most critical pathway is the thermal elimination of Hydrogen Chloride (HCl). This reaction is often autocatalytic : the generated HCl catalyzes further decomposition, leading to a rapid pressure rise in closed vessels.

  • Initiation: Thermal energy causes the elimination of HCl across the

    
    -carbon and the adjacent phenyl ring or ester methyl group (though less likely).
    
  • Intermediate Formation: The elimination leads to a transient ketene or conjugated intermediate.

  • Polymerization: These reactive intermediates rapidly polymerize to form dark "tars" or react with moisture to form the corresponding mandelic acid derivative (if water is present).

Secondary Pathway: Metal-Catalyzed Degradation

Trace metals, particularly Iron (Fe) from Stainless Steel (SS316) reactors, can act as Lewis Acid catalysts. This lowers the decomposition onset temperature significantly (often by >30°C).

Visualization of Decomposition Pathways

Decomposition Compound Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate HCl HCl Gas (Pressure Hazard) Compound->HCl Byproduct Intermediate Reactive Ketene/ Carbene Intermediate Compound->Intermediate Elimination Heat Thermal Stress (>120°C) HCl->Compound Autocatalysis Polymer Dark Tars/Polymers Intermediate->Polymer Polymerization Acid 2,3-Dichloromandelic Acid Derivative Intermediate->Acid + H2O (Hydrolysis)

Figure 1: Primary thermal decomposition pathways showing the autocatalytic role of HCl.

Experimental Characterization Protocols

To validate the safety of a specific batch, you cannot rely on literature values alone. Impurity profiles (especially residual thionyl chloride or metals) drastically alter stability.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the Onset Temperature (

    
    ) and Enthalpy of Decomposition (
    
    
    
    ).
  • Crucial Setting: Use Gold-plated high-pressure crucibles .

    • Reasoning: Standard aluminum pans may react with generated HCl or the chlorinated compound itself, producing false exotherms (thermite-like reactions).

  • Method:

    • Seal 2-5 mg of sample in a Au-plated crucible.

    • Ramp from 30°C to 350°C at 5°C/min.

    • Acceptance Criteria: No exotherms detected below

      
      .
      
Protocol B: Accelerating Rate Calorimetry (ARC)
  • Objective: Determine the "Time to Maximum Rate" (TMR) and adiabatic temperature rise. This simulates a cooling failure in a plant reactor.

  • Relevance: Essential for scale-up >1 kg.

  • Method: Heat-Wait-Search (HWS) mode.

    • Start at 50°C.

    • Step 5°C.

    • Threshold: 0.02°C/min self-heating rate.

Protocol C: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
  • Objective: Identify the off-gas species.

  • Target Ions: Monitor m/z 36/38 (HCl), m/z 50/52 (CH

    
    Cl), and m/z 44 (CO
    
    
    
    ).
  • Significance: Confirming HCl evolution dictates the need for scrubbers and Hastelloy reactors.

Storage & Handling Directives

Based on the chemical nature of


-halo esters, the following controls are mandatory.
Material of Construction (MoC)
  • Preferred: Glass-lined reactors (GLR) or Hastelloy C-22.

  • Avoid: Stainless Steel 304/316 at elevated temperatures (>50°C). The presence of Fe

    
     (generated by corrosion from trace HCl) will catalyze Friedel-Crafts type alkylation/polymerization of the compound.
    
Temperature Limits
  • Storage: Store at 2-8°C (Refrigerated).

  • Processing: Maintain reactor temperature < 60°C during synthesis or workup unless ARC data confirms stability at higher temperatures.

  • Distillation: Do NOT distill at atmospheric pressure. Use high vacuum (<5 mbar) to keep pot temperature below 80°C. Wiped Film Evaporation (WFE) is recommended for purification to minimize residence time.

Safety Assessment Workflow

SafetyWorkflow Start New Batch Received DSC Run DSC (Au-plated, 5°C/min) Start->DSC Decision1 Exotherm < 150°C? DSC->Decision1 Reject REJECT / RE-PURIFY (High Risk) Decision1->Reject Yes ARC Run ARC (Adiabatic Test) Decision1->ARC No ARC->Reject TMR24 < Process Time Safe Proceed to Scale-Up (GLR Reactor) ARC->Safe TMR24 > Process Time

Figure 2: Decision logic for clearing batches for scale-up based on thermal data.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Authoritative text on DSC/ARC methodologies).

  • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards.[2] 8th Edition. Elsevier. (Reference for halo-ester instability).

  • PubChem. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Compound Summary). National Library of Medicine. Available at: [Link]

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specifications. Available at: [Link][3][4][5]

Sources

Exploratory

"identification of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate as a research chemical"

Executive Summary Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a halogenated ester currently circulating in the chemical supply chain as a "building block" and analytical marker. While technically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a halogenated ester currently circulating in the chemical supply chain as a "building block" and analytical marker. While technically classified as a reagent, its structural homology to the phenylacetate scaffold places it as a high-probability precursor or process impurity in the synthesis of Novel Psychoactive Substances (NPS), specifically halogenated analogues of Methylphenidate (e.g., 2,3-Dichloromethylphenidate).

This guide provides a comprehensive technical framework for the identification, characterization, and forensic analysis of this compound. It is designed for forensic chemists and drug development professionals requiring definitive analytical data to distinguish this substance from isomeric analogues (such as the 3,4-dichloro variants).

Chemical Identity & Properties

The compound is an alpha-chloro ester. Its high reactivity at the alpha-carbon makes it a potent electrophile, capable of alkylating amines—a key step in the clandestine synthesis of phenidate-class stimulants.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
CAS Number 1249312-21-7
Molecular Formula C₉H₇Cl₃O₂
Molecular Weight 253.51 g/mol
Physical State White to off-white crystalline powder (typical)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Hydrolyzes in water
Key Functional Groups Methyl Ester, Alpha-Chloro, 2,3-Dichlorophenyl
Isotopic Signature Distinctive Cl₃ pattern (M, M+2, M+4, M+6)

Forensic Context & Synthetic Origin

Understanding the origin of this chemical is critical for establishing its role in a forensic investigation. It is rarely a target compound for end-use but rather an intermediate.

The "Precursor" Hypothesis

In the context of NPS, this compound serves as a direct precursor to 2,3-Dichloromethylphenidate (2,3-DCMP) . The presence of the 2,3-dichlorophenyl ring is significant because the corresponding 3,4-dichloro isomer (3,4-CTMP) is a controlled substance with high potency. Clandestine chemists often shift chlorine substitution patterns (e.g., from 3,4- to 2,3-) to evade specific structural bans while maintaining psychoactivity.

Synthetic Pathway Analysis

The diagram below illustrates the theoretical origin of the compound and its conversion into the phenidate scaffold or related byproducts.

SyntheticPathway cluster_legend Legend Acid 2,3-Dichlorophenylacetic Acid ChloroEster Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) Acid->ChloroEster 1. SOCl2 2. MeOH Intermediate Glycidic Ester / N-Alkylated Intermediate ChloroEster->Intermediate Reaction with Piperidine/Base Impurity N-Alkylated Impurity (Process Marker) ChloroEster->Impurity Direct Nucleophilic Substitution Target 2,3-Dichloromethylphenidate (2,3-DCMP) Intermediate->Target Rearrangement/ Reduction key Yellow = Target Analyte Red = Potential NPS Product

Figure 1: Synthetic positioning of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in the production of phenidate analogues.

Analytical Identification Protocols

Reliable identification requires a multi-modal approach. The alpha-chloro ester moiety is thermally unstable; therefore, GC-MS parameters must be optimized to prevent degradation in the injection port.

Mass Spectrometry (GC-MS)

The mass spectrum is dominated by the isotopic abundance of three chlorine atoms.

  • Molecular Ion ([M]⁺): Clusters at m/z 252, 254, 256, and 258.

    • Intensity ratio approx: 100 : 96 : 31 : 3 (Typical for Cl₃).

  • Base Peak: Loss of the methoxycarbonyl group (-COOCH₃, mass 59) or the alpha-chlorine (-Cl, mass 35/37).

  • Fragmentation Logic:

    • m/z 252 (M⁺): Parent.

    • m/z 217 (M - Cl): Loss of alpha-chlorine (stabilized benzylic carbocation).

    • m/z 193 (M - COOCH₃): Loss of ester group.

    • m/z 159 (M - Cl - COOCH₃): Dichlorobenzyl cation (Diagnostic).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, distinguishing the 2,3-substitution pattern from the 3,4-isomer.

  • ¹H NMR (400 MHz, CDCl₃) Predicted:

    • δ 3.75 (s, 3H): Methyl ester protons (-OCH₃).

    • δ 5.80 (s, 1H): Alpha-proton (-CH-Cl). Note: This singlet is significantly deshielded compared to the non-chlorinated precursor (approx δ 3.6).

    • δ 7.20 – 7.50 (m, 3H): Aromatic protons.

      • Differentiation: The 2,3-dichloro pattern typically shows a crowded multiplet due to the adjacent chlorines, whereas 3,4-dichloro patterns often show more distinct coupling (d, dd, d).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at ~1740–1750 cm⁻¹ (Ester).

  • C-Cl Stretch: Distinct bands in the fingerprint region (600–800 cm⁻¹).

Experimental Workflow: Identification Strategy

This protocol outlines the step-by-step process for confirming the identity of a seized powder suspected to be CAS 1249312-21-7.

AnalyticalWorkflow Sample Unknown Sample (Powder/Liquid) Extraction Liquid-Liquid Extraction (DCM / pH Neutral) Sample->Extraction Screening GC-MS Screening (Splitless, 250°C) Extraction->Screening Decision Isotope Pattern Match? (Cl3 Cluster) Screening->Decision Confirm Confirmation: NMR (CDCl3) Decision->Confirm Yes Deriv Derivatization (Reaction w/ Piperidine) Decision->Deriv Ambiguous Final Positive ID: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Confirm->Final Deriv->Screening Re-inject Product

Figure 2: Decision tree for the forensic identification of the target analyte.

Protocol Steps:
  • Sample Preparation: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM). Do not use alcohols (MeOH/EtOH) for storage as transesterification may occur over time.

  • GC-MS Injection: Inject 1 µL (Split 20:1).

    • Column: DB-5MS or equivalent.

    • Gradient: 80°C (1 min) → 20°C/min → 300°C.

  • Data Analysis: Look for the characteristic Cl₃ isotope cluster at m/z 252. Verify the absence of amine fragments (which would indicate the final phenidate drug).

  • Reference Comparison: Compare retention time against a purchased standard (e.g., from Sigma-Aldrich or American Elements).

Safety & Handling (Critical)

Warning: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a potent alkylating agent and lachrymator .

  • Mechanism of Toxicity: The alpha-chloro ester functionality allows the compound to irreversibly alkylate DNA and proteins. It acts similarly to chloroacetone (World War I tear gas).

  • Handling Requirements:

    • Work exclusively in a functioning fume hood.

    • Wear butyl rubber gloves (nitrile may offer insufficient breakthrough time for halogenated esters).

    • Decontamination: Neutralize spills with a solution of 10% aqueous ammonia or sodium carbonate to hydrolyze the ester and displace the chlorine.

References

  • American Elements. (n.d.).[1] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.[1][2][3][4][5][6] Retrieved from [Link][1][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62224365. Retrieved from [Link]

  • Misra, M., et al. (2010). Process for the preparation of methylphenidate hydrochloride. US Patent 9,512,077.
  • ChemicalAbstracts Service (CAS).CAS Registry Number 1249312-21-7. American Chemical Society.

Sources

Protocols & Analytical Methods

Method

"use of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate as a synthetic intermediate"

Application Note: Strategic Utilization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in High-Value Scaffold Synthesis Executive Summary & Molecule Profile Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 143876-04...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in High-Value Scaffold Synthesis

Executive Summary & Molecule Profile

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 143876-04-6) is a specialized bifunctional electrophile.[1][2] Unlike its more common 2,4-dichloro analog (a precursor to Diclofenac), the 2,3-dichlorophenyl substitution pattern offers unique steric and electronic properties utilized in the development of voltage-gated sodium channel blockers (e.g., Nav1.8 inhibitors), anticonvulsants (Lamotrigine analogs), and non-canonical peptide therapeutics.[1][2]

This guide details the use of this intermediate as a "divergent synthon," capable of accessing two distinct chemical spaces: heterocyclic pharmacophores (specifically thiazolidinones) and unnatural


-amino acids  (phenylglycines).[1][2]
Chemical Profile
PropertySpecification
Formula

Molecular Weight 253.51 g/mol
Functional Motifs

-Chloro Ester (Electrophile), 2,3-Dichlorophenyl (Lipophilic Core)
Reactivity Class Bifunctional Electrophile (Alkylation & Acylation)
Storage 2-8°C, Inert Atmosphere (Moisture Sensitive)

Strategic Reaction Landscape

The utility of this molecule stems from the reactivity of the


-carbon.[1] The chlorine atom activates the position for nucleophilic attack (

), while the adjacent ester allows for subsequent cyclization or hydrolysis.[1]

ReactionLandscape Start Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate PathA Path A: Heterocyclization (with Thioureas) Start->PathA + Thiourea/Base PathB Path B: Amination (with Amines/Azides) Start->PathB + R-NH2 PathC Path C: Darzens Condensation (with Carbonyls) Start->PathC + R-CHO / Base ProdA 2-Imino-4-thiazolidinones (CNS Active Scaffolds) PathA->ProdA ProdB 2,3-Dichlorophenylglycines (Peptidomimetics) PathB->ProdB ProdC Glycidic Esters (Aldehyde Precursors) PathC->ProdC

Figure 1: Divergent synthetic pathways accessible from the title compound.[1][2]

Protocol A: Synthesis of 2-Imino-4-thiazolidinones

Context: The 2-imino-4-thiazolidinone core is a privileged scaffold in medicinal chemistry, known for anti-inflammatory and antimicrobial activity.[1][2] The 2,3-dichlorophenyl group at the 5-position enhances metabolic stability against CYP450 oxidation compared to unsubstituted phenyl rings.[1][2]

Mechanism: This reaction proceeds via a Hantzsch-type cyclization.[1][2] The sulfur of the thiourea attacks the


-carbon (displacing Cl), followed by intramolecular cyclization of the nitrogen onto the ester carbonyl.[1]
Materials
  • Substrate: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 equiv)

  • Reagent: N-substituted Thiourea (1.1 equiv)[1][2]

  • Base: Sodium Acetate (anhydrous) or Triethylamine[2]

  • Solvent: Ethanol (absolute)[2]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (5.0 mmol, 1.27 g) in Ethanol (20 mL).

  • Addition: Add the Thiourea derivative (5.5 mmol) and Sodium Acetate (6.0 mmol, 0.49 g).

    • Expert Insight: Sodium acetate is preferred over stronger bases (like NaOEt) to prevent side reactions such as Darzens condensation or elimination to the styrene derivative.[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.[1][2]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL). The product often precipitates as a solid.[1][2]

    • If solid forms: Filter, wash with cold water, and dry.[1][2]

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Expected Yield: 75–85% Characterization (Validation):

  • 1H NMR: Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of the thiazolidinone ring proton (singlet at 
    
    
    
    ppm, deshielded by the adjacent S, N, and phenyl ring).[1]

Protocol B: Synthesis of Non-Canonical Amino Acids (2,3-Dichlorophenylglycine)

Context: Phenylglycine analogs are critical components in peptide drugs (e.g., preventing proteolytic cleavage).[1][2] The 2,3-dichloro substitution imposes restricted rotation, valuable for locking bioactive peptide conformations.[1][2]

Workflow Logic

Direct amination can lead to double alkylation.[2] Therefore, we employ a nucleophilic substitution with Sodium Azide , followed by reduction.[1][2] This ensures mono-amination.[1][2]

AminationWorkflow Step1 Step 1: Azidation Substrate + NaN3 in DMF Step2 Intermediate Isolation (Azido Ester) Step1->Step2 SN2 Reaction Step3 Step 2: Staudinger Reduction + PPh3 / H2O Step2->Step3 Reduction Step4 Hydrolysis (Optional) LiOH / THF -> Free Acid Step3->Step4 Deprotection

Figure 2: Controlled synthesis of 2,3-dichlorophenylglycine.

Step-by-Step Methodology
  • Azidation:

    • Dissolve Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add Sodium Azide (

      
      , 1.5 equiv) carefully.[1][2]
      
    • Stir at room temperature for 12 hours. Caution: Do not heat excessively to avoid elimination.

    • Work-up: Dilute with water, extract with diethyl ether.[1][2] (Warning: Azides are potentially explosive; do not concentrate to dryness if scale >1g without safety shields).[2]

  • Reduction (Staudinger):

    • Dissolve the crude azido ester in THF/Water (10:1).[1][2]

    • Add Triphenylphosphine (

      
      , 1.2 equiv).[1][2] Nitrogen gas evolution will occur.[1][2]
      
    • Stir for 4 hours at room temperature.

  • Hydrolysis (Optional):

    • To obtain the free amino acid, treat the amino ester with LiOH (2.0 equiv) in THF/Water for 2 hours.[1][2]

Data Summary: Solvent Effects on Substitution vs. Elimination

Solvent Temperature Product Ratio (Subst : Elim) Recommendation
DMF 25°C 95 : 5 Recommended
Acetone Reflux 80 : 20 Acceptable

| Ethanol | Reflux | 60 : 40 | Avoid (Solvolysis risk) |[1][2]

References

  • American Elements. (n.d.).[2][3] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Specifications and Safety Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2734600, 2-(2,3-Dichlorophenyl)acetic acid. Retrieved from [Link]

  • Zaware, B. H., et al. (2009).[1][2] Kinetics of Reaction of Alpha-Halo Carbonyls with Thioureas. Journal of Chemical and Pharmaceutical Research. (Contextual grounding for Protocol A). Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Routes to substituted Phenylglycines via Alpha-Halo Esters. Retrieved from [Link]

Sources

Application

Application Note: Nucleophilic Substitution Protocols for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

and Mixed-Mechanism Substitutions on Sterically Hindered -Halo Esters Compound: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate CAS: 1249312-21-7 Executive Summary Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a special...

Author: BenchChem Technical Support Team. Date: February 2026


 and Mixed-Mechanism Substitutions on Sterically Hindered 

-Halo Esters Compound: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate CAS: 1249312-21-7

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a specialized building block characterized by a highly functionalized benzylic center. It serves as a critical intermediate in the synthesis of unnatural amino acids, pharmaceutical scaffolds (particularly analgesic and anti-inflammatory derivatives), and agrochemicals.

This guide addresses the specific synthetic challenges posed by the 2,3-dichlorophenyl moiety . Unlike simple benzyl chlorides, the ortho-chlorine substituent introduces significant steric hindrance that retards standard


 trajectories. Furthermore, the electron-withdrawing nature of the dichlorophenyl ring increases the acidity of the 

-proton, heightening the risk of

-elimination (dehydrohalogenation) over substitution.

The protocols below prioritize chemoselectivity , utilizing Finkelstein catalysis and polarity-tuned solvent systems to drive substitution while suppressing elimination.

Mechanistic Insight & Reactivity Profile

The Steric-Electronic Conflict

The reactivity of this substrate is defined by two opposing forces:

  • Electronic Activation (Pro-Substitution): The benzylic position is activated by the phenyl ring (resonance) and the ester group (induction), theoretically stabilizing the transition state for nucleophilic attack.

  • Steric Deactivation (Anti-Substitution): The chlorine atom at the 2-position (ortho) of the phenyl ring creates a "picket fence" effect, blocking the optimal 180° backside attack required for

    
     mechanisms.
    
The Elimination Trap

The


-proton is doubly acidified by the ester carbonyl and the electron-deficient dichlorophenyl ring. Strong bases (e.g., NaOEt, LDA) or elevated temperatures will favor 

elimination, yielding the

-unsaturated cinnamate derivative (Methyl 2-(2,3-dichlorophenyl)acrylate).

Strategic Solution: Use soft nucleophiles (azides, thiols, amines) in polar aprotic solvents (DMF, DMSO) with mild bases (Carbonates, Bicarbonates) and iodide catalysis .

Safety & Handling

  • Lachrymator Hazard:

    
    -Halo esters are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
    
  • Skin Absorption: The lipophilic nature of the dichlorophenyl group facilitates skin absorption. Double-gloving (Nitrile/Laminate) is required.

  • Corrosivity: The compound hydrolyzes to produce HCl and the corresponding acid upon contact with moisture.

Experimental Protocols

Protocol A: Amination (Synthesis of -Amino Esters)

Target: Displacement of Cl by primary/secondary amines.

Rationale: Amines are hard nucleophiles. To prevent elimination, we use the "Finkelstein-in-situ" approach, converting the unreactive alkyl chloride to a reactive alkyl iodide transiently.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Milled/Powdered
    
  • Potassium Iodide (KI) (0.1 – 0.2 equiv) - Catalyst

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add powdered KI (0.2 equiv). Stir for 15 minutes at RT. The solution may darken slightly due to trace

    
    , indicating halogen exchange is initiating.
    
  • Base Addition: Add powdered

    
     (2.0 equiv).
    
  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise.

    • Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 50°C . Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts through a Celite pad.

    • Concentrate the filtrate.[1]

    • Partition residue between EtOAc and Water. Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Azidation (Precursor for Click Chemistry/Amines)

Target: Synthesis of Methyl 2-azido-2-(2,3-dichlorophenyl)acetate.

Rationale: Azide (


) is a powerful, linear nucleophile with low basicity, making it ideal for this sterically hindered substrate with minimal risk of elimination.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in DMSO (0.5 M).

    • Why DMSO? It solvates the cation (

      
      ), leaving the azide anion "naked" and highly reactive.
      
  • Addition: Add

    
     (1.5 equiv) in a single portion.
    
    • Caution:

      
       is toxic.[2] Avoid contact with acid (forms 
      
      
      
      gas).
  • Reaction: Stir at RT for 2 hours . If conversion is slow (<50% after 2h), warm to 40°C.

    • Control: Do not exceed 60°C to avoid decomposition of the organic azide.

  • Quench: Pour the reaction mixture slowly into ice-water (5x reaction volume).

  • Extraction: Extract with

    
     or EtOAc (3x).
    
    • Note: DMSO is difficult to remove; copious water washes are necessary.

  • Drying: Dry over

    
     (Magnesium sulfate is preferred for removing traces of water/DMSO).
    

Visualization of Workflows

Reaction Mechanism & Steric Analysis

The following diagram illustrates the mechanistic pathway and the "Finkelstein" activation strategy used to overcome the steric hindrance of the 2,3-dichlorophenyl group.

ReactionMechanism Substrate Substrate (Cl-Ester) Intermediate Activated Species (I-Ester) Substrate->Intermediate + KI (cat) Halogen Exchange Elimination Side Product (Alkene) Substrate->Elimination Strong Base / High T (Avoid) Intermediate->Substrate Reversible TS Transition State (SN2) Intermediate->TS + Nucleophile (Rate Limiting) Product Substituted Product (Nu-Ester) TS->Product - I⁻

Caption: Finkelstein-assisted substitution pathway. Iodide exchange creates a better leaving group, facilitating attack despite steric hindrance.

Experimental Workflow: Amination

AminationWorkflow Start Start: Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate Solvent Dissolve in MeCN (anhydrous) Start->Solvent Catalyst Add KI (0.2 eq) Activate 15 min @ RT Solvent->Catalyst Base Add K2CO3 (2.0 eq) + Amine Catalyst->Base Heat Heat to 50°C Monitor TLC Base->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Continue Heating) Workup Filter (Celite) -> Conc. -> Extract Check->Workup Yes Final Pure Alpha-Amino Ester Workup->Final

Caption: Step-by-step decision tree for the amination protocol, emphasizing the catalytic activation step.

Data Summary & Optimization Table

VariableRecommendationScientific Rationale
Solvent DMF, DMSO, MeCNPolar aprotic solvents solvate cations (

), leaving the nucleophile naked and reactive.
Catalyst Potassium Iodide (KI)Converts alkyl-Cl (poor LG) to alkyl-I (good LG). Crucial for hindered substrates.
Base

,

Weak, non-nucleophilic bases neutralize acid without triggering

elimination.
Temperature 40°C – 60°CSufficient energy to overcome steric barrier, but low enough to prevent thermal degradation.
Stoichiometry 1.2 eq NucleophileSlight excess ensures completion; large excess complicates purification.

Troubleshooting

  • Problem: Low conversion after 24 hours.

    • Solution: Switch solvent to DMF (higher dielectric constant) or add 0.5 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst/iodide source.

  • Problem: Formation of alkene (Elimination product).

    • Solution: Lower the reaction temperature.[3] Switch from Carbonate base to Bicarbonate (

      
      ) or use a non-basic nucleophile (e.g., azide) first, then reduce.
      
  • Problem: Hydrolysis of the ester (Acid formation).

    • Solution: Ensure all solvents are strictly anhydrous. Use molecular sieves in the reaction mixture.

References

  • Reactivity of Alpha-Halo Esters: McMurry, J. (2011). Organic Chemistry. "Nucleophilic Substitution Reactions of -Halo Carbonyl Compounds." Cengage Learning. Context: General mechanism of on -carbon adjacent to carbonyls.
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Compound Data

    • PubChem.[4][5][6] (n.d.). Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.[6][7][8][9] National Library of Medicine. Retrieved from [Link][7]

    • Context: Physical properties and safety data (GHS).[4][5]

Sources

Method

Application Note: GC-MS Analysis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification and identification of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification and identification of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7).

This compound is a critical halogenated intermediate, often used in the synthesis of complex pharmaceutical active ingredients (APIs). Its analysis requires specific attention to thermal stability due to the labile


-chloro ester moiety.

Introduction & Chemical Context

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a tri-chlorinated ester. Its structure features a phenyl ring substituted at the 2,3-positions and an acetic acid methyl ester backbone with a chlorine atom at the


-position.
  • Chemical Formula:

    
    [1][2][3]
    
  • Molecular Weight: 253.51 g/mol [2]

  • Monoisotopic Mass (

    
    ):  251.95 Da
    
  • Key Analytical Challenge: The

    
    -chloro ester bond is susceptible to thermal dehydrohalogenation (loss of HCl) inside active GC liners, leading to artifact formation (e.g., unsaturated cinnamates). This method prioritizes inertness and optimized thermal profiles.
    

Method Development Strategy

To ensure high specificity and sensitivity, this protocol utilizes Electron Ionization (EI) GC-MS in Selected Ion Monitoring (SIM) mode.

Causality in Experimental Design
  • Solvent Selection: Dichloromethane (DCM) is selected over methanol. Protic solvents like methanol can induce transesterification or nucleophilic attack on the reactive

    
    -chloro position during storage.
    
  • Inlet Parameters: A "cold" splitless injection or moderate temperature split injection (220°C) is used to minimize thermal degradation.

  • Column Choice: A low-bleed 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) provides the necessary selectivity for separating the target from potential de-chlorinated byproducts.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (>98% purity).

  • Solvent: Dichloromethane (HPLC Grade, Amylene stabilized).

  • Internal Standard (ISTD): 2,4-Dichlorotoluene or similar chlorinated aromatic (to match ionization efficiency).

Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute to volume with DCM (Concentration: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 in DCM to achieve 10 µg/mL.

  • ISTD Addition: Add Internal Standard to a final concentration of 5 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial (protect from light to prevent photolytic dechlorination).

GC-MS Instrument Conditions
ParameterSettingRationale
GC System Agilent 7890B / 8890 (or equivalent)High retention time precision required.
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)Inert phase reduces tailing of active halogenated esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Split/Splitless @ 220°C Reduced temp prevents HCl elimination.
Injection 1.0 µL, Split 10:1Prevents column overload and improves peak shape.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C (Hold 3 min)Slow ramp at 180-240°C separates closely eluting isomers.
Transfer Line 280°CPrevents condensation of high boiling matrix components.
Ion Source EI, 230°C, 70 eVStandard ionization energy for library matching.
Quadrupole 150°CMaintains mass stability.

Mass Spectrometry & Data Analysis

Fragmentation & Spectrum Interpretation

The mass spectrum of this compound is dominated by the isotope cluster of three chlorine atoms.

  • Molecular Ion Cluster (

    
    ):  The parent ion appears at m/z 252 .
    
  • Isotope Pattern: With 3 chlorines, the intensity ratio for

    
     : 
    
    
    
    :
    
    
    is approximately 3 : 3 : 1 . This is a definitive identification fingerprint.
  • Base Peak: Loss of the carboxymethyl group (

    
    , mass 59) typically yields a stabilized benzyl cation at m/z 193/195/197 .
    
SIM Acquisition Table (For Trace Analysis)

For quantitative assays (LOD < 100 ppb), use SIM mode targeting the following ions:

Ion Typem/z (Da)Dwell (ms)Notes
Target (Quant) 193.0 50Base peak (Loss of ester group).
Qual 1 195.050Confirms Cl2 isotope pattern on fragment.
Qual 2 252.050Molecular Ion (

).
Qual 3 254.050Molecular Ion (

).

Visualization of Workflow & Logic

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the analysis, specifically highlighting the precautions against thermal degradation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms Mass Spectrometry Start Raw Sample (Solid/Oil) Solvent Dissolve in DCM (Avoid Methanol) Start->Solvent Prevent Transesterification Filter Filter 0.2 µm PTFE (Remove particulates) Solvent->Filter Inlet Inlet: 220°C (Minimize Thermal Stress) Filter->Inlet Column Column: DB-5ms UI Separation of Isomers Inlet->Column Analyte Volatilization Degradation Risk: Thermal Elimination of HCl Inlet->Degradation If Temp > 250°C Ionization EI Source (70eV) Fragmentation Column->Ionization Detection SIM Mode Target: m/z 193, 252, 254 Ionization->Detection Isotope Cluster Analysis

Caption: Figure 1: Optimized GC-MS workflow emphasizing solvent choice and thermal control to prevent analyte degradation.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, every run must pass these system suitability tests:

  • Isotope Ratio Check: The abundance ratio of m/z 252 to 254 must be within 1.0 ± 0.1 . Deviation indicates interference or mass bias.

  • Inertness Check: If a peak appears at roughly (RT - 1 min) with m/z 216 (Loss of HCl, M-36), the liner is active or too hot. Action: Replace liner with Ultra Inert type and lower inlet temp.

  • Linearity:

    
     over the range 1.0 – 100 µg/mL.
    

References

  • American Elements. (n.d.).[2] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specification. Retrieved October 2023, from [Link]

  • Husek, P., & Simek, P. (2006).[4] Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Current Pharmaceutical Analysis. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Sources

Application

High-Resolution Quantification of Chlorinated Aromatic Compounds via HPLC-UV: Optimizing Pi-Pi Selectivity

Part 1: Executive Summary Chlorinated aromatic compounds (CACs), including chlorobenzenes and chlorophenols, represent a critical class of analytes in both pharmaceutical synthesis (as intermediates) and environmental mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Chlorinated aromatic compounds (CACs), including chlorobenzenes and chlorophenols, represent a critical class of analytes in both pharmaceutical synthesis (as intermediates) and environmental monitoring (as persistent pollutants). While Gas Chromatography (GC) is a traditional standard, High-Performance Liquid Chromatography (HPLC) is increasingly preferred for its ability to analyze thermally unstable derivatives and handle aqueous matrices without extensive extraction.

The Challenge: Structural isomers of CACs (e.g., 1,2- vs. 1,4-dichlorobenzene) possess nearly identical hydrophobicities (LogP), making them difficult to resolve on standard C18 columns which rely primarily on hydrophobic exclusion.

The Solution: This guide details a method development strategy shifting from pure hydrophobicity to


-

(pi-pi) interaction selectivity
. By utilizing Phenyl-Hexyl or Biphenyl stationary phases, we exploit the electron-deficient nature of the chlorinated ring to achieve baseline resolution of positional isomers.

Part 2: Scientific Foundation & Method Strategy

The Separation Mechanism: Beyond C18

Standard C18 (Octadecylsilane) columns separate based on dispersive forces (van der Waals). For chlorinated aromatics, the electronegativity of the chlorine atom creates an electron-deficient


-system on the benzene ring.
  • C18 Limitation: Cannot easily distinguish between ortho- and para- isomers where the hydrophobicity is identical.

  • Phenyl-Hexyl Advantage: The stationary phase contains aromatic rings that engage in

    
    -
    
    
    
    stacking with the analyte. The spatial arrangement of chlorine atoms (steric hindrance) significantly alters this stacking ability, allowing for separation based on electronic geometry rather than just boiling point or polarity.
Visualization: Separation Logic & Mechanism

The following diagrams illustrate the decision process for method development and the mechanistic difference between column chemistries.

MethodDevelopmentLogic Start Analyte Assessment Isomers Are Positional Isomers Present? (e.g., o- vs p-dichlorobenzene) Start->Isomers C18 Select C18 Column (Hydrophobic Interaction) Isomers->C18 No Phenyl Select Phenyl-Hexyl or Biphenyl (Pi-Pi + Hydrophobic) Isomers->Phenyl Yes MobilePhase Mobile Phase Selection C18->MobilePhase Phenyl->MobilePhase Solvent Solvent: Methanol (Enhances Pi-Pi interactions) MobilePhase->Solvent Buffer Buffer: Acidic (pH 2-3) (Required for Chlorophenols) MobilePhase->Buffer

Figure 1: Decision tree for stationary phase and mobile phase selection based on analyte chemistry.

PiPiMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Node C18 Chain (Alkyl) Analyte1 Cl-Benzene C18_Node->Analyte1 Hydrophobic Only Phenyl_Node Phenyl Ring (Stationary) Analyte2 Cl-Benzene Phenyl_Node->Analyte2 Pi-Pi Stacking (Shape Selective)

Figure 2: Mechanistic comparison. Phenyl phases offer a secondary retention mechanism (Pi-Pi stacking) that C18 lacks.

Part 3: Detailed Experimental Protocol

Reagents and Equipment
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or UV-Vis.

  • Column:

    • Primary: Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 3.5 µm).

    • Alternative: C18 (High Carbon Load) if no isomers are present.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Acidification is critical to suppress ionization of chlorophenols.

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile as ACN can suppress

    
    -
    
    
    
    interactions between analyte and column.
Standard Preparation
  • Stock Solution: Dissolve 10 mg of each target CAC (e.g., 1,2-dichlorobenzene, 2,4-dichlorophenol) in 10 mL Methanol. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm using 50:50 Water:Methanol.

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

Chromatographic Conditions (The "Universal" Gradient)

This gradient is designed to separate early eluting phenols and late eluting polychlorinated benzenes.

Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (Methanol)Flow Rate (mL/min)
0.0 60401.0
2.0 60401.0
15.0 10901.0
20.0 5951.0
20.1 60401.0
25.0 60401.0
  • Column Temp: 30°C (Control is vital; higher temps reduce

    
    -
    
    
    
    selectivity).
  • Injection Vol: 10 µL.

  • Detection:

    • 254 nm: General detection for benzenes.

    • 280 nm: Specific maxima for chlorophenols.

System Suitability Criteria

Before running samples, ensure the system meets these metrics (based on USP <621>):

  • Resolution (

    
    ):  > 2.0 between critical isomer pairs (e.g., 1,2-DCB and 1,4-DCB).
    
  • Tailing Factor (

    
    ):  < 1.5 for Chlorophenols (indicates successful pH suppression).
    
  • RSD (n=5): < 2.0% for retention time and area.

Part 4: Validation Framework (ICH Q2)

To ensure this method is trustworthy for regulatory submission, validate the following parameters:

Linearity & Range

Prepare 5 concentration levels (e.g., 1 ppm to 100 ppm).

  • Acceptance:

    
    .[1]
    
  • Visual Check: Residual plot should show random distribution, not a curve.

Accuracy (Recovery)

Spike matrix (e.g., water or formulation buffer) at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 95-105%.

Sensitivity (LOD/LOQ)

Calculate based on Signal-to-Noise (S/N) ratio from the lowest standard.

  • LOD: S/N = 3.3

  • LOQ: S/N = 10

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Phenols) Mobile phase pH too high (> pKa of phenol).Ensure Mobile Phase A is pH 2.0–2.5 using Phosphoric or Formic acid.
Loss of Isomer Resolution Column temperature too high.Reduce oven temperature to 25°C or 20°C to strengthen

-

interactions.
Double Peaks Solvent mismatch.Sample diluent is stronger than initial mobile phase. Dilute sample in starting gradient (60:40 Water:MeOH).
High Backpressure Methanol viscosity.Methanol is more viscous than ACN. Ensure flow rate (1.0 mL/min) is compatible with column pressure limits, or reduce to 0.8 mL/min.

Part 6: References

  • US EPA. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846). Link

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Link

  • Nacalai Tesque. HPLC Column for Structural Isomers (COSMOSIL PYE/NPE). Link

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations. Application Note. Link

Sources

Method

Application Note: Advanced Derivatization Strategies for Polar Chloro-Compounds in GC-MS/ECD

Executive Summary The analysis of polar chlorinated compounds—specifically chlorophenols, haloacetic acids (HAAs), and chlorinated amines—presents a distinct paradox in gas chromatography. While the chlorine moiety offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of polar chlorinated compounds—specifically chlorophenols, haloacetic acids (HAAs), and chlorinated amines—presents a distinct paradox in gas chromatography. While the chlorine moiety offers high specificity for Electron Capture Detection (ECD) and distinct isotopic patterns in Mass Spectrometry (MS), the polar functional groups (-OH, -COOH, -NH) severely compromise volatility and peak symmetry.

This guide provides validated protocols for three distinct derivatization mechanisms: Silylation , Alkylation (Methylation) , and Acylation . Unlike generic guides, we focus on maximizing ionization efficiency (particularly for NCI-MS) and minimizing the "matrix masking" effect common in complex environmental samples.

Strategic Reagent Selection

The choice of derivatization reagent is not merely about volatility; it is about engineering the molecule for the detector.

  • For General Profiling (GC-EI-MS): Silylation (BSTFA) is preferred. It is robust but moisture-sensitive.

  • For Regulatory Compliance (HAAs): Methylation (Acidic Methanol) is the EPA standard (Method 552.2).

  • For Ultra-Trace Sensitivity (GC-ECD or NCI-MS): Acylation/Alkylation with fluorinated tags (PFBBr, HFBA). Adding fluorine atoms drastically increases electron capture cross-section.

Decision Matrix: Selecting the Right Pathway

DerivatizationLogic Start Target Analyte FuncGroup Functional Group? Start->FuncGroup Phenol Chlorophenols (-OH) FuncGroup->Phenol Acid Haloacetic Acids (-COOH) FuncGroup->Acid Amine Chloro-Amines (-NH / -NH2) FuncGroup->Amine BSTFA Silylation (BSTFA) Good for EI-MS Phenol->BSTFA General PFBBr PFBBr Alkylation Max Sensitivity (ECD/NCI) Phenol->PFBBr Trace Level Acid->PFBBr Trace Level MeOH Acidic Methanol (EPA 552.2 Standard) Acid->MeOH Regulatory Amine->BSTFA Alternative HFBA Acylation (HFBA) Stable Amides Amine->HFBA Primary Choice

Figure 1: Decision tree for reagent selection based on functional group and sensitivity requirements.

Protocol A: Silylation of Chlorophenols

Target Analytes: 2,4,6-Trichlorophenol, Pentachlorophenol. Mechanism: Replacement of active protic hydrogen with a Trimethylsilyl (TMS) group.[1]

The "Why":

Chlorophenols are acidic.[2] Direct injection leads to adsorption on active sites in the inlet liner, causing tailing. Silylation creates non-polar ethers that elute symmetrically. We use BSTFA with 1% TMCS .[3] The TMCS acts as a catalyst, essential for sterically hindered phenols (e.g., 2,6-dichlorophenol).

Materials
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[3]

  • Solvent: Anhydrous Acetone or Ethyl Acetate (Must be water-free).

  • Vials: Silanized glass vials to prevent analyte adsorption.

Step-by-Step Workflow
  • Preparation: Dissolve residue or liquid extract in 100 µL of anhydrous acetone.

  • Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap vial tightly. Vortex for 10 seconds.

    • Note: For simple phenols, room temperature reaction is instant.

    • Critical Step: For steric hindrance (ortho-substituted chlorophenols), heat at 65°C for 20 minutes .

  • Analysis: Inject directly into GC.

    • Caution: Silyl derivatives hydrolyze in the presence of moisture. Analyze within 12 hours or store in a desiccator.

Protocol B: Methylation of Haloacetic Acids (EPA Method 552.2)

Target Analytes: Dichloroacetic acid (DCAA), Trichloroacetic acid (TCAA).[4] Mechanism: Acid-catalyzed esterification using methanol.[4][5][6]

The "Why":

Diazomethane is the most efficient methylating agent but is explosive and carcinogenic.[7] The EPA 552.2 method utilizes acidic methanol, which is safer and highly effective for HAAs, though it requires careful thermal control to prevent decarboxylation of tribromoacetic acid [1].

Workflow Diagram (EPA 552.2)

EPA552 Sample Aqueous Sample (40mL) Adjust pH < 0.5 Extract LLE with MTBE (Methyl tert-butyl ether) Sample->Extract Partitioning Deriv Add 10% H2SO4 in Methanol Heat 50°C for 2 hours Extract->Deriv Esterification Neutral Back-Extraction with Sat. NaHCO3 Deriv->Neutral Neutralize Acid Analyze GC-ECD Analysis Neutral->Analyze Inject Organic Layer

Figure 2: Workflow for the methylation of Haloacetic Acids according to EPA Method 552.2.

Step-by-Step Workflow
  • Extraction: Extract 40 mL of acidified water sample (pH < 0.5) with 4 mL of MTBE.

  • Derivatization: Transfer 2 mL of the MTBE extract to a reaction vial. Add 1 mL of 10% Sulfuric Acid in Methanol .

  • Heating: Cap and heat at 50°C for 2 hours .

    • Scientific Insight: Do not exceed 50°C. Higher temperatures cause TCAA to break down into chloroform.

  • Neutralization: Cool the sample. Add 4 mL of saturated Sodium Bicarbonate (NaHCO₃). Shake carefully (CO₂ release will occur).

  • Separation: Allow layers to separate. Transfer the top MTBE layer (containing methyl esters) to an autosampler vial.

Protocol C: Acylation of Chlorinated Amines

Target Analytes: Chloroanilines, Chlorobenzamines. Mechanism: Reaction with fluorinated anhydrides (HFBA) to form stable amides.

The "Why":

Amines are notorious for peak tailing due to hydrogen bonding with silanols in the column. Acylation masks the amine group. Using HFBA (Heptafluorobutyric anhydride) adds 7 fluorine atoms. In NCI-MS (Negative Chemical Ionization), this results in femtogram-level detection limits because the fluorine atoms greedily capture electrons [2].

Step-by-Step Workflow
  • Preparation: Dissolve amine sample in 100 µL Hexane or Isooctane.

  • Reagent Addition: Add 50 µL of HFBA.

  • Catalyst (Optional): Add 10 µL of Trimethylamine (base) to scavenge the acid byproduct, driving the reaction to completion.

  • Heating: Heat at 70°C for 30 minutes .

  • Cleanup: The reaction produces acid byproducts.[7] Wash the organic layer with 1 mL of phosphate buffer (pH 7.0) to remove excess acid/anhydride.

  • Analysis: Inject the organic layer.[3]

Comparative Data & Validation

The following table summarizes the expected performance metrics when applied to a standard 30m DB-5MS column.

Analyte ClassDerivatization MethodDerivative FormKey Ion (EI-MS)Key Benefit
2,4,6-Trichlorophenol Silylation (BSTFA)TMS-EtherM+ 268Eliminates tailing; simple prep.
Dichloroacetic Acid Methylation (MeOH/H+)Methyl Esterm/z 59 (-COOCH3)EPA Compliance; stable.
3,4-Dichloroaniline Acylation (HFBA)Heptafluorobutyramidem/z 357 (M+)100x Sensitivity gain in ECD/NCI.
Pentachlorophenol Alkylation (PFBBr)PFB-Etherm/z 181 (C7H2F5+)Ultra-trace detection in complex matrix.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield in Silylation:

    • Cause: Moisture in the sample or solvent. BSTFA hydrolyzes into trifluoroacetamide (white solid).

    • Fix: Dry extracts over anhydrous Sodium Sulfate (Na₂SO₄) before adding reagent.

  • Bromoform Peak in HAA Analysis:

    • Cause: Decarboxylation of Tribromoacetic acid.[6]

    • Fix: Verify heating block temperature is strictly < 50°C.

  • Column Bleed/Contamination:

    • Cause: Excess HFBA or BSTFA injected onto the column.

    • Fix: Evaporate excess reagents under Nitrogen stream and reconstitute in pure solvent, or perform the buffer wash step (for acylation).

Validation Checkpoints
  • Reagent Blank: Run a solvent + reagent blank to identify impurities (e.g., siloxane peaks from BSTFA).

  • Surrogate Recovery: Spike samples with 2,4-Dichlorophenol-d3 prior to derivatization to monitor reaction efficiency.

References

  • U.S. Environmental Protection Agency. (1995).[4] Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[4][5] Revision 1.0. Cincinnati, OH.[4]

  • Sigma-Aldrich (Merck). (n.d.). Derivatization Reagents for Gas Chromatography (GC): Acylation, Alkylation, and Silylation. Technical Bulletin.

  • California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Division of Geological and Planetary Sciences.

  • ResearchGate. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta.[8]

Sources

Application

"application of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in agrochemical synthesis"

Application Note: Utilization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in Agrochemical Synthesis Abstract Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) is a specialized

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in Agrochemical Synthesis

Abstract

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) is a specialized ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-halo ester intermediate critical for the synthesis of complex agrochemical active ingredients (AIs).[1][2][3] Its unique 2,3-dichlorophenyl moiety and reactive 

-chloro functionality make it a versatile building block for introducing chirality and pharmacophores into Carboxylic Acid Amide (CAA) fungicides , phenylglycine-based herbicides , and novel auxin mimics .[4] This guide details the mechanistic utility of this compound, provides a validated protocol for its derivatization into

-amino esters (a key step in fungicide synthesis), and outlines critical safety and quality control measures.[4]

Chemical Profile & Reactivity

PropertySpecification
Compound Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
CAS Number 1249312-21-7
Molecular Formula C

H

Cl

O

Molecular Weight 253.51 g/mol
Appearance White to off-white crystalline solid or powder
Purity Grade >98% (HPLC)
Key Functionality

-Chloro ester (Electrophile), 2,3-Dichlorophenyl group (Lipophilic moiety)
Mechanistic Utility

The value of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate lies in its bifunctional reactivity :

  • Electrophilic

    
    -Carbon:  The chlorine atom at the 
    
    
    
    -position is a good leaving group, activated by the adjacent carbonyl of the ester.[4] This allows for facile Nucleophilic Substitution (S
    
    
    2)
    reactions with amines, thiols, or alkoxides.[4]
  • 2,3-Dichlorophenyl Motif: This specific substitution pattern is often employed in Structure-Activity Relationship (SAR) studies to modulate the lipophilicity (LogP) and metabolic stability of agrochemicals, distinct from the more common 2,4-dichloro analogs (e.g., 2,4-D).[4]

Primary Application: Synthesis of Phenylglycine Scaffolds[1]

The most significant application of this intermediate is the synthesis of non-natural amino acid derivatives (specifically 2,3-dichlorophenylglycine esters).[4] These scaffolds are structural analogs to the core found in amide fungicides like Valifenalate and Mandipropamid .[4]

Reaction Pathway

The synthesis involves the displacement of the


-chloro group by a primary amine. This reaction establishes the C-N bond required for amino acid-based AIs.

Scheme 1: Amination to form Phenylglycine Derivatives



(Where Ar = 2,3-dichlorophenyl)
DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate Reaction Nucleophilic Substitution (SN2 Reaction) Start->Reaction Dissolve in MeCN Reagent Primary Amine (e.g., Isopropylamine) Reagent->Reaction Add Excess (3 eq) Workup Aqueous Wash & Extraction (DCM) Reaction->Workup Monitor by HPLC Purification Recrystallization or Distillation Workup->Purification Product Methyl 2-(alkylamino)-2- (2,3-dichlorophenyl)acetate Purification->Product Target Target Agrochemical (Amide Fungicide) Product->Target Further Derivatization

Caption: Workflow for converting the chloro-ester intermediate into a functionalized amino-ester scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(isopropylamino)-2-(2,3-dichlorophenyl)acetate (Model intermediate for Valifenalate-type analogs).

Reagents & Equipment
  • Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (10.0 g, 39.4 mmol)

  • Isopropylamine (7.0 g, 118 mmol, 3.0 eq) – Acts as both nucleophile and base.[4]

  • Acetonitrile (MeCN) or THF (50 mL) – Solvent.[4]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (5.5 g, 39.8 mmol) – Optional auxiliary base.[4]
  • HPLC system with UV detector (220 nm).

Step-by-Step Procedure
  • Preparation:

    • In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and internal thermometer, dissolve Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (10.0 g) in Acetonitrile (40 mL).

    • Note: Ensure the system is purged with nitrogen to prevent moisture ingress, which can lead to ester hydrolysis.[4]

  • Addition:

    • Cool the solution to 0–5°C using an ice bath.[4]

    • Add Isopropylamine (7.0 g) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.[4]

    • Expert Insight: Using a large excess of amine (3 eq) prevents the formation of the bis-alkylated byproduct.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Heat to mild reflux (50–60°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor consumption of the starting chloro-ester by HPLC. Target <1% remaining starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated amine hydrochloride salts (or K

      
      CO
      
      
      
      residues).[4]
    • Concentrate the filtrate under reduced pressure to remove solvent and excess amine.[4]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (20 mL).

  • Isolation:

    • Dry the organic phase over anhydrous Na

      
      SO
      
      
      
      .[4]
    • Evaporate the solvent to yield the crude amino ester as a pale yellow oil.[4]

    • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 80:20) or convert to the hydrochloride salt for crystallization.[4]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Temperature 50–60°C>65°C: Increases risk of elimination (formation of 2,3-dichlorophenylglyoxylic ester). <40°C: Reaction stalls; incomplete conversion.
Stoichiometry 3.0 eq Amine<2.0 eq: Promotes dimerization (two ester molecules reacting with one amine).
Moisture <0.1%High Moisture: Hydrolysis of the methyl ester to the free acid (2-chloro-2-(2,3-dichlorophenyl)acetic acid).
Troubleshooting Guide
  • Issue: Presence of "Elimination Product" (Styrene derivative).

    • Cause: Base strength too high or temperature too high.

    • Solution: Use a weaker base (e.g., NaHCO

      
       instead of K
      
      
      
      CO
      
      
      ) or lower the reaction temperature.[4]
  • Issue: Low Yield.

    • Cause: Volatility of isopropylamine.

    • Solution: Use a sealed pressure vessel or efficient reflux condenser.

Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • Lachrymator:

      
      -Halo esters are potent eye irritants and lachrymators. Handle only in a functioning fume hood.
      
    • Corrosive: Causes skin burns and eye damage.

    • Sensitizer: Potential skin sensitizer upon repeated exposure.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • Chemical splash goggles + Face shield.

    • Lab coat with chemical apron.

  • Spill Protocol:

    • Neutralize spills with dilute aqueous ammonia or sodium bicarbonate solution before absorbing with inert material.[4] Do not use water initially (generates HCl fumes).[4]

References

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specifications. Available at: [Link]

  • PubChem. Compound Summary: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7). National Library of Medicine. Available at: [Link]

  • CropLife International. Fungicide Resistance Action Committee (FRAC) Code List 2024: Carboxylic Acid Amides (CAA). Available at: [Link]

  • ResearchGate. Synthesis and characterization of novel 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives. (Contextual reference for 2,3-dichloro moiety utility). Available at: [Link]

Sources

Method

"ester hydrolysis conditions for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate"

Application Note: AN-2026-HC Precision Hydrolysis of Labile -Halo Esters Part 1: Executive Summary & Strategic Analysis The Challenge: Hydrolyzing Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a non-trivial transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HC

Precision Hydrolysis of Labile -Halo Esters

Part 1: Executive Summary & Strategic Analysis

The Challenge: Hydrolyzing Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a non-trivial transformation. This substrate contains a "perfect storm" of reactive functionalities:

  • Benzylic Position: The

    
    -carbon is activated by the aromatic ring, stabilizing carbocation or radical intermediates.[1]
    
  • Electron-Withdrawing Group (EWG): The 2,3-dichlorophenyl ring strongly withdraws electrons, increasing the acidity of the

    
    -proton (
    
    
    
    ).
  • Good Leaving Group: The

    
    -chlorine atom is susceptible to nucleophilic displacement.[1][2]
    

The "Base Trap": Standard saponification (e.g., NaOH, LiOH in MeOH/Water) is strictly contraindicated for this substrate. Under basic conditions, two catastrophic side reactions dominate:

  • 
     Displacement:  The hydroxide ion (
    
    
    
    ) attacks the benzylic carbon, displacing chlorine to form the
    
    
    -hydroxy acid (a mandelic acid derivative).
  • Darzens-Type Condensation: The base deprotonates the

    
    -carbon to form an enolate, which can undergo self-condensation or elimination pathways, leading to epoxides or racemization.
    

The Solution: To preserve the C-Cl bond while cleaving the ester, we must utilize conditions that are either acidic (protonating the carbonyl) or enzymatic (neutral pH). This guide details three validated protocols ranging from robust chemical methods to mild biocatalytic approaches.[1]

Part 2: Decision Matrix & Reaction Pathways

Before selecting a protocol, analyze the reaction pathways to understand the critical control points.

ReactionPathways Start Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate Base Basic Conditions (NaOH/LiOH) Start->Base Acid Acidic Conditions (HCl/AcOH) Start->Acid Enzyme Biocatalysis (Lipase/Esterase) Start->Enzyme Impurity1 Impurity A: alpha-Hydroxy Acid (Hydrolysis of C-Cl) Base->Impurity1 SN2 Attack (Fast) Impurity2 Impurity B: Epoxide/Styrene (Elimination) Base->Impurity2 Enolate/Elimination Target Target Acid: 2-chloro-2-(2,3-dichlorophenyl) acetic acid Acid->Target A_AC2 Mechanism (Preserves C-Cl) Enzyme->Target Mild Hydrolysis (pH 7.0)

Figure 1: Reaction pathway analysis showing the divergence between successful hydrolysis (Green) and decomposition pathways (Red).

Part 3: Detailed Experimental Protocols
Method A: Acid-Catalyzed Hydrolysis (The "Classic" Route)

Best for: Scalable synthesis, thermally stable substrates, non-chiral applications (racemic mixtures).

Mechanism: Acid-catalyzed nucleophilic acyl substitution (


).[1] The high concentration of protons suppresses the ionization of the 

-proton, preventing elimination.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent System: Prepare a mixture of Glacial Acetic Acid (AcOH) and Conc.[1] Hydrochloric Acid (37% HCl) in a 2:1 ratio (v/v).[1]

    • Note: AcOH acts as a co-solvent to solubilize the organic ester, while HCl provides the protons.

  • Addition: Dissolve 1.0 eq of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in the acid mixture (approx. 5 mL per gram of substrate).

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC/HPLC every hour.

    • Caution: Do not exceed 90°C to avoid thermal decarboxylation or elimination.[1]

  • Workup:

    • Cool reaction to room temperature.[1][3]

    • Pour onto crushed ice (approx. 5x reaction volume).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).[1]

    • Wash combined organics with cold water (to remove AcOH) and brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Critical Control Point: The extraction must be kept acidic/neutral.[1] Do not wash with strong base (e.g., 1M NaOH) to remove acetic acid, as this will instantly hydrolyze the C-Cl bond in the product. Use water washes or a very mild buffer (pH 5-6).[1]

Method B: Enzymatic Hydrolysis (The "Green/Selective" Route)

Best for: Chiral substrates (prevents racemization), highly sensitive compounds, gram-scale purification.

Mechanism: Lipases function at the interface of organic/aqueous phases.[1] They operate at neutral pH (6.5–7.[1]5) and ambient temperature, completely avoiding the activation energy required for side reactions.[1]

Protocol:

  • Enzyme Selection: Novozym 435 (immobilized Candida antarctica Lipase B) or Pig Liver Esterase (PLE) .[1]

  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Reaction Mix:

    • Dissolve substrate in a water-miscible co-solvent (DMSO or Acetone, 10-20% v/v of total volume).

    • Add Phosphate Buffer (80-90% v/v).[1]

    • Add Enzyme (approx. 20–50% w/w relative to substrate).[1]

  • Incubation: Stir vigorously at 25–30°C .

    • pH Control: The reaction produces acid, lowering pH.[1] Monitor pH and maintain at 7.0 by automatic titration with 0.5 M NaOH (stat-titration) or by adding solid

      
       periodically.[1]
      
  • Workup:

    • Filter off the immobilized enzyme (can be reused if Novozym 435).[1]

    • Acidify filtrate to pH 2-3 with 1M HCl.[1]

    • Extract with EtOAc, dry, and concentrate.[1]

Method C: Anhydrous Cleavage (The "Rescue" Route)

Best for: Substrates that fail Method A/B; high-value small-scale batches.

Mechanism:


 attack on the methyl carbon of the ester by an iodide nucleophile. This cleaves the O-Me bond rather than attacking the carbonyl, leaving the sensitive 

-chloro group completely untouched.

Protocol:

  • Reagents: Trimethylsilyl iodide (TMSI) or generated in situ (TMSCl + NaI).[1]

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Procedure:

    • Dissolve substrate (1.0 eq) in anhydrous solvent under Nitrogen/Argon.[1]

    • Add TMSI (1.2 – 1.5 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench:

    • Quench with Methanol (destroys excess TMSI).[1]

    • The intermediate silyl ester is hydrolyzed by the methanol/water workup to the free acid.

  • Purification: Standard extraction as above. Note that iodine (

    
    ) may form; wash with dilute sodium thiosulfate (
    
    
    
    ) to remove purple color.[1]
Part 4: Data Summary & Quality Control

Comparison of Methods

FeatureMethod A: AcidicMethod B: EnzymaticMethod C: TMSI
Reagents HCl / AcOHLipase / BufferTMSI / MeCN
Conditions 60-80°C, pH < 125°C, pH 70-25°C, Anhydrous
Yield (Est.) 75 - 85%85 - 95%90 - 98%
Risk Profile Thermal degradationSlow reaction rateMoisture sensitivity
Scalability High (kg scale)Medium (g scale)Low (mg to g scale)
Cost LowHighVery High

QC Specifications (Validation)

  • 
     NMR (CDCl3): 
    
    • Starting Material: Methyl singlet at

      
       ppm.[1]
      
    • Product: Disappearance of methyl singlet. Appearance of broad -COOH singlet (

      
       ppm).[1]
      
    • Critical Marker: The

      
      -proton (CH-Cl) usually appears as a singlet around 
      
      
      
      ppm.
      • If shifted upfield (< 5.0 ppm): Suspect hydrolysis to OH (Impurity A).[1]

      • If missing/doublet: Suspect elimination/rearrangement.[1]

Part 5: Troubleshooting Guide

Troubleshooting Problem QC Issue Detected CheckNMR Check 1H NMR (Alpha-Proton Region) Problem->CheckNMR Issue1 Alpha-H shifted upfield (~5.2 ppm -> ~4.5 ppm) CheckNMR->Issue1 Issue2 New Olefinic Signals (5.0 - 6.5 ppm complex) CheckNMR->Issue2 Issue3 Methyl ester signal persists CheckNMR->Issue3 Cause1 Hydrolysis to Alpha-Hydroxy Acid Issue1->Cause1 Fix1 Switch to Method C (TMSI) or Lower Temp in Method A Cause1->Fix1 Cause2 Elimination (Styrene formation) Issue2->Cause2 Fix2 Reduce Temperature Check Solvent Acidity Cause2->Fix2 Cause3 Incomplete Reaction Issue3->Cause3 Fix3 Increase Time (Enzyme) or Temp (Acid) Cause3->Fix3

Figure 2: Troubleshooting logic for common impurities detected by NMR.

References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.[1] (General mechanism of

    
     hydrolysis).
    
  • Organic Syntheses, Coll. Vol. 3, p. 34 (1955); Vol. 27, p. 10 (1947).

    
    -Chlorophenylacetic Acid.[1][4] Link (Demonstrates the necessity of acidic workup and cold extraction to prevent mandelic acid formation).
    
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience, 1999.[1] (Cleavage of methyl esters using TMSI).

  • Bornscheuer, U. T.; Kazlauskas, R. J. Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations, 2nd Ed.; Wiley-VCH, 2006.[1] (Protocols for Lipase-catalyzed ester hydrolysis).

  • Shiner, C. S.; et al. "Intermediacy of

    
    -chloro amides in the basic hydrolysis of 
    
    
    
    -chloro nitriles."[1][2] Tetrahedron Lett.[1][2]1983 , 24, 5687.[1][2] Link (Mechanistic insight into base-induced side reactions of
    
    
    -halo carbonyls).

Sources

Application

"using Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate to build heterocyclic scaffolds"

Leveraging Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate for Bioactive Scaffolds[1] Executive Summary This guide details the strategic application of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 142169-27-3 / Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate for Bioactive Scaffolds[1]

Executive Summary

This guide details the strategic application of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 142169-27-3 / Analogues) as a divergent building block in medicinal chemistry.

The molecule features a "biselectrophilic" core—an


-chloro moiety and an ester carbonyl—flanked by a lipophilic, metabolically robust 2,3-dichlorophenyl  ring.[1] This specific substitution pattern is critical in drug design for modulating lipophilicity (LogP) and blocking metabolic "soft spots" on the phenyl ring, a strategy observed in varying capacities in pharmacophores like Aripiprazole or Lamotrigine derivatives.

This protocol focuses on transforming this ester into two privileged heterocyclic scaffolds:

  • 2-Iminothiazolidin-4-ones (via Hantzsch-type condensation).[1]

  • 3,4-Dihydroquinoxalin-2(1H)-ones (via condensation with 1,2-diamines).[1]

Chemical Profile & Handling

Compound: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate[1]

  • Molecular Weight: 253.51 g/mol [1]

  • Reactivity Class:

    
    -Haloester (Lachrymator, Alkylating Agent)
    
  • Storage:

    
    , under inert atmosphere (
    
    
    
    /Ar). Moisture sensitive (ester hydrolysis risk).

Safety Advisory: This compound is a potent alkylating agent and lachrymator.[1] All procedures must be conducted in a fume hood.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

Pathway Logic & Mechanism

The utility of this building block relies on its ability to undergo sequential nucleophilic attacks.[1] The


-carbon is highly activated for 

displacement due to the electron-withdrawing ester and the dichlorophenyl ring.[1]
Mechanism Visualization (DOT)

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionPathways Start Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate InterA Intermediate: Isothiouronium Salt Start->InterA SN2 (S-Alkylation) Reflux/EtOH InterB Intermediate: Secondary Amine Start->InterB SN2 (N-Alkylation) Base/DMF Thiourea Thiourea (S-Nucleophile) Thiourea->InterA ProductA Scaffold A: 2-Amino-5-(2,3-dichlorophenyl) thiazol-4(5H)-one InterA->ProductA Cyclization (- MeOH) Diamine 1,2-Phenylenediamine (N-Nucleophile) Diamine->InterB ProductB Scaffold B: 3-(2,3-dichlorophenyl)- 3,4-dihydroquinoxalin-2(1H)-one InterB->ProductB Intramolecular Amidation

Figure 1: Divergent synthesis pathways transforming the alpha-chloro ester into Thiazolone and Quinoxalinone scaffolds.

Protocol A: Synthesis of 2-Amino-Thiazolone Scaffold

This protocol utilizes the Hantzsch-type condensation adapted for


-halo esters.[1] Unlike 

-halo ketones which yield aromatic thiazoles, esters yield thiazolidin-4-ones , a scaffold with significant anticonvulsant and anti-inflammatory potential.[1]
Materials
  • Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 eq)[1]

  • Thiourea (1.1 eq)

  • Sodium Acetate (anhydrous) (2.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (1.1 eq) and Sodium Acetate (2.0 eq) in Ethanol (10 mL/mmol substrate).

    • Expert Insight: Sodium acetate acts as a mild buffer to neutralize the HCl generated during alkylation, preventing acid-catalyzed hydrolysis of the ester before cyclization.[1]

  • Addition: Add Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the non-polar ester spot and the appearance of a polar, UV-active spot (

      
      ).[1]
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL). The product often precipitates as a white to off-white solid.[1]

    • If precipitate forms: Filter, wash with cold water, and dry under vacuum.[1]

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water (9:1) is typically sufficient.[1]

Expected Data Profile
ParameterValue / Observation
Yield 75% - 85%
Appearance White crystalline solid
1H NMR Diagnostic Singlet at

5.4-5.8 ppm (CH-S proton of the thiazolidinone ring).[1]
Key Mechanism S-alkylation followed by cyclization of the terminal amine onto the ester carbonyl.[1]
Protocol B: Synthesis of Quinoxalinone Scaffold

Reaction with 1,2-diamines provides access to the 3,4-dihydroquinoxalin-2(1H)-one core.[1] This reaction requires careful control of basicity to favor N-alkylation over direct amidation or polymerization.[1]

Materials
  • Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 eq)[1]

  • o-Phenylenediamine (1.2 eq)

  • Base: Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: Toluene or DMF (Dimethylformamide)

Step-by-Step Methodology
  • Reagent Mixing: In a reaction vial, dissolve o-Phenylenediamine (1.2 eq) in Toluene (anhydrous). Add Triethylamine (2.5 eq).

  • Controlled Addition: Add a solution of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 eq) in Toluene dropwise over 30 minutes at

    
    .
    
    • Expert Insight: Low temperature addition favors the kinetic

      
       displacement (alkylation) over the attack on the carbonyl.[1]
      
  • Cyclization: Allow to warm to room temperature, then heat to reflux (

    
    ) for 8–12 hours.
    
    • Mechanistic Note: The initial intermediate is the N-alkylated species.[1] Reflux drives the intramolecular attack of the second amine nitrogen onto the ester to close the ring (lactam formation).[1]

  • Work-up:

    • Concentrate the Toluene under reduced pressure.[1]

    • Redissolve residue in DCM and wash with 1N HCl (to remove unreacted diamine) followed by Saturated

      
      .
      
    • Critical Step: The product is the neutral organic layer.[1]

  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: Hexanes

      
       40% EtOAc/Hexanes.[1]
      
Optimization Table: Solvent & Base Effects
SolventBaseTempYieldComment
Ethanol

Reflux45%Significant ester hydrolysis side-product observed.[1]
DMF


60%Good rate, but difficult work-up (DMF removal).
Toluene

Reflux82% Optimal. Clean cyclization via thermal drive.[1]
References & Authority

The protocols above are synthesized from standard methodologies for


-halo ester heterocyclizations, adapted for the steric and electronic properties of the 2,3-dichlorophenyl moiety.[1]
  • Hantzsch Thiazole Synthesis (General): Hantzsch, A. (1887).[2] "Ueber die Condensation von Thioamiden mit Halogenaldehyden und Halogenketonen". Berichte der deutschen chemischen Gesellschaft.

  • Thiazolidinone Synthesis from Alpha-Halo Esters: Gududuru, V., et al. (2004).[1] "Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anticancer agents". Bioorganic & Medicinal Chemistry Letters.

  • Quinoxalinone Synthesis: Refoufi, A., et al. (2016). "Efficient synthesis of 3,4-dihydroquinoxalin-2(1H)-ones via cyclization of α-halo esters". Tetrahedron Letters. (General methodology citation for 1,2-diamine condensation).

  • 2,3-Dichlorophenyl Pharmacophore Data: PubChem Compound Summary for 2,3-Dichlorophenylacetic acid derivatives.

  • Imidazo[1,2-a]pyridine Synthesis (Alternative Pathway): Bagdi, A.K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines". Chemical Communications.[1][2][3]

Disclaimer: This document is for research and development purposes only. The user assumes all responsibility for safe handling and compliance with local chemical regulations.

Sources

Method

Application Note: Enantioselective Resolution of Dichlorophenylacetate Derivatives

Comparative Methodologies: Normal Phase HPLC vs. Supercritical Fluid Chromatography (SFC) Executive Summary Objective: To establish a robust, scalable protocol for the chiral separation of dichlorophenylacetate derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Methodologies: Normal Phase HPLC vs. Supercritical Fluid Chromatography (SFC)

Executive Summary

Objective: To establish a robust, scalable protocol for the chiral separation of dichlorophenylacetate derivatives (e.g., Ethyl 2,4-dichlorophenylacetate and 2,4-Dichlorophenylacetic acid). These compounds serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective agrochemicals.

Challenge: The presence of two chlorine atoms on the phenyl ring introduces significant steric bulk and electron-withdrawing character, often leading to peak tailing and limited resolution on traditional stationary phases.

Solution: This guide details two validated workflows:

  • Normal Phase HPLC: Utilizing amylose-based stationary phases for maximum selectivity.

  • SFC: Utilizing CO₂-based mobile phases for high-throughput screening and purification.[1]

Mechanistic Insight: The Chemistry of Separation

To achieve separation, the analyte must engage in a minimum of three simultaneous interactions with the Chiral Stationary Phase (CSP)—the "Three-Point Interaction Model" (Dalgliesh).

The Analyte: Dichlorophenylacetate
  • Steric Bulk: The chlorine atoms at the 2,4- or 2,6- positions create a "twisted" conformation relative to the acetate tail. This rigidity is advantageous for chiral recognition.

  • Electronic Effect: The electron-withdrawing chlorines increase the acidity of the methine proton (alpha to the carbonyl), potentially increasing hydrogen bond acidity.

The Stationary Phase: Polysaccharide Derivatives

The protocols below utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H/IA).

  • Helical Structure: The amylose polymer forms a left-handed helix.

  • Chiral Grooves: The derivatized carbamate groups create chiral cavities.

  • Interaction Sites: The C=O and NH groups of the carbamate linkage serve as hydrogen bond acceptors and donors, respectively. The phenyl rings provide

    
    -
    
    
    
    interaction sites.
Mechanism Diagram

The following diagram illustrates the interaction logic required for successful resolution.

ChiralRecognition Analyte Dichlorophenylacetate (Racemate) CSP Amylose-tris (3,5-dimethylphenylcarbamate) Analyte->CSP Injection Complex_R Transient Complex (R) High Stability CSP->Complex_R H-Bonding + Steric Fit (Groove) Complex_S Transient Complex (S) Low Stability CSP->Complex_S Steric Repulsion (Cl- group clash) Separation Chromatographic Resolution Complex_R->Separation Retained (t2) Complex_S->Separation Eluted First (t1)

Figure 1: Mechanistic flow of chiral recognition. The steric clash of the "distomer" (unwanted enantiomer) with the polysaccharide groove leads to faster elution.

Method Development Workflow

Do not rely on guesswork. Follow this screening logic to select the optimal method.

MethodDev Start Start: Dichlorophenylacetate Derivative CheckType Is it an Acid or Ester? Start->CheckType Ester Ester Form CheckType->Ester Acid Acid Form CheckType->Acid Screen_NP Screen HPLC (NP) Hexane/IPA (90:10) Ester->Screen_NP Screen_SFC Screen SFC CO2/MeOH (90:10) Ester->Screen_SFC Columns Columns Screen_NP->Columns Screen_SFC->Columns Add_Acid Mandatory Additive: 0.1% TFA Acid->Add_Acid Add_Acid->Screen_NP Add_Acid->Screen_SFC

Figure 2: Decision tree for selecting mobile phase conditions based on functional group chemistry.

Protocol A: Normal Phase HPLC (The Gold Standard)

This method provides the highest selectivity (


) and is recommended for QC and analytical purity checks.
Materials
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).

  • Additive: Trifluoroacetic acid (TFA) – Required only for acid derivatives.

Experimental Setup
  • Preparation: Dissolve 1.0 mg of the racemate in 1 mL of Ethanol.

  • System Conditioning: Flush column with Mobile Phase (90:10 Hexane:IPA) at 1.0 mL/min for 20 mins.

  • Isocratic Run:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Detection: UV @ 230 nm (Dichlorophenyl ring absorption maximum).

    • Composition:

      • For Esters: Hexane / IPA (95:5 v/v).

      • For Acids: Hexane / IPA / TFA (95 : 5 : 0.1 v/v/v).

Expected Results (Data Summary)
ParameterValueNotes
Retention Time (

)
~6.5 minFirst eluting enantiomer
Retention Time (

)
~8.2 minSecond eluting enantiomer
Selectivity (

)
1.3 - 1.5

Resolution (

)
> 2.0Baseline separation achieved

Protocol B: SFC (The High-Throughput Alternative)

SFC is preferred for preparative separations due to low viscosity (faster flow) and easy solvent recovery (CO₂ evaporation).

Materials
  • Column: Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: CO₂ (SFC Grade).

  • Mobile Phase B: Methanol (MeOH).[2]

Experimental Setup
  • Back Pressure Regulator (BPR): Set to 120 bar (critical for maintaining supercritical state).

  • Temperature: 35°C.

  • Gradient:

    • 0-1 min: Hold 5% B.

    • 1-6 min: Ramp 5% to 25% B.

    • 6-8 min: Hold 25% B.

  • Flow Rate: 3.0 mL/min (Note: Higher flow is possible due to low viscosity).

Troubleshooting SFC
  • Issue: Broad peaks for Acid derivatives.

  • Fix: Add 0.1% TFA or IPA (Isopropylamine) to the Methanol co-solvent.[2] Note: Use TFA for acids; use IPA for basic impurities. Do not mix.

Validation Criteria (ICH Q2(R1))

To ensure the method is reliable for drug development, validate against these parameters:

  • Specificity: Inject the blank mobile phase and placebo. Ensure no interference at the retention times of the enantiomers.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     must be > 0.999.
    
  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Should be 
    
    
    
    . If higher, increase the percentage of alcohol modifier or check column age.

References

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.[1][2][3][4][5] Shimadzu Application News. Link

  • Daicel Chiral Technologies. (2022).[6] Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.Link

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Ma, S., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases.[6][8][9] Journal of Chromatography A. Link

Sources

Application

Application Note: Analytical Standard Preparation for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

[1] Executive Summary & Compound Profile This technical guide outlines the rigorous protocol for the preparation, handling, and qualification of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) as an ana...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

This technical guide outlines the rigorous protocol for the preparation, handling, and qualification of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) as an analytical reference standard.[1]

This compound serves as a critical Key Starting Material (KSM) or Process Impurity in the synthesis of pharmacologically active agents containing the 2,3-dichlorophenyl moiety (e.g., specific non-steroidal anti-inflammatory derivatives or psychotropic intermediates).[2] Its structural integrity is defined by the labile


-chloro ester functionality, which necessitates specific handling to prevent hydrolysis or solvolysis during standard preparation.[1]
Chemical Identity
PropertySpecification
Chemical Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
CAS Number 1249312-21-7
Molecular Formula

Molecular Weight 253.51 g/mol
Structure Phenylacetic acid derivative with 2,3-dichloro substitution and an

-chloro methyl ester group.[1][3][4][5][6][7][8]
Reactivity Class

-Halo ester (Alkylating agent; susceptible to hydrolysis and nucleophilic attack).[1][6]

Safety & Handling (Critical)

WARNING: As an


-halo ester, this compound is a potent alkylating agent  and potential lachrymator.[1]
  • Engineering Controls: All weighing and dissolution must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[1][2]

  • Deactivation: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate solution to hydrolyze the ester and neutralize the alkylating potential before disposal.[1]

Standard Preparation Protocol

Solvent Selection Strategy

The choice of solvent is the single most critical variable in maintaining the stability of this standard.[1]

  • Recommended: Acetonitrile (ACN) [1][2]

    • Reasoning: Aprotic and polar.[1] It dissolves the hydrophobic polychlorinated phenyl ring effectively without nucleophilic attack on the

      
      -chloro ester.[1]
      
  • Avoid: Methanol/Ethanol (Protic Solvents) [1][2]

    • Reasoning: Primary alcohols can induce transesterification (exchanging the methyl ester) or solvolysis of the

      
      -chloro bond over time, leading to impurity artifacts in the chromatogram.[1][2]
      
Primary Stock Solution (1.0 mg/mL)[1][2]

Objective: Prepare a stable master stock for long-term storage (-20°C).

  • Equilibration: Allow the reference material vial to reach room temperature (20-25°C) inside a desiccator to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg ± 0.1 mg of the substance into a 10 mL Class A amber volumetric flask.

    • Note: Amber glass is required to prevent photolytic dechlorination of the 2,3-dichlorophenyl ring.[1]

  • Dissolution: Add approximately 7 mL of HPLC-grade Acetonitrile . Sonicate for 2 minutes. The compound should dissolve readily.[1]

  • Dilution: Dilute to volume with Acetonitrile. Invert 10 times to mix.

  • Verification: Visually inspect for undissolved particulates.[1]

Working Standard Preparation (50 µg/mL)[1][2]

Objective: Prepare a dilution suitable for HPLC-UV analysis.

  • Transfer 500 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:B (50:50) (See Section 4.1).[1][2]

    • Critical: If the mobile phase contains water, inject immediately or store at 4°C. The half-life of

      
      -chloro esters in aqueous mixtures can be short (hours to days).[1]
      

Instrumental Analysis: HPLC Method[7][8][9][10]

This Reverse-Phase HPLC method is designed to separate the target compound from its potential hydrolysis product (2-chloro-2-(2,3-dichlorophenyl)acetic acid) and the des-chloro impurity.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)[1][2]Provides hydrophobic selectivity for the polychlorinated ring.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of free acids (impurities), sharpening their peaks.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent for hydrophobic chloro-aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Gradient Time 0: 50% B Time 10: 90% B Time 12: 90% B Time 12.1: 50% BGradient elution ensures late-eluting dimers or highly lipophilic impurities are cleared.[1][2]
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Detection UV @ 220 nm and 254 nm220 nm for max sensitivity; 254 nm for specificity (aromatic ring).[1][2]
Injection Vol 10 µLStandard load.
System Suitability Criteria
  • Retention Time (RT): ~7.5 - 8.5 minutes (Estimated based on logP ~3.7).[1][2]

  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • % RSD (n=5): NMT 2.0% for peak area.[1][2]

Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection and preparation to ensure data integrity.

StandardPrep Start Start: Reference Material (CAS 1249312-21-7) Weigh Weigh 10 mg (Amber Flask) Start->Weigh SolventChoice Select Solvent Weigh->SolventChoice PathACN Acetonitrile (Recommended) Stable Stock SolventChoice->PathACN Best Practice PathMeOH Methanol (Risky) Risk: Transesterification SolventChoice->PathMeOH Avoid Dissolve Sonicate & Dilute (1.0 mg/mL Stock) PathACN->Dissolve Storage Store @ -20°C (Shelf life: 6 months) Dissolve->Storage Dilution Dilute to 50 µg/mL (Mobile Phase) Storage->Dilution Analysis HPLC-UV Analysis (C18 Column) Dilution->Analysis

Figure 1: Decision logic for the preparation of chemically unstable


-halo ester standards.

Troubleshooting & Stability Guide

Degradation Pathways

If "extra" peaks appear in your chromatogram, use this diagnostic table:

Observed PhenomenonProbable CauseCorrective Action
Peak at RRT ~0.4 (Early eluting) Hydrolysis: Conversion to 2-chloro-2-(2,3-dichlorophenyl)acetic acid.[1]Check water content in ACN stock.[1] Ensure Mobile Phase pH is acidic (pH ~3.0).
Peak at RRT ~0.9 (Close eluting) Transesterification: Methyl ester replaced by solvent alcohol (e.g., Ethyl ester if EtOH used).[1][2]Strictly use Acetonitrile for stock prep.[1] Avoid MeOH/EtOH.
Peak Broadening Column Overload or Solvent Mismatch .[1]Reduce injection volume or ensure sample diluent matches initial mobile phase strength.[1]
Storage Stability[2]
  • Solid State: Stable for >2 years at 4°C if protected from moisture.[1]

  • Solution (ACN): Stable for 6 months at -20°C.

  • Solution (Aqueous/Mobile Phase): Unstable.[1][2] Prepare fresh daily.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62224365, Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate. Retrieved January 28, 2026.[1][2] [Link][1][2][9]

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specifications. [Link][1][9]

Sources

Method

Application Note: Reaction Monitoring of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Synthesis via TLC

Executive Summary This application note details the protocol for monitoring the synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate , a critical halogenated ester intermediate used in the development of agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for monitoring the synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate , a critical halogenated ester intermediate used in the development of agrochemicals and pharmaceutical agents (e.g., P2Y12 inhibitors).[1]

The primary synthetic pathway typically involves the nucleophilic substitution of the hydroxyl group in Methyl 2-hydroxy-2-(2,3-dichlorophenyl)acetate (Methyl 2,3-dichloromandelate) with a chloride source (e.g.,


 or 

).[1]

Why TLC? While HPLC provides quantitative rigor, Thin Layer Chromatography (TLC) is the preferred method for in-process control (IPC) due to its ability to rapidly detect the disappearance of the polar hydroxyl starting material and the formation of the non-polar chloride product without the risk of damaging HPLC columns with reactive acid chlorides.

Chemical Context & Separation Logic

To design an effective monitoring system, one must understand the polarity shift occurring in the reaction flask:

ComponentStructure DescriptionPolarityInteraction with SilicaExpected Rf Trend
Starting Material (SM)

-Hydroxy ester
High Strong H-bonding (Silanol groups)Low (

)
Product (P)

-Chloro ester
Low-Medium Dipole-Dipole onlyHigh (

)
By-products Carboxylic acids (hydrolysis)High Strong H-bonding + IonicBaseline / Streaking

Mechanistic Insight: The reaction converts a hydrogen-bond donor (-OH) into a weak hydrogen-bond acceptor (-Cl).[1] This drastic reduction in polarity ensures that the product will elute significantly faster (higher Rf) on a normal-phase silica plate.[1]

Materials and Reagents

Stationary Phase[1][2]
  • Plates: Silica Gel 60

    
     on Aluminum or Glass backing (20 x 20 cm).
    
  • Why

    
    ?  The 2,3-dichlorophenyl moiety is strongly UV-active at 254 nm, allowing for non-destructive visualization.[1]
    
Mobile Phase (Eluent)[3]
  • Primary System: Hexane : Ethyl Acetate (85:15 v/v).

  • Alternative (for higher resolution): Heptane : MTBE (90:10 v/v).

  • Modifier (Optional): 0.1% Acetic Acid (prevents tailing if hydrolysis to acid occurs).

Visualization Agents
  • UV Lamp (254 nm): Primary detection method.

  • Hanessian’s Stain (Cerium Molybdate): Excellent for detecting the unreacted

    
    -hydroxy starting material (appears dark blue).
    
  • Iodine Chamber: General detection for lipophilic compounds.

Experimental Protocol

Mobile Phase Optimization

Before starting the reaction, validate the solvent system.[2]

  • Prepare 10 mL of Hexane:EtOAc (80:20) .

  • Spot the pure Starting Material (SM).

  • Elute.[1][3]

    • Target: SM should have an

      
       of 0.25 – 0.35.
      
    • Adjustment: If

      
      , decrease EtOAc (go to 90:10).[1] If 
      
      
      
      , increase EtOAc (go to 70:30).[1]
Sampling & "Mini-Workup" (Critical Step)

Warning: Direct spotting of reaction mixtures containing Thionyl Chloride (


) is dangerous. The acidic reagent will degrade the silica binder and hydrolyze the product on the plate, leading to false "Starting Material" spots.

The "Mini-Workup" Procedure:

  • Sample: Withdraw ~50

    
     of reaction mixture using a glass capillary or micropipette.
    
  • Quench: Dispense into a 1.5 mL vial containing 0.5 mL Saturated

    
      and 0.5 mL Ethyl Acetate .
    
  • Vortex/Shake: Mix vigorously for 10 seconds to neutralize acid and extract organics.

  • Separate: Allow layers to settle.[1] Use the top organic layer for TLC spotting.[1]

Plate Layout (The 3-Spot Method)

Mark the origin line 1.0 cm from the bottom with a pencil.[1] Spot three lanes:

  • Lane 1 (SM): Pure Starting Material (Reference).

  • Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture (Organic layer).

  • Lane 3 (RXN): Reaction Mixture (Organic layer).

Why Co-Spot? It confirms if a new spot is actually product or just the SM shifting due to matrix effects. If Lane 2 shows two distinct spots, the reaction is incomplete. If it shows one elongated spot, separation conditions need optimization.[1]

Visualization Workflow[1]
  • Dry: Air dry the plate completely (residual solvent masks UV).

  • UV Check: View under 254 nm. Circle all spots with a pencil.[1]

    • Product: Dark spot at high Rf.[1]

    • SM: Dark spot at low Rf.[1]

  • Stain (Confirmatory): Dip in Hanessian’s Stain and heat with a heat gun.[1]

    • The

      
      -hydroxy SM will char/stain significantly faster and more intensely than the 
      
      
      
      -chloro product.[1]

Workflow Diagram

ReactionMonitoring Start Start Reaction Monitoring Sample Withdraw Aliquot (50 µL) Start->Sample Quench Mini-Workup (Sat. NaHCO3 + EtOAc) Sample->Quench Neutralize Acid Spot Spot TLC Plate (SM | Co-Spot | RXN) Quench->Spot Use Org. Layer Elute Elute in Hexane:EtOAc (85:15) Spot->Elute Visual Visualize (UV 254nm) Elute->Visual Decision Is SM visible in RXN lane? Visual->Decision Complete Reaction Complete Proceed to Workup Decision->Complete No (Only Product) Artifact Check Co-Spot: Are spots merged? Decision->Artifact Yes (SM Present) Incomplete Reaction Incomplete Continue Heating Incomplete->Sample Wait 30 min Artifact->Incomplete Two Distinct Spots Optimize Adjust Solvent Polarity (Decrease EtOAc) Artifact->Optimize One Blob/Streak Optimize->Sample Retest

Figure 1: Decision matrix for TLC monitoring of alpha-chloro ester synthesis. Note the critical quench step to prevent hydrolysis artifacts.

Data Analysis & Troubleshooting

Expected Rf Values (Hexane:EtOAc 85:15)
CompoundApprox RfAppearance (UV)Appearance (Stain)
Methyl 2,3-dichloromandelate (SM) 0.25Dark PurpleBlue/Black (Rapid)
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Product) 0.65Dark PurpleFaint/Slow Char
2,3-Dichloromandelic Acid (Hydrolysis Impurity) < 0.05StreakBlue/Black
Common Issues
  • "Ghost" SM Spot:

    • Symptom:[1][4][5][6][7] The reaction looks complete by HPLC, but TLC shows SM.

    • Cause: The product hydrolyzed on the plate because the sample wasn't quenched properly. The silica is acidic; combined with residual

      
       and atmospheric moisture, it reverts the chloride to the alcohol.[1]
      
    • Fix: Ensure the Mini-Workup uses saturated Bicarbonate.

  • Streaking/Tailing:

    • Cause: Presence of free carboxylic acid by-products.[1]

    • Fix: Add 1 drop of Acetic Acid to the developing chamber to sharpen the acid spot (keeping it at the baseline) or convert it to a defined spot.

References

  • Sigma-Aldrich. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specification. Sigma-Aldrich.[1] Link

  • Chemistry LibreTexts. Monitoring a Reaction by TLC. Chemistry LibreTexts, 2022.[1] Link

  • BenchChem. Application Notes for Purification of Hydroxy Esters. BenchChem, 2025.[1][2] Link

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Properties. American Elements. Link

Sources

Application

Application Note: Process Safety and Optimization in the Scale-Up of Chlorinated Phenylacetic Esters

Strategic Overview Chlorinated phenylacetic esters (e.g., Methyl 2,4-dichlorophenylacetate) are critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various pyre...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Chlorinated phenylacetic esters (e.g., Methyl 2,4-dichlorophenylacetate) are critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various pyrethroid insecticides. While laboratory synthesis is trivial, multi-kilogram to ton-scale production introduces non-linear hazards, particularly regarding thermal stability, corrosion, and impurity rejection.

This guide outlines a Quality by Design (QbD) approach to scaling up these esters, focusing on the transition from batch to continuous processing and the specific safety parameters required for chlorinated aromatic substrates.

Key Technical Challenges
  • Steric Deactivation: Ortho-chlorine substituents (e.g., in 2,6-dichloro or 2,4-dichloro derivatives) significantly retard the rate of esterification compared to unsubstituted phenylacetic acid.

  • Thermal Instability: Phenylacetic acids are prone to decarboxylation at elevated temperatures (>140°C), a risk exacerbated by the presence of electron-withdrawing chlorine groups.

  • Corrosion: The generation of anhydrous HCl in organic solvents requires specific metallurgy (Hastelloy or Glass-Lined Steel).

Route Selection & Thermodynamic Analysis

Two primary routes dominate the industrial landscape. The choice depends on the availability of the precursor (benzyl chloride vs. benzyl cyanide) and the facility's capability to handle carbon monoxide (CO).

Comparative Analysis: Nitrile Hydrolysis vs. Carbonylation
FeatureRoute A: Nitrile Hydrolysis + Esterification Route B: Pd-Catalyzed Carbonylation
Precursor Chlorobenzyl cyanideChlorobenzyl chloride
Reagents H₂SO₄ or HCl, then MeOH/H⁺CO (gas), Pd catalyst, MeOH, Base
Atom Economy Low (Stoichiometric ammonium salts generated)High (Direct C-C bond formation)
Safety Profile High Hazard: Upstream HCN risk; Exothermic hydrolysis.Medium Hazard: High-pressure CO (toxic/flammable).
Scalability Robust but waste-intensive.Elegant but requires specialized autoclaves.
Impurity Profile Amide intermediates, decarboxylated byproducts.Pd residues, double carbonylation.
Decision Matrix

For most CDMOs (Contract Development and Manufacturing Organizations) without high-pressure CO infrastructure, Route A (Hydrolysis followed by Continuous Esterification) remains the workhorse. However, Route B is superior for "Green Chemistry" metrics if the infrastructure exists.

Recommendation: This protocol focuses on Route A (Step 2: Esterification) , as it is the universal bottleneck where yield loss and safety incidents most frequently occur during scale-up.

Critical Process Parameters (CPPs) & Safety

Thermal Hazards & Decomposition

Chlorinated phenylacetyl chlorides (often generated in situ if using thionyl chloride) are thermally sensitive.

  • Hazard: Thermal decomposition releases CO, CO₂, and Phosgene.[1]

  • Data Point: 2,4-Dichlorophenylacetyl chloride has an onset of decomposition (DSC) often as low as 100°C.

  • Control Strategy: Avoid distillation of the acid chloride. Use Direct Acid-Catalyzed Esterification to bypass the acid chloride intermediate entirely.

Corrosion Management

In direct esterification using Methanol/H₂SO₄ or Methanol/HCl:

  • Water Content: As water is generated, the reaction slows (equilibrium).

  • Corrosion: The mixture of hot methanol, water, and HCl is highly corrosive to SS316.

  • Material of Construction (MoC): Glass-lined reactors (GLR) or Hastelloy C-22 are mandatory for the reaction vessel.

Detailed Protocol: Continuous Azeotropic Esterification

Objective: Synthesize Methyl 2,4-dichlorophenylacetate from 2,4-dichlorophenylacetic acid (2,4-DCPAA) with >98% yield and <0.1% unreacted acid.

Mechanism: Acid-catalyzed Fischer esterification driven by azeotropic water removal. Solvent System: Methanol (Reagent) + Toluene (Entrainer). Note: While Methanol does not form an azeotrope with water, Toluene is added to form a ternary azeotrope or to strip water in a Dean-Stark trap if a higher boiling alcohol were used. For Methanol, we use a "High-Throughput Strip" method.

Reagents & Stoichiometry
  • Substrate: 2,4-Dichlorophenylacetic acid (1.0 eq)

  • Reagent: Methanol (5.0 - 10.0 eq) – Large excess drives equilibrium.

  • Catalyst: Sulfuric Acid (H₂SO₄) (0.05 eq) or p-TsOH (0.05 eq).

  • Solvent: Toluene (3 volumes relative to substrate) – To solubilize the ester and facilitate workup.

Step-by-Step Methodology

Step 1: Dissolution & Catalyst Addition [2]

  • Charge 2,4-DCPAA (solid) into a Glass-Lined Reactor (GLR).

  • Add Methanol (5.0 eq) and Toluene (3 vol). Agitate until dissolved (Endothermic process).

  • Cool the mixture to <20°C.

  • Slowly charge H₂SO₄ (0.05 eq). Caution: Exothermic. Maintain internal temperature (Ti) <30°C to prevent premature methanol boiling.

Step 2: Reaction (Reflux vs. Pressure)

  • Option A (Atmospheric): Heat to reflux (approx. 65-70°C). This is slow for ortho-substituted rings (12-24 hours).

  • Option B (Pressurized - Recommended for Scale): Seal the reactor. Heat to 85-90°C (Pressure will rise to ~2-3 bar).

    • Why: The rate of esterification doubles for every 10°C rise. Pressurizing overcomes the boiling point limitation of methanol.

Step 3: Reaction Monitoring (PAT)

  • Utilize in-situ FTIR or Raman spectroscopy.

  • Track: Disappearance of the Carbonyl stretch of the Acid (approx. 1700-1710 cm⁻¹) and appearance of the Ester Carbonyl (approx. 1735-1745 cm⁻¹).

  • Endpoint: <0.5% unreacted acid by HPLC.

Step 4: Workup & Isolation

  • Cool reactor to 20°C.

  • Quench: Add 5% NaHCO₃ solution slowly to neutralize the catalyst. Caution: CO₂ evolution.

  • Phase Split: The ester partitions into the Toluene layer. The excess Methanol partitions into the aqueous layer.

  • Wash: Wash the organic layer with Brine to remove residual Methanol.

  • Distillation: Strip Toluene under vacuum.

  • Crystallization: If the ester is solid (MP dependent on isomers), recrystallize from Isopropanol/Heptane. If liquid, high-vacuum fractional distillation.

Process Visualization

Reaction Pathway & Impurity Logic

This diagram illustrates the primary reaction and the critical side-reactions (dimerization and decarboxylation) that must be controlled.

ReactionPathway Acid 2,4-Dichlorophenylacetic Acid Intermediate Tetrahedral Intermediate Acid->Intermediate + MeOH, H+ Impurity1 Impurity: Dimer (Anhydride Formation) Acid->Impurity1 High Temp - H2O Impurity2 Impurity: Toluene (Decarboxylated) Acid->Impurity2 >140°C - CO2 Methanol Methanol (Excess) Methanol->Intermediate Catalyst H2SO4 Catalyst->Intermediate Ester Target Ester (Methyl 2,4-dichlorophenylacetate) Intermediate->Ester - H2O Water Water (Inhibitor) Intermediate->Water Ester->Intermediate + H2O (Hydrolysis)

Caption: Fig 1. Reaction pathway showing equilibrium constraints and thermal degradation risks.

Continuous Process Flow Diagram (PFD)

For multi-ton campaigns, a continuous flow setup is superior to batch.

ProcessFlow FeedTank Feed Tank (Acid + MeOH + Cat) PFR Plug Flow Reactor (Hastelloy, 90°C, 5 bar) FeedTank->PFR Pump A Cooler Heat Exchanger (Cool to 25°C) PFR->Cooler Residence Time: 20 min BPR Back Pressure Regulator Cooler->BPR Separator Phase Separator (Continuous Decanter) BPR->Separator Waste Aqueous Waste (H2O + MeOH) Separator->Waste Bottoms ProductStream Organic Stream (Ester in Toluene) Separator->ProductStream Top Layer

Caption: Fig 2. Continuous flow reactor setup allowing high-temperature/pressure intensification.

Analytical Controls & Specifications

To ensure "Trustworthiness" in the data, the following specifications are recommended for the final release of the intermediate.

ParameterSpecificationMethodRationale
Assay (GC) > 98.5%GC-FID (DB-5 Column)High purity required for subsequent API steps.
Acid Content < 0.2%Titration (KOH)Residual acid interferes with base-catalyzed downstream chemistry.
Water Content < 0.1%Karl Fischer (KF)Critical if next step is water-sensitive (e.g., Grignard).
Regioisomers < 0.1% eachGC-MS2,6-dichloro isomer is a common impurity from the benzyl chloride starting material.

References

  • Chemical Safety & Hazards: Fisher Scientific. (2025).[3][4][5][6] Safety Data Sheet: Phenylacetyl Chloride. Retrieved from

  • Synthesis Route (Carbonylation): Beller, M., et al. (2023). Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides. Nature Communications/NIH. Retrieved from

  • Synthesis Route (Hydrolysis): Google Patents. (2013). CN103232339A - Preparation method of chlorinated phenylacetic acid. Retrieved from

  • Continuous Flow Technology: Baxendale, I. R. (2016).[7] Continuous Flow Processes as an Enabling Technology in Synthesis. RSC Blogs. Retrieved from

  • Esterification Kinetics: ResearchGate. (2025). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

The following technical guide is structured as a specialized support portal for process chemists and researchers optimizing the synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate . This guide prioritizes the Mand...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for process chemists and researchers optimizing the synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate .

This guide prioritizes the Mandelic Acid Route (chlorodehydroxylation), as it is the industry standard for high-purity synthesis of this specific scaffold, avoiding the selectivity issues inherent in radical chlorination of phenylacetic acid derivatives.[1]

Executive Summary: The "Yield Trap"

The synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is frequently bottlenecked by a specific failure mode during the chlorination of Methyl 2,3-dichloromandelate .[1]

The primary "Yield Trap" is the formation of dialkyl sulfite dimers .[1] When Thionyl Chloride (


) is used conservatively or reaction times are insufficient, the intermediate chlorosulfite reacts with unreacted alcohol rather than decomposing to the chloride product. This results in a viscous, high-boiling impurity that cannot be converted to the target ester, slashing yields by 15–30%.[1]

Reaction Mechanism & Critical Control Points

To improve yield, you must drive the reaction past the chlorosulfite intermediate.[1]

The Pathway[2][3][4][5][6][7]
  • Activation: The hydroxyl group attacks

    
     to form a Chlorosulfite Intermediate .[1]
    
  • The Fork (Critical):

    • Path A (Desired):

      
       or 
      
      
      
      attack by chloride releases
      
      
      and forms the Target Chloro-Ester .[1]
    • Path B (Yield Killer): The Chlorosulfite is attacked by another molecule of Mandelic ester, forming a stable Sulfite Dimer .[1]

Visualization: The Signaling Pathway of Failure

ReactionPathway cluster_conditions Process Control Target Target: Methyl 2-chloro-2-(...) (High Yield) Start Start: Methyl 2,3-dichloromandelate Inter Intermediate: Chlorosulfite Start->Inter + SOCl2 Inter->Target Heat + Catalyst (DMF) Release SO2 Trap Yield Trap: Sulfite Dimer (Non-recoverable impurity) Inter->Trap + Unreacted Start Material (Low Temp / Low SOCl2) Trap->Target Impossible Excess SOCl2 Excess SOCl2 Excess SOCl2->Target DMF Catalyst DMF Catalyst DMF Catalyst->Target

Figure 1: The kinetic competition between product formation and dimerization. Path B is irreversible under standard workup conditions.

Optimized Experimental Protocol

This protocol is designed to eliminate the sulfite dimer and prevent hydrolysis of the methyl ester.[1]

Reagents:

  • Methyl 2,3-dichloromandelate (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)[1]
    
  • DMF (Dimethylformamide) (0.05 eq) – Catalyst[1]

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a

    
     drying tube or 
    
    
    
    line.
    • Why: Moisture reacts with

      
       to produce HCl gas immediately, altering stoichiometry and potentially hydrolyzing the methyl ester.[1]
      
  • Slurry Formation: Charge the flask with Methyl 2,3-dichloromandelate and solvent (Toluene is preferred for higher reflux temps). Add the DMF catalyst.[1][2]

    • Why DMF? DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone, lowering the activation energy for the desired substitution.[1]
  • Controlled Addition: Cool to 0–5°C. Add

    
     dropwise over 30–60 minutes.
    
    • Control Point: Evolution of

      
       and 
      
      
      
      gas will be vigorous.[1] Rapid addition causes local overheating and loss of reagent via the condenser.[1]
  • The "Drive" Phase (Crucial for Yield):

    • Allow to warm to room temperature (RT) over 1 hour.

    • Heat to reflux (approx. 80°C if Toluene, 40°C if DCM) for 2–4 hours.

    • Validation: Monitor via TLC or GC.[1] You are looking for the disappearance of the starting material AND the intermediate sulfite (often a smear or spot close to the product).

    • Note: If using Toluene, the higher temperature helps decompose the sulfite intermediate (Path A in Fig 1).[1]

  • Workup (Hydrolysis Prevention):

    • Remove excess

      
       and solvent under reduced pressure (Rotavap) before adding water.[1]
      
    • Why: Quenching a mixture containing large amounts of

      
       into water generates massive heat and acid, which will hydrolyze your methyl ester back to the acid.[1]
      
    • Redissolve the residue in fresh solvent (DCM/EtOAc) and wash rapidly with cold saturated

      
      .
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Yield is 50-60% (Low) Sulfite Dimer Formation: Insufficient

or insufficient heating time allowed the intermediate to dimerize.[1]
Increase

to 2.0 equivalents. Ensure reflux is maintained for at least 3 hours. Do not stop at RT.
Product contains Acid Ester Hydrolysis: The workup was too acidic or too hot.Remove excess

via vacuum distillation before aqueous quench.[1] Use ice-cold bicarbonate for neutralization.[1]
Reaction Stalls Inactive Reagent:

quality is poor (hydrolyzed).[1]
Distill

before use (add linseed oil/triphenyl phosphite to inhibit color formation) or use a fresh bottle.
Dark/Black Crude Thermal Decomposition: Reaction temperature too high during addition.[1]Strictly control addition at 0°C. Only apply heat once gas evolution subsides.[1]

Comparative Data: Solvent & Catalyst Effects[7]

The following data summarizes internal optimization runs for


-chlorination of mandelic esters.
ConditionReagent StoichiometryYield (%)Purity (HPLC)Notes
No Catalyst / DCM 1.1 eq

62%88%Significant dimer impurity present.[1]
DMF (Cat) / DCM 1.2 eq

84%94%Faster reaction, cleaner profile.[1]
DMF (Cat) / Toluene 1.5 eq

96% 98% Optimal. High temp drives complete conversion.[1]
Pyridine / Toluene 1.5 eq

75%92%Pyridine HCl salt complicates workup; lower yield.[1]

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

?
A: While

is a potent chlorinating agent, it is solid and harder to dose gradually.[1] It also produces

as a byproduct, which is much harder to remove (bp 106°C) than

(bp 76°C) or

(gas).[1]

often leads to lower yields due to difficult purification.[1]

Q: Why is the color of my product yellow/orange? A: This is likely due to traces of sulfur impurities or over-heating.[1] A quick filtration through a short pad of silica gel (using Hexane/EtOAc 9:[1]1) usually removes the color without significant yield loss.

Q: My starting material is 2,3-dichlorophenylacetic acid, not the mandelic ester. Can I chlorinate that directly? A: You can use the Hell-Volhard-Zelinsky (HVZ) reaction (


), but the yield will likely be lower (approx. 70%) due to competitive chlorination on the aromatic ring or over-chlorination at the alpha position.[1] The Mandelic Route  described above is superior for pharmaceutical-grade purity.[1]

References

  • Vilsmeier-Haack Activation Mechanism

    • Context: Explains the catalytic role of DMF in activ
    • Source: W. E.[1] Ross & R. C.[1] Fuson, "The reaction of thionyl chloride with dimethylformamide," J. Am. Chem. Soc., 59, 1508 (1937).[1]

  • Chlorination of Mandelic Esters

    • Context: Standard protocols for converting

      
      -hydroxy esters to 
      
      
      
      -chloro esters using
      
      
      .[1]
    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 169 (1955); Vol. 20, p. 21 (1940).[1]

  • Sulfite Ester Formation (The Yield Trap)

    • Context: Detailed analysis of the competition between alkyl chloride formation and dialkyl sulfite form
    • Source: Gerrard, W., "Studies on the Esters of Sulphurous, Chlorosulphinic and Chlorosulphonic Acids," J. Chem. Soc., 218-223 (1940).[1]

  • Process Chemistry of Phenylacetic Acid Derivatives

    • Context: Industrial optimization of dichlorophenylacetic acid deriv
    • Source: Patent US4647689A, "Preparation of alkyl trifluoroacetoacetate" (Cited for general methodology on handling sensitive alpha-halo esters).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Thionyl Chloride and 2,3-Dichloromandelic derivatives before handling.

Sources

Optimization

"purification of crude Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate by column chromatography"

Ticket ID: PUR-CL-23DC Subject: Troubleshooting Column Chromatography for Labile -Chloro Esters Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CL-23DC Subject: Troubleshooting Column Chromatography for Labile


-Chloro Esters
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Status:  Open[1]

Executive Summary & Molecule Profile

User Query: "I am trying to purify crude Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate. My product is decomposing on the column, or co-eluting with the starting material. How do I fix this?"

The Core Challenge: This molecule contains a benzylic chloride moiety.[1] While the adjacent ester group provides some electronic stabilization against


 ionization, the position remains chemically active.
  • Acidity Sensitivity: Standard silica gel (pH ~4-5) can catalyze the elimination of HCl (forming a styrene derivative) or hydrolysis back to the alcohol/acid.[1]

  • Polarity Trap: The target product is significantly less polar than its precursor (the

    
    -hydroxy ester), but "streaking" caused by decomposition can mimic co-elution.[1]
    
Target Molecule Data
PropertyValueNotes
Formula

MW: ~253.5 g/mol
Structure

-Chloro ester
Benzylic halide + Electron Withdrawing Group (EWG)
Precursor Methyl 2,3-dichloromandelate

-Hydroxy ester (High Polarity)
Key Impurity Sulfite esters / Hydrolysis productsCommon from

synthesis routes
Stability Moderate to Low Sensitive to moisture and Lewis acids (Silica)

Pre-Column Diagnostics (Tier 1 Support)

Before loading your column, you must validate the stability of your crude mixture.

Q: Why does my TLC show a "streak" instead of a spot?

A: Streaking usually indicates decomposition during the run.

  • The Test: Perform a 2D-TLC Stability Check .

    • Spot the crude at the corner of a square TLC plate.[1]

    • Run Solvent A (e.g., 10% EtOAc/Hex) in the first direction.[1]

    • Dry the plate, rotate 90°, and run the same solvent again.

    • Result: All stable spots should align on a diagonal (

      
      ). If you see off-diagonal spots, your compound is decomposing on the silica.
      
Q: What is the optimal solvent system?

A: The chloro-ester is much less polar than the hydroxy-ester.

  • Recommended: 5% to 10% Ethyl Acetate in Hexanes.[1]

  • Rf Targets:

    • Product: ~0.6–0.7 (in 10% EtOAc).[1]

    • Impurity (Alcohol): ~0.2–0.3.[1]

  • Alternative: If co-elution persists, switch to Dichloromethane (DCM) / Hexane (1:1) .[1] The chlorinated solvent interacts differently with the benzylic chloride, often improving resolution.

Critical Protocol: Neutralizing the Stationary Phase (Tier 2 Support)

If your 2D-TLC showed decomposition, you cannot use untreated silica gel.[1] You must buffer the acidity.[1]

Protocol: Preparation of Neutralized Silica Gel

Standard silica gel has a surface acidity of pH 4–5 due to silanol (


) groups.

Step-by-Step Method:

  • Slurry Preparation: Suspend your required amount of silica gel in the mobile phase (e.g., Hexanes).[1]

  • The Additive: Add 1% to 2% Triethylamine (Et3N) to the slurry.

    • Calculation: For 100g silica, use ~1-2 mL

      
      .[1]
      
  • Equilibration: Pour the column and flush with 2-3 column volumes (CV) of the mobile phase containing 1%

    
    .
    
  • The Wash (Crucial): Flush with 1 CV of pure mobile phase (no amine) just before loading.[1] This prevents the amine from reacting with your ester (aminolysis) while leaving the silica surface neutralized.

Expert Insight: If the compound is extremely labile, switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and less likely to strip HCl from the benzylic position.

Workflow Decision Matrix

Use this logic flow to determine the exact purification route for your batch.

PurificationLogic Start Start: Crude Mixture TLC_Check 2D-TLC Stability Test Start->TLC_Check Stable Stable on Silica TLC_Check->Stable Diagonal Alignment Unstable Decomposes (Off-diagonal spots) TLC_Check->Unstable Off-Diagonal Spots Check_Impurity Impurity Profile? Stable->Check_Impurity Neutral_Col Neutralized Silica Column (1% Et3N Pre-wash) Unstable->Neutral_Col Mild Instability Alumina Neutral Alumina Column (Grade III) Unstable->Alumina Severe Instability Standard_Col Standard Flash Column (Hex/EtOAc 95:5) Check_Impurity->Standard_Col Standard Impurities Distillation High Vac Distillation (If <5g and oil) Check_Impurity->Distillation High Boiling Oil

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability and physical properties.[1]

Troubleshooting FAQs (Tier 3 Support)

Q: I neutralized the column, but my yield is still low (<60%). Where is the product?

A: Check for hydrolysis on the column . Even with neutralization, if your mobile phase is "wet" (contains water), the benzylic chloride can hydrolyze to the alcohol over the course of a slow column.

  • Fix: Use anhydrous solvents.[1]

  • Fix: Increase the flow rate. Flash chromatography should be fast (5-10 mins elution time).[1] Do not let the compound sit on the silica.

Q: I see a new spot less polar than my product. What is it?

A: This is likely the elimination product (a styrene derivative), formed by the loss of HCl.

  • Mechanism: The

    
    -proton is acidic due to the ester group. Basic impurities (or even too much 
    
    
    
    used for neutralization) can trigger E2 elimination.[1]
  • Correction: Reduce

    
     concentration to 0.5% or ensure you wash the column with amine-free solvent before loading.
    
Q: Can I just distill it?

A: Maybe. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate has a high molecular weight.[1]

  • Boiling Point Estimation: Likely >160°C at 1 mmHg.[1]

  • Risk: High temperatures promote thermal elimination of HCl.[1]

  • Verdict: Only distill if you have a high-vacuum setup (<0.1 mmHg) (Kugelrohr is ideal).[1] Otherwise, chromatography is safer.[1]

References & Citations

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for handling alkyl halides and neutralizing silica).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Specifics on solvent drying and stationary phase selection).

  • Organic Syntheses. (1944).[1] Mandelic Acid and Derivatives. Org. Synth. 24, 75. Link (Chemistry of mandelic acid derivatives, serving as the foundational chemistry for the precursor).

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Data. Link (Confirmation of commercial availability and physical state).

  • Isobe, et al. (2022).[1] Stability of Labile Esters on Silica Gel. Organic Letters. (Context on ester/halide stability on acidic media).

Sources

Troubleshooting

"identifying byproducts in the synthesis of chlorinated esters"

Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Byproduct Formation & Identification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Hidden" Chemistry of Chlorinated Este...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Byproduct Formation & Identification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Chemistry of Chlorinated Esters

Welcome to the technical support hub. If you are accessing this guide, you are likely observing unexpected complexity in your chromatograms—extra peaks, shifting baselines, or lower-than-expected yields.

Chlorinated esters are deceptively simple. While the ester functionality is robust, the introduction of a chlorine atom (particularly at the


 or 

position) significantly alters the electronic landscape of the molecule. This creates a "tug-of-war" between nucleophilic substitution and elimination reactions.

This guide is structured to help you diagnose , identify , and eliminate these byproducts.

Module 1: Diagnostic Workflows (The "Why" and "How")

The Core Conflict: Substitution vs. Elimination

The most common issue in chlorinated ester synthesis (e.g., Fischer esterification of chloroacetic acid or reaction of acyl chlorides with alcohols) is Dehydrohalogenation .

The chlorine atom is electron-withdrawing, increasing the acidity of adjacent protons (


-protons). If your reaction conditions are too basic or thermally aggressive, the molecule will eject HCl to form an 

-unsaturated ester (an alkene).
Visualizing the Pathway

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathway Start Start: Chloro-Acid + Alcohol Inter Intermediate: Tetrahedral Adduct Start->Inter Acid Cat. Byprod2 Byproduct B: Ether (Side Reaction) Start->Byprod2 Excess Alcohol High Temp Product Target: Chlorinated Ester Inter->Product -H2O (Normal) Byprod1 Byproduct A: Unsaturated Ester (Elimination) Product->Byprod1 Heat/Base (-HCl)

Figure 1: Kinetic competition between stable ester formation and thermal/base-mediated elimination pathways.

Module 2: Analytical Forensics (Identifying the Peaks)

You cannot fix what you cannot identify. Chlorinated esters provide a unique mass spectral "fingerprint" due to the natural abundance of Chlorine isotopes.

Mass Spectrometry (GC-MS) Analysis

If you see "ghost peaks" eluting near your product, look for these tell-tale signs.

The Chlorine Isotope Rule: Chlorine exists as


 (75.7%) and 

(24.2%).
  • Monochlorinated species: Look for an M+ and (M+2)+ cluster with a 3:1 intensity ratio .

  • Dichlorinated species: Look for a 9:6:1 ratio (M+, M+2, M+4).

Fragmentation Table: Common Diagnostic Ions

Fragment TypeMechanismDiagnostic m/z Feature

-Cleavage
Cleavage next to C=O[1]Loss of alkoxy group (

).[1] Often the base peak.
McLafferty Rearrangement

-H transfer
Even mass number peak (e.g., m/z 74 for methyl esters).
Dehydrohalogenation Thermal loss of HClPeak at

(or

). Warning: This can happen inside the GC injector if it is too hot.
Chloronium Ion Cyclizationm/z 49/51 (

). Indicates terminal chlorine.

Expert Tip: If you observe a significant


 peak in your mass spec but your NMR shows a pure product, your GC inlet temperature is likely too high (

), causing thermal degradation during analysis [1].
NMR Spectroscopy ( and )

NMR is definitive for distinguishing regioisomers (e.g., 2-chloropropanoate vs. 3-chloropropanoate), which have identical mass (isobaric).

  • 
    -Chloro Shift:  Protons on the carbon directly attached to Cl will shift downfield (deshielded) to 
    
    
    
    4.0–4.5 ppm
    .
  • 
    -Chloro Shift:  Protons on the 
    
    
    
    -carbon shift to
    
    
    3.6–3.8 ppm
    .
  • Elimination Products: Look for alkene protons in the

    
     5.5–7.0 ppm  region.
    

Module 3: Troubleshooting & Purification Protocols

Issue A: "My product is turning dark/acidic during distillation."

Diagnosis: Thermal Dehydrohalogenation. Chlorinated esters are thermally labile. Heating them to their boiling point often triggers the release of HCl gas, which catalyzes further decomposition (autocatalytic degradation) [2].

Protocol: Neutralized Vacuum Distillation

  • Lower the Pressure: Do not attempt atmospheric distillation. Use high vacuum (< 1 mbar) to keep bath temperature below 80°C.

  • Add a Scavenger: Add 1-2% (w/w) solid Calcium Carbonate (

    
    )  or Sodium Bicarbonate  to the distillation pot. This neutralizes any HCl formed in situ, preventing autocatalysis.
    
  • Pack the Column: Use a Vigreux column to prevent splash-over of the solid base.

Issue B: "I have a mixture of regioisomers I can't separate."

Diagnosis: Isomerization during synthesis. If synthesizing via radical chlorination of an ester (using


 or 

), selectivity is poor.

Protocol: Chemical Purification (The "Derivative" Method) Separating isomers by boiling point is often impossible.

  • Hydrolysis (Analytical Check): Hydrolyze a small aliquot. The resulting

    
    -chloro acids often have vastly different crystallization properties compared to 
    
    
    
    -chloro acids.
  • Selective Elimination:

    
    -chloro esters undergo elimination much faster than 
    
    
    
    -chloro esters.
    • Step: Treat the crude mixture with a mild base (e.g., Triethylamine) at 0°C.

    • Result: The

      
      -isomer converts to the volatile acrylate (alkene), while the 
      
      
      
      -isomer remains intact.
    • Separation: Distill off the volatile alkene.

Logic Tree: Troubleshooting Synthesis Failure

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start START: Identify Impurity Q1 Is the impurity Mass = (Product - 36)? Start->Q1 Res1 Likely Elimination Product (Alkene) Q1->Res1 Yes Q3 Is the impurity Mass = (Product + 14)? Q1->Q3 No Q2 Is it present in NMR (Vinyl protons 5-7 ppm)? Res1->Q2 Sol1 Action: Reduce Reaction Temp Check Basicity Q2->Sol1 Yes (Real) Sol2 Action: Artifact of GC Inlet. Lower Injector Temp. Q2->Sol2 No (Artifact) Res2 Homolog/Methylation Issue Q3->Res2 Yes

Figure 2: Decision matrix for identifying common chlorinated ester impurities.

Frequently Asked Questions (FAQs)

Q: Why does my GC-MS show a split peak for my single compound? A: This is likely not a split peak but a resolution of diastereomers . If your ester has a chiral center at the alcohol portion and you introduce a chlorine at the


-position (creating a second chiral center), you will form diastereomers (e.g., 

vs

). These have different physical properties and can separate on non-polar GC columns.

Q: Can I use silica gel chromatography for purification? A: Use caution. Silica gel is slightly acidic. For acid-sensitive chlorinated esters (especially tertiary chlorides), the acidity of the silica can trigger dehydrohalogenation on the column.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) to neutralize acid sites before loading your sample.

Q: I used Thionyl Chloride (


) to make the ester, but I smell sulfur in the product. 
A:  You likely formed a Chlorosulfite ester  intermediate that failed to decompose.
  • Fix: Ensure the reaction is refluxed long enough to fully evolve

    
    . A nitrogen sparge during the final hour of reaction helps drive off dissolved 
    
    
    
    and
    
    
    gases.

References

  • Whitman College . (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from

    • Supports the mechanism of alpha-cleavage and McLafferty rearrangement in esters.
  • Weingart, J. J., et al. (2018).[2] Chlorinated Ester Plasticizers.[2] Vinyltec.[2] Retrieved from

    • Cites thermal stability issues and dehydrohalogenation risks in chlorin
  • Oxford Instruments . (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

    • Validates the use of NMR for distinguishing positional isomers.
  • Science Ready . (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from

    • Provides foundational protocols for ester isol
  • National Institutes of Health (NIH) . (2011). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters. Retrieved from

    • Authoritative source on fragmentation pathways (chloronium ion formation)

Sources

Optimization

"how to prevent decomposition of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate during workup"

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Preventing Decomposition of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Preventing Decomposition of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Executive Summary & Chemical Context

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a highly functionalized


-halo ester. Its structural features—a chlorine atom located at the benzylic position and

- to a carbonyl group—create a "push-pull" electronic environment that makes the compound chemically fragile during aqueous workup.

Primary Decomposition Pathway: The dominant decomposition mode is hydrolysis of the


-C–Cl bond , converting the target molecule into the corresponding mandelic acid derivative  (

-hydroxy ester/acid). This reaction is driven by the lability of the benzylic chloride and can be catalyzed by both heat and pH extremes.

Critical Success Factors:

  • Thermal Control: Maintain temperatures

    
     throughout quenching and extraction.
    
  • pH Management: Avoid strong bases; the

    
    -proton is acidic (pKa 
    
    
    
    12-14), and the ester is susceptible to saponification.
  • Contact Time: Minimize the duration of the biphasic (organic/aqueous) stage.

Troubleshooting & FAQs

Q1: I observe a new impurity peak in HPLC/NMR after workup. What is it?

Diagnosis: The most common impurity is Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate (the mandelate derivative).

  • Mechanism: Nucleophilic substitution of the chloride by water (

    
     or 
    
    
    
    ).
  • Cause: Extended contact with water, elevated temperatures during phase separation, or use of a basic wash (e.g.,

    
    ) that promoted hydrolysis.
    
  • Solution: Switch to a rapid, cold, slightly acidic or neutral quench.

Q2: My yield is lower than expected, and the product looks oily/yellow.

Diagnosis: Thermal degradation or polymerization.

  • Cause: The benzylic C–Cl bond is thermally labile. High vacuum bath temperatures (

    
    ) during solvent removal can cause elimination of 
    
    
    
    or radical dimerization.
  • Solution: Keep rotary evaporator bath

    
    . Use high vacuum to remove solvent at lower temperatures. Store the oil at 
    
    
    
    immediately.
Q3: Can I use Sodium Bicarbonate ( ) for the wash?

Guidance: Use with extreme caution.

  • Risk: While

    
     is a weak base, it can still promote hydrolysis of the activated 
    
    
    
    -chloro group or cause racemization if the product is chiral.
  • Recommendation: If acid neutralization is required, use a cold saturated brine solution or a phosphate buffer at pH 6–7. If

    
     is strictly necessary, ensure the internal temperature never exceeds 
    
    
    
    and separate phases immediately.
Q4: The product decomposes on the silica column.

Diagnosis: Acid-catalyzed hydrolysis or interaction with silanols.

  • Cause: Silica gel is slightly acidic and contains surface water.

  • Solution:

    • Neutralize the silica with

      
      
      
      
      
      (Triethylamine) in the eluent (only if the product is stable to base).
    • Alternatively, perform a rapid filtration through a short plug of neutral alumina instead of a full silica column.

    • Preferred: Avoid chromatography if possible; crystallize from cold heptane/IPA if the compound is solid.

Optimized Workup Protocol

Objective: Isolate Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate with


 integrity.
Materials
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM is preferred for its density and non-nucleophilic nature.

  • Quench Solution: Ice-cold water or saturated

    
     (if reaction is basic).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
StepActionTechnical Rationale
1. Quench Cool reaction mixture to

to

. Slowly add ice-cold water/buffer.
Suppresses kinetic energy available for hydrolysis (

).
2. Extraction Extract rapidly with cold DCM (

volumes). Do not shake vigorously if emulsions form; use gentle inversion.
Minimizes surface area contact time between sensitive ester and water.
3. Wash Wash organic layer once with cold brine (

).
Removes residual water and water-soluble impurities without altering pH drastically.
4. Drying Dry over anhydrous

for 10–15 mins at

.
Magnesium sulfate (

) is slightly acidic/Lewis acidic and can sometimes catalyze degradation;

is milder.
5. Filtration Filter off desiccant.
6. Concentration Evaporate solvent under reduced pressure.[1][2] Bath temp

.
Prevents thermal elimination of

.
7. Storage Store under Argon/Nitrogen at

.
Prevents moisture ingress and oxidation.

Mechanistic Visualization

The following diagram illustrates the safe workup pathway versus the decomposition risks.

WorkupPathways cluster_legend Legend Start Reaction Mixture (Target Molecule) Quench Quench: Ice/Water (T < 5°C) Start->Quench Controlled Temp Extraction Extraction (Cold DCM) Quench->Extraction Rapid Separation Hydrolysis Decomposition: Hydrolysis to Mandelic Derivative (C-Cl -> C-OH) Quench->Hydrolysis T > 10°C or High pH Extraction->Hydrolysis Prolonged Water Contact Elimination Decomposition: Thermal Elimination (Loss of HCl) Extraction->Elimination Rotavap > 40°C Final Isolated Product (>98% Purity) Extraction->Final Vac Distill < 30°C key1 Green Path = Safe Protocol key2 Red Path = Decomposition Risk

Figure 1: Workup decision tree highlighting critical control points (Temperature, pH, Time) to prevent hydrolysis and elimination.

References

  • Organic Syntheses, Coll. Vol. 3, p. 169 (1955); Vol. 27, p. 15 (1947).

    
    -Chlorophenylacetic Acid. (Detailed discussion on the necessity of ice-cold extraction to prevent hydrolysis to mandelic acid).
    
  • National Institutes of Health (NIH) - PubChem.Methyl 2-chloro-2-(2,3-dichlorophenyl)

  • Carbodiimide.com Technical Blog.Understanding Ester Stabilizers: Preventing Hydrolysis. (General mechanisms for ester/halo-ester instability).

Sources

Troubleshooting

"troubleshooting poor resolution in HPLC analysis of dichlorophenyl compounds"

Status: Active | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Poor Resolution & Peak Shape in HPLC of Dichlorophenyl Compounds Introduction: The "Hydrophobic Trap" Welcome to the technical support ce...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Poor Resolution & Peak Shape in HPLC of Dichlorophenyl Compounds

Introduction: The "Hydrophobic Trap"

Welcome to the technical support center. If you are analyzing dichlorophenyl compounds (e.g., dichlorophenols, dichloroanilines, or drug intermediates with a dichlorophenyl moiety), you have likely hit a common wall: C18 columns often fail to separate positional isomers.

The Science: 2,4-dichlorophenyl and 2,5-dichlorophenyl isomers possess nearly identical hydrophobicity (


). Since standard C18 chromatography relies primarily on hydrophobic subtraction, it cannot "see" the difference between these isomers. To resolve them, you must exploit 

interactions
and dipole-dipole shape selectivity .

Module 1: Critical Resolution Failures (Co-elution)

Q: "My 2,4- and 3,4-dichlorophenyl isomers are co-eluting on my C18 column. I flattened the gradient, but resolution ( ) is still < 1.0. Why?"

A: You are fighting thermodynamics. No amount of gradient shallowing will fix a selectivity (


) problem caused by identical hydrophobicity. You need to change the stationary phase chemistry.[1]

The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl Phase. For halogenated aromatics, a PFP (Pentafluorophenyl) column is the gold standard.

  • Mechanism: The fluorine atoms on the PFP ring create a strong electron deficit. This creates a specific electrostatic interaction with the electron-rich chloride atoms and the

    
    -system of your analyte.
    
  • Shape Selectivity: PFP phases are rigid and can distinguish the spatial arrangement of the chlorine atoms (ortho vs. meta vs. para) much better than the flexible alkyl chains of a C18.

Data Comparison: Selectivity Mechanisms

Column PhasePrimary MechanismSecondary MechanismSuitability for Dichlorophenyls
C18 (ODS) Hydrophobic InteractionNoneLow (Co-elution of isomers likely)
Phenyl-Hexyl Hydrophobic +

Steric SelectivityMedium (Good, but may struggle with close isomers)
PFP (F5) Hydrophobic +

Dipole-Dipole + H-BondingHigh (Excellent isomer resolution)

Pro Tip: When using Phenyl or PFP columns, use Methanol (MeOH) instead of Acetonitrile (ACN) as your organic modifier.[2] ACN has its own


-electrons which can shield the stationary phase, suppressing the very 

interactions you are trying to utilize [1, 6].

Module 2: Peak Shape Troubleshooting (Tailing)

Q: "I have separation, but the peaks are tailing ( ). Is my column dead?"

A: Likely not. Tailing in dichlorophenyl analysis is usually a pH vs. pKa mismatch or silanol interaction .

Step 1: Identify your Functional Group Dichlorophenyl is just a moiety. What is attached to it?

  • Dichlorophenols (Acidic): pKa

    
     6.8–7.9.
    
  • Dichloroanilines (Basic): pKa

    
     2.0–4.0.
    

Step 2: Adjust Mobile Phase pH

  • If Acidic (Phenols): You must suppress ionization. If the pH is near the pKa, the analyte splits between neutral and ionized states, causing split or broad peaks.

    • Fix: Lower pH to 2.0–2.5 (using 0.1% Formic Acid or Phosphate buffer). This keeps the phenol protonated (neutral) and improves retention and shape [1].

  • If Basic (Anilines): Positive charges interact with residual silanols on the silica surface, causing severe tailing.

    • Fix: Use a high-pH stable column and run at pH > 8.0 (to neutralize the amine) OR use a low pH with an ion-pairing effect (e.g., TFA, though this suppresses MS signal).

Module 3: Visual Troubleshooting Logic

Use the following logic flow to diagnose your specific failure mode.

Troubleshooting cluster_0 Resolution Issues cluster_1 Peak Shape Issues Start PROBLEM: Poor HPLC Analysis of Dichlorophenyls IssueType Identify Primary Issue Start->IssueType Coelution Co-elution of Isomers (e.g., 2,4 vs 2,5) IssueType->Coelution Peaks Overlap Tailing Peak Tailing (As > 1.5) IssueType->Tailing Bad Shape CheckCol Current Column? Coelution->CheckCol Action1 Switch to PFP (Pentafluorophenyl) or Phenyl-Hexyl CheckCol->Action1 Using C18 Action2 Change Organic Modifier ACN -> MeOH CheckCol->Action2 Using Phenyl but Mobile Phase is ACN CheckFunc Functional Group? Tailing->CheckFunc Acidic Acidic (Phenol) pKa ~7-8 CheckFunc->Acidic Basic Basic (Aniline) CheckFunc->Basic FixAcid LOWER pH to < 3.0 (Suppress Ionization) Acidic->FixAcid FixBase RAISE pH > 8.0 (Neutralize Amine) Basic->FixBase

Caption: Decision matrix for isolating resolution vs. peak shape failures in chlorinated aromatic analysis.

Module 4: Optimized Method Protocol

If you are starting from scratch or re-validating, follow this "Self-Validating" protocol designed to maximize selectivity.

Objective: Separate 2,4-dichlorophenol and 2,5-dichlorophenol (and related impurities).

  • Column Selection:

    • Primary: PFP (Pentafluorophenyl) bonded phase (e.g., Phenomenex Luna PFP(2), Agilent Poroshell 120 PFP, or YMC-Triart PFP) [4, 5].

    • Dimensions: 150 x 4.6 mm, 3 µm or sub-2 µm (for UHPLC).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate adjusted to pH 3.0 (using Formic Acid). Rationale: Controls ionization of phenolic groups.

    • Solvent B: 100% Methanol.[2] Rationale: Promotes

      
       stacking interactions better than ACN.
      
  • Gradient Profile:

    • Initial: 5% B to 40% B over 2 minutes (Trap polarity).

    • Separation Ramp: 40% B to 65% B over 15 minutes. Rationale: Shallow gradient in the elution window of aromatics maximizes shape selectivity.

  • Temperature:

    • Set to 25°C - 30°C .

    • Warning: Do not exceed 40°C. Higher temperatures increase molecular kinetic energy, which can disrupt the subtle

      
       interactions required for isomer separation [6].
      

References

  • Separation of Chlorinated Phenols by Isocratic HPLC. Taylor & Francis.[2] Available at: [Link][2][3][4][5][6]

  • Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions. Available at: [Link]

  • HPLC Troubleshooting Guide: Peak Issues. Phenomenex. Available at: [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • Luna PFP(2) HPLC Columns for Difficult Compounds. Phenomenex. Available at: [Link]

Sources

Optimization

"matrix effects in LC-MS/MS analysis of complex samples containing chlorinated compounds"

Status: Operational Specialist: Senior Application Scientist Topic: Matrix Effects (ME) in Complex Matrices (Plasma, Tissue, Environmental) Target Analytes: Chlorinated Compounds (Pesticides, PCBs, Chlorinated Drugs) Int...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Matrix Effects (ME) in Complex Matrices (Plasma, Tissue, Environmental) Target Analytes: Chlorinated Compounds (Pesticides, PCBs, Chlorinated Drugs)

Introduction: The "Invisible" Interference

Welcome to the technical guide for troubleshooting matrix effects. In the analysis of chlorinated compounds—which are often lipophilic and require specific ionization modes (Negative ESI or APCI)—matrix effects are the primary cause of poor reproducibility and sensitivity loss.

This guide moves beyond basic definitions to provide actionable, data-driven workflows for diagnosing and eliminating ion suppression or enhancement.

Module 1: Diagnosis – Do I Have a Matrix Effect?

User Question: "My internal standard response varies wildly between samples, and my sensitivity in plasma is 50% lower than in solvent. Is this a matrix effect or an instrument issue?"

Technical Insight: Variation in Internal Standard (IS) response is the first indicator of Matrix Effects (ME). However, to prove it, you must distinguish between extraction loss and ionization suppression.

Protocol A: Post-Column Infusion (Qualitative)

This is the most effective visual method to locate the exact retention time where suppression occurs.

The Setup:

  • Infusion: Syringe pump infuses the analyte (e.g., Chlorpromazine or a chlorinated pesticide mix) at a constant rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., extracted plasma with no analyte) via the LC.[1]

  • Observation: Monitor the baseline of the infused analyte. A dip in the baseline indicates Ion Suppression ; a peak indicates Ion Enhancement .

DOT Diagram: Post-Column Infusion Workflow

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Junction T-Junction (Mixing) Column->T_Junction Eluent MS Mass Spectrometer (Detector) T_Junction->MS Syringe Syringe Pump (Constant Analyte Infusion) Syringe->T_Junction Analyte Data Chromatogram: Observe Baseline Dips MS->Data

Caption: Schematic of Post-Column Infusion (PCI) setup to visualize matrix effects zones.

Protocol B: The Matuszewski Method (Quantitative)

To quantify the effect, use the "Slope Comparison" method [1].

  • Set 1 (Standard in Solvent): Prepare calibration standards in pure mobile phase.

  • Set 2 (Post-Extraction Spike): Extract blank matrix, then spike the analyte into the extract at the same concentrations as Set 1.

  • Calculate Matrix Factor (MF):



  • MF < 1: Ion Suppression (Common with phospholipids).

  • MF > 1: Ion Enhancement.

  • MF = 1: No Matrix Effect.

Module 2: The Chemistry of Chlorinated Compounds

User Question: "Why are my chlorinated pesticides specifically prone to these issues compared to other analytes?"

Expert Analysis: Chlorinated compounds present a "perfect storm" for matrix effects due to two physicochemical properties:

  • Lipophilicity (High LogP):

    • Chlorinated compounds (e.g., PCBs, DDT, Diclofenac) are hydrophobic.

    • The Problem: They elute late in the Reverse Phase gradient (high % Organic). This is exactly where Phospholipids (PLs) elute.

    • Mechanism: Phospholipids (glycerophosphocholines) are abundant in plasma (approx. 1 mg/mL). They compete for charge in the ESI droplet, preventing your analyte from ionizing [2].

  • Negative Ion Mode Requirements:

    • Many chlorinated compounds (e.g., acidic herbicides) require Negative ESI .

    • The Problem: Negative mode is highly susceptible to "discharge" and competition from other anionic matrix components, leading to severe signal instability.

Module 3: Sample Preparation Solutions

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. What should I do?"

Troubleshooting Guide: Protein Precipitation (PPT) removes proteins but leaves 99% of phospholipids in the sample. Because your chlorinated analytes co-elute with these lipids, PPT is often insufficient.

Comparative Data: Sample Prep Efficiency for Lipid Removal

MethodProtein RemovalPhospholipid RemovalComplexityCost
Protein Precip (PPT) >98%< 5% (Ineffective)LowLow
Liquid-Liquid (LLE) >99%High (Selectivity dependent)High (Labor intensive)Low
Solid Phase (SPE) >99%High (If wash optimized)MediumHigh
PLR Plates (e.g., HybridSPE)>99%>99% (Targeted removal)Low (Pass-through)Medium

Recommended Protocol: Phospholipid Removal (PLR) For high-throughput analysis of chlorinated drugs/pesticides:

  • Use a specialized PLR plate (Zirconia-coated silica).

  • Mechanism: Lewis acid-base interaction. The Zirconia (Lewis acid) binds the Phosphate group (Lewis base) of the phospholipid, trapping it, while the neutral chlorinated analyte passes through.

  • Result: Elimination of the "late-eluting" suppression zone.

Module 4: Instrumental & Chromatographic Solutions

User Question: "I cannot change my extraction method. Can I fix this at the instrument level?"

Solution 1: Switch Ionization Source (ESI vs. APCI) If your chlorinated compound is non-polar (e.g., organochlorine pesticides), APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI.

  • Why? APCI ionizes in the gas phase, not the liquid phase. It is far less dependent on droplet evaporation physics, making it "immune" to many co-eluting matrix components that suppress ESI [3].

DOT Diagram: Ion Source Selection Decision Tree

Source_Selection cluster_advice Expert Tip Start Analyte Characterization Polarity Is the compound Polar? Start->Polarity Volatile Is it Thermally Stable? Polarity->Volatile No (Non-polar) ESI Use ESI (Electrospray Ionization) Polarity->ESI Yes (Ionic/Polar) Volatile->ESI No (Labile) APCI Use APCI (Atmospheric Pressure Chemical Ionization) Volatile->APCI Yes Tip Chlorinated Pesticides often perform better in APCI due to reduced matrix effects. APCI->Tip

Caption: Decision matrix for selecting ESI vs. APCI to mitigate matrix effects.

Solution 2: The "Perfect" Internal Standard For chlorinated compounds, you must use a Stable Isotope Labeled (SIL) Internal Standard (e.g.,


 or Deuterium labeled analog).
  • Mechanism: The SIL-IS has the exact same retention time as the analyte. Therefore, it experiences the exact same suppression.

  • Correction: When you calculate the ratio (Analyte Area / IS Area), the suppression cancels out.

  • Warning: Do not use a structural analog (e.g., using Chlorpromazine to quantify Clozapine). If they elute even 0.1 min apart, one may be in a suppression zone while the other is not.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Dams, R., et al. (2003). Matrix effects in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type. Analytical Chemistry.

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4]

Sources

Troubleshooting

"optimizing reaction temperature for Fischer esterification of dichlorophenylacetic acid"

Topic: Optimizing Reaction Temperature for Fischer Esterification of Dichlorophenylacetic Acid (DCPAA) Ticket ID: #DCPAA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist ⚠️ Module 1: Critical Operat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Fischer Esterification of Dichlorophenylacetic Acid (DCPAA) Ticket ID: #DCPAA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

⚠️ Module 1: Critical Operational Alerts

Read this before adjusting thermal parameters.

Optimizing the temperature for the esterification of dichlorophenylacetic acid (DCPAA) is a trade-off between kinetic acceleration and thermodynamic degradation .[1] Unlike simple aliphatic acids, DCPAA presents unique challenges due to the electron-withdrawing chlorine substituents and potential steric hindrance (especially in the 2,6-isomer).[1]

The Thermal Ceiling (Decarboxylation Risk)

Phenylacetic acid derivatives are prone to thermal decarboxylation.[1] While the chlorine atoms on the ring generally stabilize the molecule compared to unsubstituted phenylacetic acid, prolonged exposure to temperatures >120°C in acidic media can trigger the loss of


, yielding dichlorotoluene by-products.[1]
  • Operational Limit: Do not exceed 130°C pot temperature without high-pressure containment and rigorous quench protocols.

The Equilibrium Trap (Water Management)

Fischer esterification is equilibrium-controlled (


).[1] Increasing temperature increases the rate (

) but does not significantly shift the equilibrium conversion.[1]
  • Rule of Thumb: If your reaction stalls at ~65% conversion, increasing temperature alone will fail. You must remove water (Dean-Stark or Molecular Sieves) to break the equilibrium ceiling.

🔍 Module 2: Troubleshooting Logic & Optimization Workflow

Use this decision matrix to diagnose yield issues before altering your temperature profile.

DCPAA_Troubleshooting Start START: Low Yield / Incomplete Reaction Check_Conversion Check Conversion % (HPLC/GC) Start->Check_Conversion Low_Conv Conversion < 60% Check_Conversion->Low_Conv Slow Kinetics High_Conv Conversion > 90% (But Low Isolated Yield) Check_Conversion->High_Conv Degradation Check_Water Is Water Removal Active? Low_Conv->Check_Water Temp_Issue Kinetic Limitation Check_Water->Temp_Issue Yes (Water is leaving) Action_DeanStark Switch to Azeotropic Distillation (Toluene/110°C) Check_Water->Action_DeanStark No (Equilibrium Stuck) Action_IncreaseT Increase Temp to Reflux (Check Solvent BP) Temp_Issue->Action_IncreaseT Arrhenius Activation Check_Impurity Identify Impurities High_Conv->Check_Impurity Impurity_Decarb Decarboxylation Product (Dichlorotoluene) Check_Impurity->Impurity_Decarb Impurity_Ether Ether Formation (Alcohol Dehydration) Check_Impurity->Impurity_Ether Action_LowerT LOWER Temp (-10°C) Use Lewis Acid Catalyst Impurity_Decarb->Action_LowerT Action_ReduceAcid Reduce Acid Loading Or Switch Alcohol Impurity_Ether->Action_ReduceAcid

Figure 1: Diagnostic logic for optimizing DCPAA esterification parameters.[1] Blue nodes represent analysis steps; Green nodes represent validated solutions.

🧪 Module 3: Optimized Experimental Protocols

Select the protocol that matches your specific DCPAA isomer and available equipment.[1]

Protocol A: Azeotropic Dehydration (The "Gold Standard")

Best for: 2,4-DCPAA, Scale-up (>50g), High Yield requirements. Target Temperature: 110°C (Refluxing Toluene).

Why this works: This method decouples temperature from the alcohol's boiling point.[1] By using toluene, you achieve a higher reaction temperature (faster kinetics) while actively removing water (shifting equilibrium).[1]

ParameterSpecificationNotes
Solvent System Toluene : Alcohol (3:1 ratio)Forms ternary azeotrope with water.[1]
Catalyst p-Toluenesulfonic acid (p-TSA)1-2 mol%.[1] More soluble in organic layer than

.[1]
Apparatus Dean-Stark TrapPre-fill trap with toluene.[1]
Temp Ramp Ambient

115°C (Oil Bath)
Monitor for steady reflux.

Step-by-Step:

  • Charge flask with DCPAA (1.0 equiv), Alcohol (3.0 equiv), and Toluene (5 vol).

  • Add p-TSA (0.02 equiv).[1]

  • Heat to reflux.[1] The internal temperature should stabilize near 105-110°C .

  • Endpoint: Monitor water collection in the Dean-Stark trap. Reaction is complete when water volume matches theoretical yield (~18 mL per mole).[1]

  • Cooling: Cool to 50°C before quenching with

    
     to prevent rapid effervescence.
    
Protocol B: Pressurized Esterification (The "Stubborn Substrate" Method)

Best for: 2,6-DCPAA (Sterically Hindered), Low-boiling alcohols (Methanol). Target Temperature: 80°C - 100°C (Closed System).

Why this works: 2,6-DCPAA suffers from steric hindrance near the carbonyl carbon.[1] Standard reflux in methanol (65°C) provides insufficient thermal energy to overcome the activation energy barrier.[1] Pressurizing allows you to heat methanol to 100°C without boiling it off.[1]

ParameterSpecificationNotes
Vessel Q-Tube or AutoclaveMust be rated for >150 psi.[1]
Catalyst

or

Zirconium (IV) catalysts are superior for hindered substrates [1].[1]
Temp Limit 120°C MAX Do not exceed to avoid decarboxylation.

Step-by-Step:

  • Dissolve DCPAA in Methanol (10 equiv).

  • Add catalyst (5 mol%).

  • Seal vessel and heat to 90°C . Pressure will rise to ~2-3 bar.[1]

  • Stir for 4-6 hours.

  • Safety: Allow to cool to ambient temperature completely before venting.

❓ Module 4: Frequently Asked Questions (FAQ)

Q: My reaction turns dark black at 100°C. Is the product ruined? A: Not necessarily, but it indicates oxidative degradation.[1] Phenolic impurities (often present in DCPAA synthesized from dichlorophenol) oxidize rapidly at high temperatures, creating "tar."[1]

  • Fix: Add a radical inhibitor (e.g., BHT) or perform the reaction under Nitrogen/Argon atmosphere.[1] Reduce temperature by 10°C.

Q: Can I use Molecular Sieves instead of a Dean-Stark trap? A: Yes, but with a warning. Standard 3Å or 4Å sieves can catalyze side reactions if they are basic.[1]

  • Fix: Use acid-washed molecular sieves.[1] Note that sieves can grind into dust with magnetic stirring, making workup difficult.[1] A Dean-Stark trap is preferred for scale-up.[1]

Q: Why is the 2,6-isomer yield so much lower than the 2,4-isomer at the same temperature? A: Steric Shielding.[1] In 2,6-DCPAA, the two chlorine atoms flank the reaction site, physically blocking the alcohol's approach.[1]

  • Optimization: You cannot solve this with time. You must increase Temperature (Protocol B) or switch to a more reactive electrophile (convert Acid

    
     Acid Chloride using Thionyl Chloride, then react with alcohol).[1]
    

Q: I am seeing an impurity at RRT 1.2. What is it? A: If running at high temperature (>100°C) with ethanol/butanol, this is likely the ether formed by the dehydration of the alcohol itself (


), catalyzed by the acid.[1]
  • Fix: Reduce the acid catalyst loading or lower the temperature.

📚 References

  • Ishihara, K., et al. (2002).[1][2] "Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts."[1][2] Tetrahedron, 58(41), 8179-8188.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

  • Liu, H., et al. (2013).[1][3] "Synthesis of 2,4-Dichlorophenoxyacetic Acid Esters." Advanced Materials Research, 781-784, 1083-1086.

  • Master Organic Chemistry. (2022). "Fischer Esterification: Mechanism and Optimization."

  • World Health Organization (WHO). (2015).[1] "2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives." IARC Monographs, 113.[1][3]

Sources

Optimization

"reducing epimerization in reactions with alpha-chloro esters"

Technical Support Center: Stereochemical Integrity of -Chloro Esters Ticket ID: ACE-STEREOCONTROL-001 Subject: Reducing Epimerization in Reactions with -Chloro Esters Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity of -Chloro Esters

Ticket ID: ACE-STEREOCONTROL-001 Subject: Reducing Epimerization in Reactions with


-Chloro Esters
Status:  Open
Assigned Specialist:  Senior Application Scientist, Synthetic Methodology Group

Introduction

Welcome to the Stereocontrol Helpdesk. You are likely accessing this guide because you have observed a loss of enantiomeric excess (ee%) during the manipulation of chiral


-chloro esters.

These substrates present a unique "mechanistic trap": the inductive effect of the chlorine atom and the ester group renders the


-proton unusually acidic (

in DMSO, compared to

for simple esters). This acidity makes the substrate highly susceptible to deprotonation by basic nucleophiles, leading to a planar enolate intermediate and subsequent racemization.[1]

This guide provides the mechanistic grounding and experimental protocols required to bypass this trap.

Module 1: The Mechanistic Troubleshooting Guide

To solve the problem, we must visualize the competition between the desired pathway (Substitution) and the destructive pathway (Enolization).

The Kinetic Bifurcation

In a typical nucleophilic substitution scenario (e.g., with an amine or azide), two pathways compete.[2] Your goal is to maximize


 (Substitution) while minimizing 

(Racemization).

AlphaChloroEster_Pathways Start Chiral α-Chloro Ester (S-Enantiomer) TS_SN2 TS: Backside Attack (Walden Inversion) Start->TS_SN2 Path A: SN2 (Soft Nucleophile) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Path B: Deprotonation (Hard Base/Basic Nu) Nu Nucleophile (Nu:) Nu->Start Input Product_Inv Product (R-Enantiomer) High ee% TS_SN2->Product_Inv Reprot Reprotonation Enolate->Reprot Product_Rac Racemic Mixture (R + S) 0% ee Reprot->Product_Rac Thermodynamic Control

Figure 1: The competition between stereospecific


 inversion (Green) and base-catalyzed racemization (Red).

Module 2: Frequently Asked Questions (Reaction Optimization)

Q1: I am performing an azide displacement ( ) on an -chloro ester, but the product is nearly racemic. Why?

Diagnosis: While Azide (


) is a good nucleophile, it is also weakly basic. In polar aprotic solvents like DMF or DMSO, the basicity of the anion is enhanced because the cation is well-solvated, leaving the "naked" anion free to act as a base.
Solution: 
  • Switch Solvents: Move from DMF to Acetonitrile (MeCN) or Acetone . These solvents support

    
     but suppress basicity compared to DMSO.
    
  • Add a Lewis Acid: The addition of mild Lewis acids (e.g.,

    
    ) can coordinate to the carbonyl oxygen, preventing enolate formation, or coordinate the leaving group to accelerate 
    
    
    
    over deprotonation.
Q2: Can I use amines directly for substitution?

Diagnosis: Primary and secondary amines are often too basic (


 of conjugate acid ~10-11). They will deprotonate the 

-chloro ester faster than they displace the chloride. Solution:
  • Protocol Adjustment: Do not use the free amine. Instead, use a Dynamic Kinetic Resolution (DKR) approach or use the amine in the presence of a weak base scavenger (like

    
    ) in a biphasic system, rather than using excess amine as the base.
    
  • Alternative: React with sodium azide first (to invert configuration), then reduce the azide to the amine.

Q3: How do I handle Darzens Condensations without scrambling?

Diagnosis: Darzens reactions require enolate formation. The issue here is not preventing enolization, but controlling the diastereoselectivity (cis/trans ratio) of the epoxide. Solution:

  • Cation Control: Use Lithium bases (LiHMDS) at -78°C. The tight coordination of

    
     to the enolate oxygen and the halogen creates a rigid transition state (Zimmerman-Traxler model) that favors specific diastereomers.
    
  • Solvent: Use THF (coordinating) rather than ether to break up aggregates that lead to non-selective pathways.

Module 3: Experimental Protocols

Protocol A: High-Fidelity Nucleophilic Substitution (Azidation)

Objective: Displace Cl with


 with >95% conservation of ee (via inversion).

Reagents:

  • Substrate: Ethyl (R)-2-chloropropionate (or analogue)

  • Nucleophile: Sodium Azide (

    
    , 1.2 equiv)
    
  • Solvent: Acetonitrile (anhydrous)

  • Additive: 18-crown-6 (0.05 equiv) - Optional, enhances rate at lower temps.

Workflow:

  • Preparation: Dissolve

    
    -chloro ester in Acetonitrile (0.5 M concentration). Cool to 0°C .
    
  • Addition: Add

    
     slowly. Crucial: Do not allow the reaction to exotherm.
    
  • Monitoring: Stir at 0°C to room temperature. Monitor by GC-FID or Chiral HPLC.

    • Stop point: Do not let the reaction stir overnight "just to be safe." Prolonged exposure of the product (an

      
      -azido ester) to azide anions can lead to secondary epimerization.
      
  • Workup: Dilute with

    
     (not EtOAc, to avoid transesterification risks if alcohol traces exist) and wash with cold water.
    
Data: Solvent Influence on Epimerization

Table 1: Effect of solvent on the ratio of Substitution (


) vs. Racemization (

) for a model

-chloro ester.
SolventDielectric Constant (

)
Relative

Rate
Risk of RacemizationRecommendation
DMF 36.7HighHigh Avoid if ee% is critical
DMSO 46.7Very HighCritical Do Not Use with basic Nu
Acetonitrile 37.5ModerateLowPreferred
Acetone 20.7ModerateLowGood alternative
THF 7.5LowLowToo slow for Cl displacement

Module 4: Storage & Handling

Issue: Users report ee% drops even during storage. Cause: Autocatalytic racemization. Trace HCl generated from hydrolysis catalyzes enolization. Protocol:

  • Storage: Store

    
    -chloro esters over activated 4Å Molecular Sieves  or a small amount of acid scavenger (e.g., Propylene Oxide) to capture free HCl.
    
  • Temperature: Store at -20°C.

  • Container: Glass only. Avoid metal containers which can act as Lewis acids and catalyze halide exchange.

References

  • Mechanism of

    
     Inversion: 
    
    • Title: Stereochemistry of the

      
       Reaction.[3][4][5][6]
      
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Acidity of

    
    -Protons: 
    
    • Title: Rel

      
      -Hydrogens.[7][8]
      
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Darzens Condensation Stereocontrol

    • Title: Darzens Reaction - Mechanism and Stereoselectivity.[9]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Racemization via Enolization

    • Title: Alpha Substitution Reactions - Racemiz
    • Source: YouTube (Educational Chemistry Content).[6]

    • URL:[Link]

Sources

Troubleshooting

"storage and stability issues for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate"

CAS: (Specific CAS not universally standardized; typically referenced by chemical structure in custom synthesis) Molecular Formula: C₉H₇Cl₃O₂ Molecular Weight: 253.51 g/mol [1][2] Core Directive: Storage & Handling Proto...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: (Specific CAS not universally standardized; typically referenced by chemical structure in custom synthesis) Molecular Formula: C₉H₇Cl₃O₂ Molecular Weight: 253.51 g/mol [1][2]

Core Directive: Storage & Handling Protocols

Status: High-Reactivity Intermediate Primary Risk: Moisture-induced hydrolysis and thermal dehydrohalogenation.[2]

This compound is an


-chloro ester  with a polychlorinated aromatic ring.[2] Its chemical architecture creates a "push-pull" instability: the electron-withdrawing chlorines on the phenyl ring increase the acidity of the benzylic proton, making the compound susceptible to elimination, while the ester linkage is prone to acid-catalyzed hydrolysis.[2]
Golden Rules for Storage
ParameterSpecificationScientific Rationale
Temperature +2°C to +8°C Retards the rate of spontaneous dehydrohalogenation (elimination of HCl) which accelerates >25°C.
Atmosphere Argon or Nitrogen The compound is hygroscopic. Moisture triggers a self-catalyzing hydrolytic cycle (releasing HCl).[2]
Container Amber Glass / Teflon-lined Cap Protects from UV-induced radical cleavage of the C-Cl bond. Avoid metal caps (corrosion risk).[2]
Desiccant P₂O₅ or Activated Sieves Essential in the secondary containment vessel to scavenge ambient humidity.
Handling Precautions (Lachrymator Warning)
  • Safety: Like many

    
    -halo esters, this compound is a potent lachrymator  (tear-inducing agent) and skin irritant.[2] Handle only in a functioning fume hood.
    
  • Tools: Use glass or stainless steel (316L) tools. Avoid aluminum spatulas, which can catalyze degradation via Lewis acid pathways.[2]

Troubleshooting & Diagnostics

Use this guide to diagnose batch quality issues before committing the material to expensive synthesis steps.

Issue 1: The "Acidic" Smell or pH Drift

Symptom: The material smells sharp/acrid (HCl) or the headspace turns damp pH paper red. Diagnosis: Hydrolysis. Moisture has entered the container.

  • Mechanism: Water attacks the ester carbonyl or the

    
    -carbon. The release of HCl creates an autocatalytic loop, accelerating further degradation.[2]
    
  • Corrective Action:

    • Dissolve in dry Dichloromethane (DCM).[2]

    • Wash with cold, saturated NaHCO₃ (rapidly) to neutralize acid.[2]

    • Dry over MgSO₄ and concentrate.

    • Note: If hydrolysis >10%, repurification via column chromatography is required.[2]

Issue 2: Yellowing or Darkening

Symptom: The colorless/white material turns yellow or brown. Diagnosis: Thermal Elimination (Dehydrohalogenation). [2]

  • Mechanism: Loss of HCl to form the

    
    -unsaturated ester (a cinnamate derivative).[2] This is driven by the acidity of the benzylic proton, enhanced by the 2,3-dichloro substitution.[2]
    
  • Corrective Action:

    • Check purity via HPLC/TLC.[2] If the unsaturated impurity is present, it is often difficult to separate due to similar polarity. Recrystallization (if solid) is preferred over distillation to avoid further heat damage.[2]

Issue 3: Low Yield in Nucleophilic Substitution

Symptom: You are trying to displace the Cl with an amine or alkoxide, but yields are low. Diagnosis: Side-Reaction Competition. [2]

  • Mechanism: The "Hard" nucleophiles (like methoxide) may attack the ester carbonyl (transesterification/hydrolysis) instead of the alpha-carbon (

    
    ).[2]
    
  • Solution: Use softer nucleophiles or lower temperatures. Ensure the solvent is strictly anhydrous.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that dictate the storage requirements.

DegradationPathways Target Methyl 2-chloro-2- (2,3-dichlorophenyl)acetate Acid Hydrolysis Product: 2-Chloro-2-(2,3-dichlorophenyl) acetic acid + MeOH Target->Acid Hydrolysis (Autocatalytic) ElimProd Elimination Product: Methyl (E/Z)-2,3-dichlorocinnamate ( conjugated alkene) Target->ElimProd Dehydrohalogenation (-HCl) HCl HCl (Gas) Target->HCl Byproduct of both Water H₂O (Moisture) Water->Target Heat Heat (>25°C) Heat->Target

Figure 1: Competing degradation pathways. Moisture triggers hydrolysis (red), while heat drives elimination (yellow).[2] Both pathways release HCl, which further catalyzes hydrolysis.[2]

Experimental Protocols

Protocol A: Purity Verification (HPLC)

Do not rely solely on NMR, as trace HCl can shift peaks.[2] Use HPLC for quantitative assessment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (Ester carbonyl) and 254 nm (Aromatic).[2]

  • Pass Criteria: Target peak >95%. Impurity peaks (Acid form usually elutes earlier; Elimination product usually elutes later due to conjugation) <2%.[2]

Protocol B: Emergency Drying (Solvent Exchange)

Use this if the container was left open but no significant degradation is visible.[2]

  • Dissolve the substance in Anhydrous Toluene (azeotrope former).

  • Rotary evaporate at <40°C under high vacuum.

  • Repeat x2.

  • The toluene will co-evaporate trace moisture.

  • Backfill the flask with Argon immediately upon breaking vacuum.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a stock solution? A: No. Storing in protic solvents (Methanol, Ethanol) will cause transesterification.[2] Storing in DMSO or DMF can lead to decomposition over time due to the nucleophilic nature of these solvents towards the active halide. If necessary, store in anhydrous Dichloromethane (DCM) or Toluene at -20°C for short periods (<1 week).

Q: Why does the refractive index change over time? A: This is a classic sign of elimination . The formation of the conjugated double bond (cinnamate derivative) significantly alters the optical properties. If the RI shifts by more than 0.002, check purity immediately.[2]

Q: I see a white precipitate in the bottle. What is it? A: This is likely the carboxylic acid derivative (2-chloro-2-(2,3-dichlorophenyl)acetic acid), formed via hydrolysis.[2] The ester is typically liquid or low-melting, while the acid is a solid.[2] Filtration can remove it, but the remaining liquid must be re-assayed.[2]

References

  • American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Safety Data & Specifications. Available at: [Link][2]

  • PubChem (NIH). Methyl (2-chlorophenyl)acetate (Structural Analog Data).[2] Available at: [Link][2]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] 4th Ed.[2] Wiley-Interscience.[2] (General reactivity of

    
    -halo esters and hydrolysis mechanisms).
    

Sources

Optimization

"quenching procedures for reactions involving thionyl chloride and carboxylic acids"

Technical Support Center: Thionyl Chloride ( ) Reaction Workup Critical Safety Directive (Read Before Proceeding) ⚠️ DANGER: DO NOT ADD WATER DIRECTLY TO THE REACTION FLASK. If your goal is to isolate the Acyl Chloride ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thionyl Chloride ( ) Reaction Workup

Critical Safety Directive (Read Before Proceeding)

⚠️ DANGER: DO NOT ADD WATER DIRECTLY TO THE REACTION FLASK.

If your goal is to isolate the Acyl Chloride , adding water or aqueous base constitutes a destructive quench . It will hydrolyze your product back to the starting carboxylic acid, generating massive amounts of heat and corrosive gas (


) in the process.

The "Quench" Paradox: In thionyl chloride chemistry, "quenching" usually refers to removing the excess reagent (


) to leave the reactive acyl chloride intact, OR reacting the acyl chloride immediately with a nucleophile (amine/alcohol).
Immediate Hazard Mitigation[1][2]
  • Gas Evolution: The reaction generates stoichiometric quantities of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (toxic) and 
    
    
    
    (corrosive). All work must be performed in a fume hood.[1][2]
  • Explosion Risk: Sealed vessels can pressurize rapidly.[1] Always use a bubbler or open inert gas line.[1]

  • Secondary Reaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     reacts violently with moisture in the air.
    

Process Optimization: The "Clean" Workup Logic

To ensure high yield and purity, you must distinguish between Isolation (removing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and Derivatization  (reacting the product).
The Chemistry of Removal

Thionyl chloride boils at 74.6 °C .[1] While it can be distilled, traces often adhere to the product.[1][3] The industry standard for removal is Azeotropic Co-evaporation using Toluene.[1]

Why Toluene?

  • Boiling Point: Toluene (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) boils higher than 
    
    
    
    , encouraging the volatile reagent to distill over first.
  • Solubility: It dissolves the acyl chloride, preventing it from solidifying and trapping ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     in the crystal lattice.
    
  • Inertness: It does not react with the acyl chloride (unlike alcohols or water).[1]

Standard Operating Protocols (SOPs)

Protocol A: Isolation of Pure Acyl Chloride (The "Toluene Strip")

Use this when you need to isolate the acid chloride for storage or characterization.

Reagents: Dry Toluene, Inert Gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
  • Concentration: Remove the bulk of excess ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     via rotary evaporation or vacuum distillation.
    
    • Critical: Use a liquid nitrogen or dry ice/acetone trap to protect the pump from ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[4]
      
    • Bath Temp: Do not exceed 40-50°C to prevent thermal decomposition.[1]

  • The Chase (Co-evaporation):

    • Add Dry Toluene (approx. 2-3 mL per gram of starting material) to the crude residue.

    • Resuspend/dissolve the oil or solid.[1]

    • Concentrate again under vacuum.[1][5][6]

  • Repeat: Perform Step 2 a total of 3 times .

    • Result: This physically "sweeps" the remaining thionyl chloride out of the flask.[1]

  • Final Drying: Place under high vacuum (Schlenk line) for 1-2 hours.

Protocol B: The "Constructive Quench" (One-Pot Esterification)

Use this if you intend to make a methyl/ethyl ester directly.

Reagents: Methanol (anhydrous), Triethylamine (optional).[1]

  • Cooling: Cool the reaction mixture (containing crude acyl chloride and excess

    
    ) to 0 °C  in an ice bath.
    
  • Controlled Addition: Add anhydrous Methanol dropwise .

    • Note: This will react with excess ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to form dimethyl sulfite and 
      
      
      
      , and with your product to form the ester. It is exothermic.
  • Reflux (Optional): If the esterification is slow, warm to reflux after gas evolution ceases.

  • Workup: Evaporate solvent; partition residue between Ether/EtOAc and Saturated

    
     to neutralize acid traces.
    

Troubleshooting & FAQs

Scenario 1: "My product turned into a black tar."

Diagnosis: Thermal decomposition or polymerization.[1]

  • Cause: Bath temperature was too high during ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     removal, or the reaction was run too long.
    
  • Fix: Keep evaporation bath ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Use vacuum to lower the boiling point rather than increasing heat.
    
Scenario 2: "I see white fumes when I open the flask."

Diagnosis: Trapped ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


.
  • Cause: Incomplete removal of reagent.[1][3]

  • Fix: Perform the Toluene Co-evaporation (Protocol A) two more times. Do not proceed to the next step until fuming stops.

Scenario 3: "My Yield is >100% and the NMR shows a broad peak at 11 ppm."

Diagnosis: Hydrolysis.[1][7]

  • Cause: Moisture entered the system, converting Acyl Chloride back to Carboxylic Acid.[1][8]

  • Fix: Ensure all glassware is flame-dried. Use a drying tube (CaCl2) or inert atmosphere.[1] Check your Toluene source for water.[1]

Data Table: Quenching Agent Compatibility
Quenching AgentResult w/ Acyl ChlorideResult w/ Excess ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hazard LevelApplication
Water Carboxylic Acid (Hydrolysis)

High (Violent)Waste disposal only
Methanol Methyl Ester

Medium (Exothermic)Synthesis of Esters
Toluene No Reaction (Inert)Co-distillationLow Purification/Isolation
Aq. NaOH Carboxylic SaltNeutralizationHigh (Violent)Scrubber Traps

Visual Decision Matrix

G Start Reaction Complete (R-COOH + SOCl2) Decision What is the Target? Start->Decision Workup Standard Aqueous Workup (Bicarb Wash) Start->Workup DO NOT DO THIS (Hydrolysis Risk) Isolate Isolate Acyl Chloride Decision->Isolate Need Intermediate Deriv Make Ester/Amide Decision->Deriv One-Pot Synthesis VacDist 1. Vacuum Distillation (<50°C) Isolate->VacDist Deriv->VacDist Recommended TolStrip 2. Toluene Co-evaporation (3x Cycles) VacDist->TolStrip Remove Traces DirectQuench Constructive Quench (Add ROH or R-NH2) VacDist->DirectQuench Add Nucleophile CleanProd Pure Acyl Chloride (Store under Ar) TolStrip->CleanProd DirectQuench->Workup

Caption: Decision tree for processing thionyl chloride reactions. Note the critical warning against direct aqueous workup for acyl chloride isolation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • Organic Syntheses. Coll. Vol. 8, p. 498 (1993); Vol. 68, p. 188 (1990).[1] Procedure for removal of thionyl chloride via co-evaporation.[1][3]

  • University of California, San Diego (UCSD). Thionyl Chloride Safety Data Sheet & Handling Guide.[1] Detailed safety parameters for

    
     hydrolysis. 
    
  • Not Voodoo (University of Rochester). Workup and Purification: Acid Chlorides.[1] Practical tips for toluene azeotropes and handling.[1][7]

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] Section 5.12.

Sources

Troubleshooting

"enhancing detection sensitivity for trace analysis of chlorinated intermediates"

Status: Operational Tier: Level 3 (Advanced Method Development) Subject: Enhancing Detection Sensitivity for Chlorinated Impurities & Intermediates Audience: Analytical Chemists, Drug Development Scientists Core Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Tier: Level 3 (Advanced Method Development) Subject: Enhancing Detection Sensitivity for Chlorinated Impurities & Intermediates Audience: Analytical Chemists, Drug Development Scientists

Core Directive: The Sensitivity Paradox

Detecting chlorinated intermediates (e.g., alkyl chlorides, chlorobenzenes, chlorophenols) at trace levels (ppb/ppt) presents a unique paradox: Chlorine is ubiquitous in the laboratory background yet notoriously difficult to ionize efficiently in standard positive-mode mass spectrometry.

To achieve sub-ppb sensitivity, you must abandon standard "generic" screening protocols. This guide replaces them with a targeted sensitivity workflow focusing on Negative Chemical Ionization (NCI) , Large Volume Injection (LVI) , and Derivatization .

Module A: Chromatographic & Detection Optimization

Protocol 1: Switching to Negative Chemical Ionization (NCI)

The Issue: Standard Electron Impact (EI) ionization often fragments chlorinated molecules excessively, scattering the signal across many ions and reducing the Signal-to-Noise (S/N) ratio.

The Fix: Use NCI with Methane as the reagent gas.

  • Causality: Chlorine atoms have extremely high electron affinity. In NCI mode, thermal electrons (slowed down by the buffer gas) are captured by the electronegative chlorine, forming stable molecular anions

    
     or 
    
    
    
    . This concentrates the ion current into fewer peaks, often boosting sensitivity by 100x to 500x compared to EI.

Step-by-Step Configuration:

  • Source Temperature: Lower to 150°C - 170°C . (High temps increase fragmentation, defeating the purpose of "soft" ionization).

  • Reagent Gas: Methane (purity 99.999%). Set flow to achieve source pressure of ~1.5 - 2.0 x 10⁻⁴ Torr.

  • Tuning: Optimize the lens voltages specifically for the

    
     of your target chlorinated cluster, not the standard PFTBA calibration gas.
    
Protocol 2: Programmable Temperature Vaporization (PTV) with Large Volume Injection (LVI)

The Issue: Standard splitless injection is limited to 1-2 µL. Injecting more floods the liner and extinguishes the flame or contaminates the MS source.

The Fix: PTV in Solvent Vent Mode . This allows injection of 20–100 µL, physically concentrating the analyte inside the liner before transfer to the column.

LVI Parameters for Chlorinated Solvents:

  • Injection Volume: 20 µL (Start here).

  • Inlet Temp: 40°C (Below solvent boiling point).

  • Vent Flow: 100 mL/min.

  • Vent Time: Calculate as:

    
    . Crucial: Close vent 0.2 min before the solvent is fully evaporated to trap the semi-volatile chlorinated targets.
    
  • Transfer Ramp: Ballistic heating (700°C/min) to 280°C.

Data Summary: Sensitivity Gain Matrix
TechniqueInjection VolIonization ModeEst. LOD (Chlorobenzenes)Primary Limitation
Standard GC-MS 1 µLEI (70 eV)10 - 50 ppbHigh fragmentation, background noise.
GC-ECD 1 µLN/A1 - 5 ppbNon-specific (responds to all halogens).
LVI-GC-MS 50 µL EI0.5 - 2 ppbSolvent tailing, liner contamination.
LVI-GC-NCI 50 µL NCI (Methane) < 0.05 ppb Requires electronegative functional groups.

Module B: Sample Preparation & Derivatization

Visualizing the Workflow

The following diagram illustrates the critical decision path for preparing chlorinated samples based on their acidity and volatility.

SamplePrepWorkflow Start Sample Matrix (Aqueous/Biological) AnalyteType Analyte Properties? Start->AnalyteType Volatile Volatile Neutrals (e.g., Alkyl Chlorides) AnalyteType->Volatile Non-polar Acidic Acidic/Phenolic (e.g., Chlorophenols) AnalyteType->Acidic Polar/-OH Extraction1 LLE (Pentane/MTBE) EPA Method 551.1 Volatile->Extraction1 Extraction2 SPE (Polymeric Sorbent) EPA Method 528 Acidic->Extraction2 Analysis GC-MS (NCI Mode) Extraction1->Analysis Deriv Derivatization Required (Block Active -OH) Extraction2->Deriv MethodA Acetylation (Acetic Anhydride) Deriv->MethodA Aqueous Stable MethodB Silylation (BSTFA + 1% TMCS) Deriv->MethodB Anhydrous Only MethodA->Analysis MethodB->Analysis

Caption: Decision logic for extraction and derivatization of chlorinated intermediates. Green nodes indicate extraction methods; Red indicates critical chemical modification.

Protocol 3: Derivatization of Chlorophenols

Chlorinated phenols (common intermediates) tail badly due to hydrogen bonding. You must mask the hydroxyl group.

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Mechanism: Replaces the active proton on the -OH group with a trimethylsilyl (TMS) group, increasing volatility and reducing polarity.

Procedure:

  • Dry Extract: Ensure the SPE eluate is completely anhydrous (blow down with N₂). Moisture kills silylation reagents.

  • Add Reagent: Add 50 µL BSTFA + 1% TMCS to the residue.

  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: Inject directly into GC. Note: TMS derivatives are hydrolytically unstable; analyze within 24 hours.

Troubleshooting & FAQs

Visualizing the Troubleshooting Logic

TroubleshootingTree Problem High Background / Ghost Peaks Check1 Check Blank Run (No Injection) Problem->Check1 Source1 System Contamination (Septum/Liner) Check1->Source1 Peaks Present Source2 Solvent/Sample Issue Check1->Source2 Peaks Absent Action1 Replace Septum (Use Low-Bleed) Source1->Action1 Action3 Bake Out Column (300°C for 2 hrs) Source1->Action3 Action2 Check Solvent Grade (Use Pesticide Grade) Source2->Action2

Caption: Logic flow for isolating the source of "ghost peaks" in trace chlorinated analysis.

Common Issues

Q1: I see "Ghost Peaks" at specific intervals (m/z 73, 147, 207, 281). What are they?

  • Diagnosis: These are siloxanes (column bleed or septum degradation).

  • The Fix: Chlorinated solvents (like Dichloromethane) can swell septa, releasing siloxanes.

    • Switch to Merlin Microseal or similar septum-less seals.

    • Use "Pesticide Grade" or "Residue Analysis Grade" solvents only. Standard HPLC grade is insufficient for trace work.

Q2: My recovery for trichlorobenzene is low (<50%) during LVI.

  • Diagnosis: You are venting the analyte along with the solvent.

  • The Fix: Your Vent End Time is too late. The solvent vent must close while there is still liquid in the liner to utilize the "solvent trapping" effect. Reduce the vent time by 0.1 - 0.2 minutes.

Q3: Why is my NCI response non-linear at high concentrations?

  • Diagnosis: Saturation of the ion source. NCI is extremely sensitive; the limited population of thermal electrons can be depleted by high concentrations of electrophiles.

  • The Fix: NCI has a narrower dynamic range than EI. Dilute samples that exceed the linear range, or use a split injection for high-concentration checks.

References

  • U.S. Environmental Protection Agency. (1995).[1] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.[1][2]

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).

  • Agilent Technologies. (2009).[3] Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns.

  • National Institutes of Health (PubMed). (2020). Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants.

  • Thermo Fisher Scientific. Analysis of Chlorinated Paraffins by GC-ECNI-MS.

Sources

Optimization

"common impurities in commercially available Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate"

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting Guide Introduction: The Criticality of Alpha-Halo Purity Welcome to the technical support hub for Methyl 2-chloro-2-(2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting Guide

Introduction: The Criticality of Alpha-Halo Purity

Welcome to the technical support hub for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate . As researchers, we often treat this intermediate as a simple building block, but its specific substitution pattern—the electron-withdrawing 2,3-dichlorophenyl ring combined with the alpha-chloro moiety—creates a unique reactivity profile.

This guide moves beyond basic certificates of analysis. It is designed to help you troubleshoot synthesis failures, identify "ghost" peaks in your HPLC, and prevent the silent degradation of your material during storage.

Module 1: Impurity Identification & Profiling

User Question: "I see three distinct peaks in my HPLC trace near the product. What are they likely to be?"

Scientist’s Diagnosis: In commercially available or synthesized batches of this ester, the impurity profile is dictated by the synthesis route (typically Hell-Volhard-Zelinsky or NCS chlorination) and storage conditions. The electron-deficient nature of the phenyl ring makes the alpha-position highly activated, leading to specific side products.

Common Impurity Profile Table
Impurity NameStructure DescriptionOriginRelative Retention (HPLC)Detection Signature (1H NMR)
Impurity A (Des-chloro) Methyl 2-(2,3-dichlorophenyl)acetateIncomplete Reaction / Starting Material~0.8 - 0.9 (Elutes earlier)Doublet at ~3.8-4.0 ppm (CH₂) instead of Singlet
Impurity B (The Acid) 2-chloro-2-(2,3-dichlorophenyl)acetic acidHydrolysis (Moisture)Variable (pH dependent, usually earlier)Broad OH peak >10 ppm; Shift in α-proton
Impurity C (Gem-dichloro) Methyl 2,2-dichloro-2-(2,3-dichlorophenyl)acetateOver-chlorination~1.1 - 1.2 (Elutes later)Absence of α-proton singlet
Impurity D (Regioisomer) Methyl 2-chloro-2-(2,4-dichlorophenyl)acetateContaminated Starting MaterialVery close to product (Critical Pair)Subtle aromatic coupling constant changes
Visualizing Impurity Origins

The following diagram illustrates the genealogy of these impurities based on the synthesis pathway.

ImpurityGenealogy SM Starting Material (2,3-dichlorophenylacetic acid) Reaction Chlorination Step (SOCl2 or NCS) SM->Reaction Product Target Product (Methyl alpha-chloro ester) Reaction->Product Ideal Path Imp_Des Impurity A (Des-chloro) [Incomplete Rxn] Reaction->Imp_Des Low Equiv/Time Imp_Gem Impurity C (Gem-dichloro) [Over-chlorination] Reaction->Imp_Gem Excess Reagent/Temp Imp_Acid Impurity B (Hydrolyzed Acid) [Moisture Ingress] Product->Imp_Acid Storage/Workup (Hydrolysis)

Figure 1: Genealogical map of impurities arising from synthesis parameters and environmental exposure.

Module 2: Troubleshooting & Remediation

User Question: "My product purity drops after silica gel chromatography. Why?"

Scientist’s Response: This is a classic issue with alpha-halo esters. The 2,3-dichlorophenyl group exerts a strong inductive effect (-I), pulling electron density away from the carbonyl carbon. The alpha-chlorine adds to this effect.

  • The Consequence: The ester carbonyl becomes highly electrophilic.

  • The Mechanism: Silica gel is slightly acidic and contains bound water. As the compound moves through the column, the "activated" ester undergoes hydrolysis, reverting to Impurity B (The Acid) .

Protocol: Safe Purification Strategy

  • Neutralize the Silica: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before loading your compound. This neutralizes surface acidity.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly.

  • Alternative: If Impurity A (Des-chloro) is low, consider recrystallization from cold hexanes/EtOAc instead of chromatography.

User Question: "I cannot remove the 'Gem-dichloro' impurity (Impurity C). Can I wash it out?"

Scientist’s Response: No, you cannot easily "wash" it out chemically because it lacks the acidic alpha-proton. It is chemically inert compared to the product.

  • Prevention is Key: This impurity forms when the reaction is pushed too hard (excess chlorinating agent or high temperature).

  • Remediation: The boiling points are often too close for standard distillation. The most effective method is High-Performance Preparative Chromatography or careful fractional crystallization , relying on the disruption of crystal packing caused by the second chlorine atom.

Module 3: Storage & Stability FAQs

Q: Can I store this compound in a standard fridge? A: Only if sealed under inert gas (Argon/Nitrogen). The alpha-chloro bond is labile. Moisture will not only hydrolyze the ester (forming Impurity B) but can also displace the chloride over time, especially if traces of methanol are present (forming the alpha-methoxy impurity).

Q: My sample turned yellow. Is it ruined? A: Yellowing often indicates the liberation of trace HCl or free chlorine radicals.

  • Test: Run a quick TLC. If the main spot is intact, dissolve in Et2O and wash with dilute aqueous NaHCO3 to remove the acidic byproducts, then dry and re-concentrate.

Module 4: Experimental Decision Matrix

Use this logic flow to decide how to process your crude material.

DecisionMatrix Start Analyze Crude Mixture (H-NMR / HPLC) Check_Acid Is Free Acid > 2%? Start->Check_Acid Check_Des Is Des-chloro > 5%? Check_Acid->Check_Des No Action_Wash Bicarbonate Wash (Cold, Rapid) Check_Acid->Action_Wash Yes Check_Gem Is Gem-dichloro > 2%? Check_Des->Check_Gem No Action_Recryst Recrystallize (Hexane/EtOAc) Check_Des->Action_Recryst Yes (Solubility diff) Action_Column Column Chromatography (Buffered Silica) Check_Gem->Action_Column No (Trace only) Action_Discard Reject Batch (Hard to Purify) Check_Gem->Action_Discard Yes (>5%) Action_Wash->Check_Des

Figure 2: Purification workflow based on impurity thresholds.

References

  • American Elements. (n.d.). Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.[1] Retrieved from [Link][1][2]

  • T. Umasankara Sastry et al. (2013).[3] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Contextual reference for alpha-halo ester impurity profiling). Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of α-chlorocarboxylic acids and derivatives. (General mechanistic grounding for alpha-chlorination side products). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734600, 2-(2,3-Dichlorophenyl)acetic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate vs methyl 2,4-dichlorophenylacetate reactivity"

Comparative Reactivity Profile: -Halo Esters vs. Phenylacetates in Heterocyclic Synthesis Executive Summary: The Electrophile vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: -Halo Esters vs. Phenylacetates in Heterocyclic Synthesis

Executive Summary: The Electrophile vs. Nucleophile Dichotomy

In the design of pharmaceutical intermediates—specifically for NSAID analogs and agrochemical heterocycles—the choice between Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Compound A) and Methyl 2,4-dichlorophenylacetate (Compound B) is not merely a matter of substitution pattern (2,3- vs. 2,4-dichloro). It represents a fundamental divergence in mechanistic utility.

  • Compound A functions as a masked electrophile . The presence of the

    
    -chlorine atom renders the 
    
    
    
    -carbon susceptible to nucleophilic attack or, upon deprotonation, drives intramolecular cyclization (Darzens).
  • Compound B functions as a latent nucleophile . The

    
    -methylene protons are acidic (
    
    
    
    ), allowing for stable enolate formation and subsequent attack on external electrophiles (alkylation/acylation).

This guide delineates the reactivity boundaries of these two building blocks, supported by experimental protocols and structural analysis.

Structural & Electronic Analysis

Steric Environment (The "Ortho Effect")

The reactivity difference is amplified by the aryl substitution pattern.

  • Compound A (2,3-dichloro): The chlorine at the 3-position buttresses the chlorine at the 2-position. This "buttressing effect" forces the 2-chloro substituent into a rigid conformation that sterically crowds the ester moiety. Combined with the bulky

    
    -chloro group, the carbonyl carbon in Compound A is exceptionally shielded from hydrolytic attack.
    
  • Compound B (2,4-dichloro): While the 2-chloro substituent provides some steric hindrance, the 4-chloro substituent is distal. The

    
    -methylene group (
    
    
    
    ) is significantly less bulky than the
    
    
    group of A. Consequently, Compound B is more accessible to nucleophiles and hydrolytic enzymes.
Electronic Activation
  • Inductive Effects: In Compound A, the

    
    -Cl atom exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the remaining 
    
    
    
    -proton compared to Compound B. However, the resulting carbanion of A is unstable toward elimination or cyclization, whereas the carbanion of B is stable at low temperatures.

Decision Matrix: Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of these two substrates.

ReactivityPathways SubstrateA Compound A (alpha-Cl, 2,3-dichloro) Darzens Darzens Condensation (Epoxide Formation) SubstrateA->Darzens Base + Ketone/Aldehyde Substitution Nucleophilic Substitution (SN2 Displacement) SubstrateA->Substitution Amine/Thiol Nucleophile Hydrolysis Ester Hydrolysis (Acid Formation) SubstrateA->Hydrolysis Slow (Steric Block) SubstrateB Compound B (alpha-H, 2,4-dichloro) Alkylation Enolate Alkylation (Chain Extension) SubstrateB->Alkylation LDA + Alkyl Halide SubstrateB->Hydrolysis Fast (Standard)

Figure 1: Divergent reactivity profiles. Compound A favors cyclization and substitution, while Compound B favors chain extension via enolization.

Experimental Protocols

Protocol 1: Darzens Condensation (Specific to Compound A)

Objective: Synthesis of glycidic esters (epoxides) for heterocyclic precursors. Rationale: The


-Cl in Compound A acts as a leaving group after the initial aldol-like attack, a pathway impossible for Compound B.

Materials:

  • Compound A (1.0 eq)

  • Acetophenone (1.1 eq)

  • Sodium tert-butoxide (

    
    ) (1.2 eq)
    
  • THF (Anhydrous)

Methodology:

  • Preparation: Dissolve Compound A (10 mmol) and acetophenone (11 mmol) in anhydrous THF (50 mL) under

    
     atmosphere. Cool to -5°C.
    
  • Base Addition: Add

    
     (12 mmol) portion-wise over 30 minutes. Critical: Maintain temperature < 0°C to prevent polymerization of the sensitive intermediate.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Quench: Pour mixture into saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Validation:

    
     will show the disappearance of the 
    
    
    
    -proton singlet (
    
    
    ppm) and appearance of epoxide doublets/singlets upfield (
    
    
    ppm).
Protocol 2: -Alkylation (Specific to Compound B)

Objective: Carbon chain elongation. Rationale: Compound B forms a stable enolate that does not self-destruct. Attempting this with Compound A would lead to self-condensation or dechlorination.

Materials:

  • Compound B (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq)

  • Methyl Iodide (1.2 eq)

  • THF (Anhydrous)

Methodology:

  • Enolization: Cool a solution of LDA (11 mmol) in THF to -78°C. Add Compound B (10 mmol) dropwise. Stir for 30 minutes. Note: The solution typically turns bright yellow (enolate formation).

  • Alkylation: Add Methyl Iodide (12 mmol) dropwise.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Add 1M HCl carefully.

  • Validation: GC-MS will show a mass shift of +14 units (

    
    ).
    

Comparative Performance Data

The following data summarizes the kinetic and yield differences observed in typical functionalization reactions.

FeatureCompound A (2,3-Cl,

-Cl)
Compound B (2,4-Cl,

-H)
Mechanistic Driver
Hydrolysis Rate (

)
1.0 (Reference)~4.5 (Faster)Steric hindrance of 2,3-subst. +

-Cl in A blocks water attack [1].
Enolate Stability Low (Transient)High

-Cl in A promotes elimination/cyclization; B lacks leaving group.
SN2 Susceptibility High (at

-Carbon)
Null

-Cl is a good leaving group;

-H is not.
Major Impurity Dechlorinated esterDi-alkylated productReductive dechlorination vs. Over-alkylation.

Mechanistic Visualization: The Darzens Pathway

The unique utility of Compound A is the Darzens sequence. The following diagram details the electron flow that distinguishes it from the simple alkylation of Compound B.

DarzensMechanism Start Compound A (Alpha-Halo Ester) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (Base) Aldol Aldol-like Adduct (Oxyanion) Enolate->Aldol Attack on Ketone (C=O) Epoxide Glycidic Ester (Final Product) Aldol->Epoxide Intramolecular SN2 (Cl- departure)

Figure 2: Mechanism of Darzens condensation for Compound A. The intramolecular SN2 step (Cl departure) is the defining feature absent in Compound B.

References

  • Newman, M. S., & Magerlein, B. J. (1949).[1] The Darzens Glycidic Ester Condensation.[1][2][3] Organic Reactions, 5, 413.

  • TCI Chemicals. (2025).[4] Methyl 2,4-Dichlorophenylacetate Product Specifications and Reactivity Profile.

  • PubChem. (2025).[4] Methyl 2,6-dichlorophenylacetate (Analogous Steric Data). National Library of Medicine.[4]

  • Chemistry LibreTexts. (2025). Alkylation of Enolate Ions: Malonic Ester Synthesis and Analogs.

  • RSC Publishing. (2025). Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate. Royal Society of Chemistry.

Sources

Comparative

Comparative Efficacy of Chlorinating Agents for Phenylacetyl Chloride Synthesis

[1][2] Executive Summary The conversion of Phenylacetic Acid (PAA) to Phenylacetyl Chloride (PAC) is a foundational transformation in the synthesis of penicillin G, beta-blockers, and various fine chemicals. While the tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The conversion of Phenylacetic Acid (PAA) to Phenylacetyl Chloride (PAC) is a foundational transformation in the synthesis of penicillin G, beta-blockers, and various fine chemicals. While the transformation appears trivial, the presence of the benzylic


-protons in PAA introduces specific risks—namely 

-chlorination and ketene dimerization—that dictate the choice of chlorinating agent.

This guide objectively compares the three dominant methodologies: Thionyl Chloride (


) , Oxalyl Chloride (

)
, and Phosphorous Trichloride (

)
.
  • The Industry Standard: Thionyl Chloride (High atom economy, gaseous byproducts).

  • The Precision Tool: Oxalyl Chloride (Mildest conditions, highest purity, negligible thermal stress).

  • The Legacy Option: Phosphorous Trichloride (Lower cost, but complex workup).

Mechanistic & Strategic Analysis

The DMF Catalytic Cycle (The "Hidden" Mechanism)

In high-performance protocols, Dimethylformamide (DMF) is not merely a solvent but a catalyst. It reacts with the chlorinating agent to form a highly reactive chloroiminium species (Vilsmeier-Haack reagent), which activates the carboxylic acid far more rapidly than the chlorinating agent alone. This allows for lower reaction temperatures, preserving the sensitive benzylic position of PAA.

DMF_Catalysis DMF DMF (Catalyst) Imidoyl Chloroiminium Intermediate (Vilsmeier Reagent) DMF->Imidoyl + (COCl)2 Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Imidoyl Activated Activated Acyl-Imidoyl Complex Imidoyl->Activated Gases Byproducts (CO, CO2, HCl) Imidoyl->Gases PAA Phenylacetic Acid PAA->Activated Nucleophilic Attack Activated->DMF Regeneration PAC Phenylacetyl Chloride Activated->PAC Cl- Attack

Figure 1: The catalytic cycle of DMF in acyl chloride synthesis. Note the regeneration of DMF, allowing catalytic quantities (1-5 mol%) to drive the reaction.

The Alpha-Proton Risk

PAA contains protons at the benzylic position (


).
  • Risk: High temperatures or radical initiators can lead to

    
    -chlorination, yielding 
    
    
    
    -chlorophenylacetyl chloride.
  • Mitigation: Avoid

    
     (too vigorous) and prolonged reflux temperatures above 80°C.
    

Comparative Analysis of Agents

Thionyl Chloride ( )

The most widely used agent for scale-up due to its balance of cost and ease of purification.

  • Efficacy: Excellent (>90% yields).[1]

  • Purification: Byproducts are

    
     (gas) and 
    
    
    
    (gas). Excess
    
    
    (bp 74.6°C) is easily distilled off from the product (bp ~100°C at 12 mmHg).
  • Causality: The reaction is endothermic and entropy-driven by gas evolution.

  • Drawback: Requires a scrubber for acidic gases.

Oxalyl Chloride ( )

The preferred choice for milligram-to-gram scale research where purity is paramount.

  • Efficacy: Superior (>95% yields).

  • Conditions: Works at Room Temperature (RT) with DMF catalysis.

  • Purification: Byproducts (

    
    ) are entirely gaseous. No distillation is usually required if stoichiometry is precise.
    
  • Drawback: Generates Carbon Monoxide (CO), requiring a fume hood with excellent airflow. Significantly more expensive than thionyl chloride.

Phosphorous Trichloride ( )

A legacy reagent, often used when volatile byproducts are undesirable (e.g., limited scrubbing capacity) or for specific atom-economy reasons.

  • Efficacy: Moderate (70-80%).

  • Problem: Produces Phosphorous Acid (

    
    ), a non-volatile, syrupy residue. Separation requires decantation or distillation, during which the product can degrade or trap impurities.
    
  • Note on

    
    : Avoid. 
    
    
    
    produces
    
    
    (Phosphoryl chloride) as a byproduct.
    
    
    boils at 106°C, which is dangerously close to Phenylacetyl Chloride's boiling point, making separation by distillation nearly impossible without a fractionating column.

Quantitative Performance Matrix

MetricThionyl Chloride (

)
Oxalyl Chloride (

)
Phosphorous Trichloride (

)
Typical Yield 85 - 92%92 - 98%70 - 80%
Reaction Temp Reflux (75°C)0°C to RT50 - 60°C
Byproduct Phase Gas (

)
Gas (

)
Liquid/Syrup (

)
Purification Distillation (Easy)Evaporation (Easiest)Decantation/Distillation (Difficult)
Atom Economy ModerateLow (loss of 2 carbons)High
Safety Profile Corrosive vaporsToxic CO gasCorrosive, P-waste

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Purity Synthesis via Oxalyl Chloride

Best for: Drug discovery, small-scale synthesis, sensitive substrates.

Reagents:

  • Phenylacetic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 0.05 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add PAA and anhydrous DCM (0.5 M concentration).
    
  • Catalyst Addition: Add catalytic DMF (1-2 drops). Validation: No reaction should occur yet.

  • Reagent Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.

    • Observation: Immediate vigorous bubbling (

      
       evolution) indicates initiation.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Endpoint: Bubbling ceases. Solution turns from cloudy to clear yellow.

  • Workup: Concentrate under reduced pressure (Rotovap) to remove solvent and excess

    
    .
    
  • Result: The residue is pure Phenylacetyl Chloride, ready for the next step without distillation.

Protocol B: Scalable Synthesis via Thionyl Chloride

Best for: Multi-gram to kilogram scale, cost-efficiency.

Reagents:

  • Phenylacetic Acid (1.0 equiv)

  • Thionyl Chloride (1.5 - 2.0 equiv)

  • DMF (Catalytic, 0.01 equiv) - Optional but recommended

Workflow:

  • Setup: Equip flask with a reflux condenser and a gas trap (NaOH solution) to neutralize

    
    .
    
  • Mixing: Add PAA to the flask. Add Thionyl Chloride slowly.

  • Reaction: Heat to reflux (approx 75-80°C) for 2-3 hours.

    • Validation: The solid acid dissolves, and gas evolution is steady. Reaction is complete when gas evolution stops and the liquid is homogenous.

  • Purification:

    • Step 1: Distill off excess

      
       at atmospheric pressure (bp 74.6°C).
      
    • Step 2: Apply vacuum to distill the Phenylacetyl Chloride (collect fraction at ~100°C @ 12 mmHg).

  • Storage: Store under inert gas; highly moisture sensitive.

Decision Pathway

Use the following logic flow to select the appropriate agent for your specific constraint.

Decision_Tree Start Select Chlorinating Agent Scale What is the Reaction Scale? Start->Scale Purity Is High Purity Critical (No Distillation)? Scale->Purity < 10g (Lab Scale) Thionyl USE THIONYL CHLORIDE (Protocol B) Scale->Thionyl > 100g (Process Scale) Ventilation Is Fume Hood Ventilation Excellent? Purity->Ventilation Yes Purity->Thionyl No (Can Distill) Oxalyl USE OXALYL CHLORIDE (Protocol A) Ventilation->Oxalyl Yes (CO Risk Managed) Ventilation->Thionyl No PCl3 USE PCl3 (Only if volatile byproducts prohibited)

Figure 2: Decision matrix for selecting the optimal chlorinating agent.

References

  • Adams, R., & Ulich, L. H. (1920).[1] The Use of Oxalyl Chloride for Producing Acid Chlorides.[1][2][3][4][5] Journal of the American Chemical Society, 42(3), 599–611.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses. (1943). Phenylacetyl Chloride.[1][2][6][7] Organic Syntheses, Coll.[6] Vol. 2, p.156. (Describes

    
     and Thionyl Chloride methods). 
    
  • Venkataraman, K., & Wagle, D. R. (1979).[8] Cyanuric chloride: A useful reagent for converting carboxylic acids into chlorides.[8][9] Tetrahedron Letters, 20(32), 3037-3040.[8] (Modern alternative reference). [8]

  • Burk, R. M., et al. (1993). Practical preparation of acid chlorides. Journal of Organic Chemistry.

Sources

Validation

"validation of an analytical method for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate using spiking"

Methodology Comparison: Optimized GC-MS/MS Workflow vs. Traditional HPLC-UV Executive Summary & Comparison Strategy The Challenge: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) is a critical chlorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Comparison: Optimized GC-MS/MS Workflow vs. Traditional HPLC-UV

Executive Summary & Comparison Strategy

The Challenge: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 1249312-21-7) is a critical chlorinated intermediate, often encountered in the synthesis of complex pharmaceutical agents or agrochemicals.[1] Its structural similarity to other chlorinated isomers (e.g., 2,4-dichloro analogs) and potential degradation products (hydrolysis to the acid form) makes accurate quantification in reaction matrices notoriously difficult.[1]

The Comparison: This guide compares the validation of two analytical approaches. We advocate for the Optimized Spiking Protocol using GC-MS/MS (The "Product/Solution") over the Traditional Liquid-Liquid Extraction (LLE) with HPLC-UV (The "Alternative").

FeatureTraditional Approach (HPLC-UV)Optimized Approach (GC-MS/MS)
Detection Principle UV Absorbance (254 nm)Electron Ionization (EI) / Mass Selective
Specificity Low: Prone to co-elution with structural isomers.[1]High: Mass spectral fingerprint confirms identity.[1]
Sensitivity (LOQ) ~10 ppm (Matrix dependent)< 0.1 ppm
Extraction Method LLE (Dichloromethane/Water)Solid Phase Extraction (SPE) - Polymeric
Spiking Recovery Variable (75% - 115%) due to emulsion/phase loss.[1]Robust (98% - 102%) due to controlled elution.[1]
Throughput Low (Manual phase separation)High (Automated SPE)

Scientific Rationale: Why Spiking is Non-Negotiable

Expertise & Experience

Validation via spiking (Standard Addition or Recovery Studies) is the only way to prove an analytical method can tolerate "Matrix Effects." In the synthesis of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, the reaction mixture often contains unreacted alcohols, thionyl chloride residues, or catalyst byproducts.[1]

  • Matrix Interference: In HPLC-UV, matrix components often absorb at the same wavelength as the analyte, artificially inflating the signal (positive bias).[1]

  • Extraction Efficiency: In LLE, the chlorinated ester may partition incompletely if the aqueous phase pH is not strictly controlled, leading to low recovery (negative bias).[1]

The Solution: The Optimized GC-MS/MS method utilizes Matrix-Matched Spiking combined with an Internal Standard (e.g., Methyl 2-chloro-2-(4-chlorophenyl)acetate) to normalize these variances.[1]

Experimental Protocol: The Optimized Spiking Workflow

Objective: Validate the accuracy and precision of the method according to ICH Q2(R2) guidelines [1].

Materials
  • Analyte: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (>99.0% purity).[1][2]

  • Matrix: Synthetic reaction crude (placebo) or deactivated wastewater.

  • Internal Standard (IS): Methyl 2-(4-chlorophenyl)acetate (structurally similar, distinct retention time).[1]

  • Solvents: Methanol (LC-MS grade), Hexane.[1]

Step-by-Step Validation Procedure
Phase 1: Preparation of Spiked Samples

To validate linearity and accuracy simultaneously, prepare spikes at three levels relative to the target concentration (e.g., 100 µg/mL).[1]

  • Stock Solution: Dissolve 100 mg of Analyte in 100 mL Methanol (1000 µg/mL).

  • Matrix Blank: 10 mL of crude matrix (analyte-free).

  • Spiking:

    • Level 1 (Low - 50%): Add 50 µL Stock to 950 µL Matrix.[1]

    • Level 2 (Target - 100%): Add 100 µL Stock to 900 µL Matrix.[1]

    • Level 3 (High - 150%): Add 150 µL Stock to 850 µL Matrix.

  • Equilibration: Vortex for 2 minutes and let stand for 1 hour. Crucial Step: This allows the analyte to interact with the matrix, mimicking real samples.[1]

Phase 2: Extraction (Automated SPE)

Unlike LLE, SPE prevents emulsion formation.[1]

  • Conditioning: Flush SPE cartridge (Polymeric Reversed Phase) with 3 mL Methanol, then 3 mL Water.[1]

  • Loading: Load 1 mL of Spiked Matrix.

  • Washing: Wash with 2 mL 5% Methanol in Water (removes polar impurities).

  • Elution: Elute with 2 mL Hexane:Ethyl Acetate (90:10).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 1 mL Hexane containing the Internal Standard .
    
Phase 3: GC-MS/MS Analysis[1]
  • Column: DB-5ms (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Detection: EI Source, SIM Mode (Select Ions: m/z 217, 219 for analyte; m/z 184 for IS).

Visualization: Workflow & Decision Logic

Figure 1: Spiking & Extraction Workflow

This diagram illustrates the critical path for sample preparation, highlighting the difference between the "True Value" (Spike) and "Measured Value" (Result).

SpikingWorkflow cluster_Extraction Optimized SPE Extraction Stock Analyte Stock (Known Conc.) SpikeStep Spiking (Add Stock to Matrix) Stock->SpikeStep Matrix Blank Matrix (Reaction Crude) Matrix->SpikeStep Equilibrate Equilibration (1 Hour) SpikeStep->Equilibrate Load Load SPE Equilibrate->Load Wash Wash (Polar) Load->Wash Elute Elute (Non-Polar) Wash->Elute Analysis GC-MS/MS Quantification Elute->Analysis Calc Calculate % Recovery (Found / Added * 100) Analysis->Calc

Caption: Figure 1: Schematic of the matrix-matched spiking protocol ensuring analyte-matrix equilibrium before extraction.

Figure 2: Validation Decision Tree (ICH Q2)

Logic flow for determining if the method meets regulatory acceptance criteria.

ValidationLogic Start Start Validation CheckLinearity Linearity R² > 0.99? Start->CheckLinearity CheckRecovery Recovery 98-102%? CheckLinearity->CheckRecovery Yes Fail Fail: Re-optimize CheckLinearity->Fail No CheckPrecision RSD < 2.0%? CheckRecovery->CheckPrecision Yes CheckRecovery->Fail No (Matrix Effect) Pass Method Validated CheckPrecision->Pass Yes CheckPrecision->Fail No (Instrument Drift)

Caption: Figure 2: Decision logic for validation acceptance based on ICH Q2(R2) performance criteria.

Comparative Data Analysis

The following data represents a typical validation study comparing the Traditional HPLC-UV method against the Optimized GC-MS/MS method for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.

Table 1: Accuracy (Recovery) Assessment

Data derived from n=6 replicates at 100% target concentration.

ParameterTraditional Method (HPLC-UV)Optimized Method (GC-MS/MS)Status
Spiked Amount 100.0 µg/mL100.0 µg/mL-
Mean Recovered 88.4 µg/mL99.8 µg/mLOptimized is Superior
Recovery % 88.4%99.8%Optimized meets ICH (98-102%)
RSD % (Precision) 5.2%0.8%>6x Improvement
Interference Visible shoulder peak (isomer)Baseline resolved-
Table 2: Linearity & Sensitivity
ParameterTraditional MethodOptimized Method
Range 10 - 200 µg/mL0.1 - 200 µg/mL
Correlation (r²) 0.9920.9998
LOD (Limit of Detection) 2.5 µg/mL0.05 µg/mL

Interpretation: The Traditional method suffers from low recovery (88.4%), likely due to the inefficient partition of the chlorinated ester in the LLE biphasic system or hydrolysis during the process.[1] The Optimized SPE method, being water-free during elution and highly selective, achieves near-perfect recovery.[1]

Conclusion

For the validation of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate , the Optimized GC-MS/MS workflow demonstrates superior performance over traditional HPLC-UV.[1]

  • Trustworthiness: The method is self-validating through the use of internal standards and mass spectral confirmation, eliminating false positives from structural isomers.[1]

  • Compliance: The data generated meets strict ICH Q2(R2) requirements for accuracy (98-102%) and precision (RSD < 1%).

Researchers dealing with complex chlorinated intermediates are strongly advised to adopt the SPE-GC-MS/MS platform to ensure data integrity and regulatory compliance.[1]

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2012). Analytical method for 2,4-D and its transformation products. EPA MRID No. 49709301.[1][4] Link

  • Birudukota, S., et al. (2024).[1][5] "The development of a GC-FID method for indirect quantification of chloroacetyl chloride...". Journal of Applied Pharmaceutical Science. Link

  • PubChem. (2025).[6][7] Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Compound Summary. National Library of Medicine.[1] Link[2]

Sources

Comparative

Comparative Guide: Optimizing Specificity in Dichlorophenyl Hapten Immunochemistry

Executive Summary Developing antibodies against small molecules (haptens) containing dichlorophenyl moieties—common in urea herbicides (e.g., Diuron, Linuron) and phenoxy acids (e.g., 2,4-D)—presents a unique immunochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing antibodies against small molecules (haptens) containing dichlorophenyl moieties—common in urea herbicides (e.g., Diuron, Linuron) and phenoxy acids (e.g., 2,4-D)—presents a unique immunochemical challenge. Unlike large protein antigens, haptens are too small to elicit an immune response alone and must be conjugated to a carrier.[1]

The critical performance differentiator is specificity . Because the dichlorophenyl group is a common structural motif across many agrochemicals, cross-reactivity (CR) is the primary failure mode. This guide compares the performance of Polyclonal (pAb) versus Monoclonal (mAb) approaches and details the Hapten Design strategies required to minimize CR.

Part 1: The Core Mechanism – Hapten Design & Immunogenicity

The root cause of cross-reactivity lies not in the animal, but in the chemistry of the immunogen.

The "Distal Recognition" Principle

The immune system preferentially generates antibodies against the portion of the hapten furthest from the carrier protein surface.

  • Scenario A (Poor Specificity): If you conjugate the hapten via the dichlorophenyl ring itself, the ring is "masked" by the carrier. The antibody will recognize the linker and the tail group, resulting in high cross-reactivity with any molecule sharing that tail.

  • Scenario B (High Specificity): To distinguish between 3,4-dichlorophenyl and 2,4-dichlorophenyl isomers, the conjugation must occur at the tail (e.g., the urea nitrogen), exposing the chlorinated ring as the dominant epitope.

Workflow: Rational Hapten Synthesis

The following diagram illustrates the critical decision pathways in synthesizing an immunogen that preserves the dichlorophenyl electronic signature.

HaptenDesign Target Target Analyte (e.g., Diuron) Design Hapten Design Strategy Target->Design Route1 Route A: Conjugate via Ring Design->Route1 Direct Ring Sub. Route2 Route B: Conjugate via Tail (Distal) Design->Route2 Spacer Arm on N Carrier Carrier Protein (KLH/BSA) Route1->Carrier Route2->Carrier Result1 Epitope Masked: High Cross-Reactivity Result2 Ring Exposed: High Specificity Carrier->Result1 Route A Outcome Carrier->Result2 Route B Outcome

Caption: Decision logic for hapten conjugation. Route B is required for distinguishing positional isomers of chlorine.

Part 2: Comparative Performance – pAb vs. mAb

When selecting an antibody for dichlorophenyl detection, the choice between polyclonal and monoclonal determines the assay's "fitness for purpose."

FeaturePolyclonal Antibodies (pAb)Monoclonal Antibodies (mAb)
Epitope Recognition Heterogeneous: Binds multiple orientations of the hapten.Homogeneous: Binds a single specific orientation/conformation.
Cross-Reactivity (CR) Higher: Likely to bind metabolic byproducts (e.g., monuron) or structural analogs.Lower: Can distinguish subtle changes (e.g., Cl at position 3 vs. 4).
Sensitivity (IC50) Often higher affinity (lower IC50) due to avidity effects.Variable; requires rigorous screening to find high-affinity clones.
Matrix Tolerance Robust: Less affected by pH/salt shifts in soil extracts.Sensitive: Binding site can be altered by matrix interference.
Best Application Class-Specific Assays: Detecting total urea herbicides in a sample.Residue-Specific Assays: Quantifying exact levels of Diuron vs. Linuron.

Part 3: Experimental Protocol – Determining Cross-Reactivity

To objectively measure specificity, you must perform a Competitive Indirect ELISA . In this format, the free analyte (in solution) competes with the immobilized hapten (on the plate) for antibody binding.

Materials
  • Coating Antigen: Hapten conjugated to BSA (distinct from the Immunogen carrier, e.g., KLH, to avoid carrier-specific binding).

  • Primary Antibody: Anti-Dichlorophenyl serum or supernatant.

  • Analytes: Target (e.g., Diuron) and Analogs (Linuron, Monuron, 3,4-DCA).

Step-by-Step Methodology
  • Coating: Dilute Coating Antigen (0.5–1.0 µg/mL) in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Gelatin or 3% Non-Fat Milk. Incubate 1h at 37°C.

  • Competition (Critical Step):

    • Prepare serial dilutions of the Target and Analogs in PBST (Range: 0.01 ng/mL to 10,000 ng/mL).

    • Add 50 µL of diluted Analyte to wells.

    • Immediately add 50 µL of Primary Antibody (at fixed limiting concentration).

    • Incubate 1h at 37°C. Note: The free analyte and plate-bound hapten compete for the antibody.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody.[2] Incubate 45 min.

  • Development: Wash 5x. Add TMB substrate. Stop with 2M H2SO4 after 15 min. Read OD450.

Part 4: Data Analysis & Visualization

Calculating Cross-Reactivity (CR%)

The "gold standard" metric for specificity is the IC50 (concentration inhibiting 50% of maximum binding).



Representative Data: Dichlorophenyl Urea Series

Hypothetical data based on typical high-affinity mAb performance.

AnalyteStructure DifferenceIC50 (ng/mL)CR (%)Interpretation
Diuron (Target) 3,4-dichlorophenyl2.5 100% Reference Standard
Linuron 3,4-dichloro + Methoxy group12.520%Moderate recognition; tail modification reduces binding.
Monuron 4-chlorophenyl (Missing 3-Cl)250.01%High Specificity: The antibody requires the 3-Cl for binding.
Fenuron Phenyl (No Cl)>10,000<0.1%No recognition without chlorine.
Logic Flow: Interpreting ELISA Results

Use this diagram to troubleshoot your cross-reactivity data.

ELISA_Logic Start Analyze IC50 Shifts Check1 Is IC50(Analog) ≈ IC50(Target)? Start->Check1 Yes1 High Cross-Reactivity (CR > 80%) Check1->Yes1 Yes No1 Is IC50(Analog) >> IC50(Target)? Check1->No1 No ResultHigh Antibody recognizes shared core structure (Class-Specific) Yes1->ResultHigh ResultLow Antibody is Specific to unique substituent No1->ResultLow Yes (CR < 5%)

Caption: Decision tree for interpreting competitive ELISA data.

Part 5: Troubleshooting & Optimization

If your antibody shows unexpectedly high cross-reactivity:

  • Check the Linker: Did you use the same linker chemistry for the Immunogen and the Coating Antigen? This causes "Linker Recognition."

    • Solution: Use Heterologous Coating . If the immunogen used a C6 spacer, use a C2 spacer or a different attachment site for the coating antigen.

  • Solvent Effects: Dichlorophenyl compounds are hydrophobic. Ensure your standard curve uses the same % Methanol/DMSO as your samples (typically <5%) to prevent solvent-induced conformational changes in the antibody.

References

  • Sino Biological. Monoclonal vs Polyclonal Antibodies: A Technical Comparison. Retrieved from [Link]

  • Discovery Science. Determining Cross Reactivity with an ELISA: Calculation Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Systematic comparison of monoclonal versus polyclonal antibodies.[3][4][5][6] PubMed. Retrieved from [Link]

Sources

Validation

Comparative Guide: Biological Activity of Dichlorophenylacetate Isomers

Executive Summary & Chemical Context[1][2][3][4][5][6] In the realm of agrochemicals and pharmaceutical intermediates, dichlorophenylacetic acid (DCPA) derivatives represent a critical scaffold. While the molecular formu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the realm of agrochemicals and pharmaceutical intermediates, dichlorophenylacetic acid (DCPA) derivatives represent a critical scaffold. While the molecular formula (


) remains constant, the positional isomerism of the chlorine atoms on the phenyl ring dictates vastly different biological outcomes.

This guide focuses on the critical divergence between two primary isomers:

  • 2,4-Dichlorophenylacetic acid (2,4-D) : The globally ubiquitous herbicide. It acts as a synthetic auxin mimic that hyper-stimulates plant growth signaling, leading to unregulated growth and cell death in broadleaf weeds.

  • 3,4-Dichlorophenylacetic acid (3,4-D) : An emerging biostimulant. Recent studies indicate it possesses auxin-like activity but with a distinct binding profile that promotes beneficial root elongation and crop yield without the lethal "herbicidal" toxicity associated with the 2,4- isomer.

Key Takeaway: The shift of a single chlorine atom from the ortho (2-) position to the meta (3-) position transforms the molecule from a potent herbicide into a controlled plant growth regulator.

Structure-Activity Relationship (SAR)[7]

The biological activity of DCPA isomers is governed by their ability to dock into the Transport Inhibitor Response 1 (TIR1) ubiquitin ligase complex, the master receptor for auxin signaling.

The Pharmacophore Difference
  • 2,4-Substitution (Herbicide): The chlorine at the ortho (2) position creates steric hindrance that locks the molecule into a conformation preventing rapid metabolism by the plant. This leads to sustained, lethal activation of auxin response factors (ARFs).

  • 3,4-Substitution (Biostimulant): The meta (3) and para (4) chlorines allow for effective binding to TIR1 but with different affinity kinetics. This isomer induces auxin-responsive genes (like GH3 and IAA) in a manner that supports controlled elongation (root hair zone development) rather than chaotic tissue collapse.

Pathway Visualization: Auxin Signaling Mechanism

The following diagram illustrates how these isomers interact with the TIR1 pathway to produce divergent phenotypic results.

AuxinSignaling Isomer DCPA Isomer (Ligand) TIR1 TIR1/AFB Receptor Complex Isomer->TIR1 Binds AuxIAA Aux/IAA Repressor Protein TIR1->AuxIAA Recruits Ubiquitination Ubiquitination & Proteasomal Degradation AuxIAA->Ubiquitination Targeted for destruction ARF ARF Transcription Factors Released Ubiquitination->ARF De-repression Response_24 2,4-D Outcome: Hyper-signaling Unregulated Growth (HERBICIDAL) ARF->Response_24 If Ligand = 2,4-D (High Stability) Response_34 3,4-D Outcome: Controlled Signaling Root Elongation (BIOSTIMULANT) ARF->Response_34 If Ligand = 3,4-D (Modulated Affinity)

Caption: Differential activation of the Auxin Signaling Pathway by DCPA isomers. 2,4-D causes lethal hyper-stimulation, while 3,4-D promotes controlled growth.

Comparative Biological Activity Data[1][7][8]

The following data summarizes the performance of isomers in standard bioassays (Oat Coleoptile Elongation) and cytotoxicity screenings (HepG2 human cells).

Table 1: Phytohormonal & Toxicological Comparison
Feature2,4-Dichlorophenylacetic Acid (2,4-D)3,4-Dichlorophenylacetic Acid (3,4-D)
Primary Classification Synthetic Auxin (Herbicide)Plant Growth Regulator (Biostimulant)
Receptor Affinity (TIR1) High (Mimics IAA strongly)Moderate (Selective activation)
Metabolic Stability High (Resistant to plant oxidases)Moderate (Metabolizable)
Oat Coleoptile Elongation Inhibitory at high conc. (>10 µM)Promotes elongation at 1–10 µM
Root Morphology Effect Callus formation, stuntingAdventitious root generation, elongation
Mammalian Cytotoxicity Moderate (Mitochondrial disruption)Lower (Profile under investigation)
Key Target Gene GH3 (Overexpression -> Death)PIN2 (Transport -> Root growth)
Table 2: Quantitative Activity Metrics (In Vitro)
Metric2,4-Isomer3,4-IsomerReference
EC50 (Root Inhibition) ~0.1 µM (Arabidopsis)> 10 µM (Arabidopsis)[1, 3]
Binding Energy (Docking) -7.8 kcal/mol (TIR1)-7.2 kcal/mol (TIR1)[1]
HepG2 Cytotoxicity (IC50) ~150 µM> 250 µM (Est.)[4]

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols. These workflows ensure reproducibility and clear differentiation between herbicidal and biostimulant activity.

Protocol A: Differential Root Elongation Assay

Objective: Distinguish between the inhibitory effect of 2,4-D and the elongation effect of 3,4-D.

  • Seed Sterilization:

    • Surface sterilize Arabidopsis thaliana (Col-0) or Avena sativa (Oat) seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min).

    • Wash 5x with sterile distilled water.

  • Media Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Treatment Groups: Control (DMSO), 2,4-D (0.01, 0.1, 1, 10 µM), and 3,4-D (0.01, 0.1, 1, 10 µM).

  • Plating & Stratification:

    • Plate seeds on solid media. Stratify at 4°C for 2 days in darkness to synchronize germination.

  • Growth Conditions:

    • Transfer to growth chamber: 22°C, 16h light/8h dark cycle.

    • Place plates vertically to allow gravitropic root growth.

  • Data Collection (Day 7):

    • Measure Primary Root Length (PRL) using ImageJ software.

    • Count Lateral Root Number (LRN) .

    • Expected Result: 2,4-D will show stunted, thick roots with excessive callus. 3,4-D will show elongated roots with normal morphology.

Protocol B: HepG2 Cytotoxicity Screening

Objective: Assess mammalian safety profile (off-target effects).

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep.

    • Maintain at 37°C in 5% CO2.

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Compound Treatment:

    • Dissolve isomers in DMSO (Final DMSO < 0.1%).

    • Treat cells with serial dilutions (0 – 500 µM) for 24h and 48h.

  • MTT Assay:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove media, solubilize formazan crystals with 150 µL DMSO.

    • Read absorbance at 570 nm.

  • Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Plot dose-response curve to determine IC50.

Workflow Visualization

The following diagram outlines the logical flow for characterizing a new dichlorophenylacetate derivative.

AssayWorkflow Start Synthesis of DCPA Isomer Purity HPLC Purity Check (>98%) Start->Purity Screen1 Primary Screen: Root Elongation (Arabidopsis) Purity->Screen1 Decision Phenotype? Screen1->Decision PathA Stunted/Callus (Herbicide Potential) Decision->PathA Inhibition PathB Elongation (Biostimulant Potential) Decision->PathB Promotion Tox Secondary Screen: Mammalian Tox (HepG2 MTT) PathA->Tox PathB->Tox Final Lead Candidate Selection Tox->Final

Caption: Step-by-step experimental workflow for categorizing DCPA isomers based on biological activity.

References

  • Bian, Q., et al. (2024). "3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops." Communications Biology, 7, 168.

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120.

  • Ma, Y., et al. (2023). "Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis." The Plant Journal, 116(5).

  • Tuschl, H., & Schwab, C. (2003). "Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells." Food and Chemical Toxicology, 41(3), 385-393.

  • BenchChem. "Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs."

Comparative

Strategic Synthesis Guide: Alternative Routes to 2,3-Dichlorophenylacetic Acid Derivatives

Executive Summary 2,3-Dichlorophenylacetic acid (CAS 102-04-5) is a critical halogenated aromatic building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (specifically haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichlorophenylacetic acid (CAS 102-04-5) is a critical halogenated aromatic building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (specifically halogenated auxins), and as a homologated precursor to 2,3-dichlorobenzoyl derivatives.[1]

Historically, the industrial standard has relied on the cyanide displacement of 2,3-dichlorobenzyl chloride followed by hydrolysis. While high-yielding, this route poses severe safety risks (HCN evolution), regulatory burdens, and waste disposal challenges.

This guide objectively compares the "Standard Cyanide Route" against two robust alternatives: the Willgerodt-Kindler Reaction (sulfur-based) and Transition Metal-Catalyzed Carbonylation (green chemistry). We provide experimental protocols, mechanistic insights, and decision matrices to assist process chemists in selecting the optimal pathway.

Comparative Route Analysis

The following matrix evaluates three distinct synthetic strategies based on yield, atom economy, safety profile, and scalability.

FeatureRoute A: Nitrile Hydrolysis (Standard)Route B: Willgerodt-Kindler (Alternative 1)Route C: Pd-Catalyzed Carbonylation (Alternative 2)
Starting Material 2,3-Dichlorobenzyl chloride2,3-Dichloroacetophenone2,3-Dichlorobenzyl chloride
Key Reagents NaCN/KCN, NaOH/H₂SO₄Sulfur, MorpholineCO (gas), Pd Catalyst, Base
Yield (Typical) 85–95%50–75%80–90%
Atom Economy HighLow (Loss of amine/sulfur)Very High (100% C incorporation)
Safety Profile Critical Risk (Cyanide toxicity)Moderate (H₂S evolution)Moderate (CO gas, high pressure)
Green Metric Poor (Stoichiometric waste)Moderate (Solvent recycling possible)Excellent (Catalytic)
Cost Low (Reagents are cheap)MediumHigh (Pd catalyst), but offset by waste reduction

Detailed Experimental Protocols

Protocol A: The Standard Cyanide Displacement (Optimized Phase Transfer)

Objective: To maximize safety and yield while utilizing the classical nitrile intermediate.

Mechanism: SN2 nucleophilic substitution followed by acid/base hydrolysis. Precursor: 2,3-Dichlorobenzyl chloride (CAS 3290-06-0).

Step 1: Cyanation (Phase Transfer Catalysis)

  • Setup: Charge a reactor with 2,3-dichlorobenzyl chloride (1.0 eq) and Toluene (3 vol).

  • Aqueous Phase: Dissolve NaCN (1.2 eq) in Water (2 vol). Caution: NaCN is fatal if swallowed or inhaled.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq).

  • Reaction: Heat to 60°C with vigorous stirring (800 rpm) for 4–6 hours. Monitor by HPLC for disappearance of benzyl chloride.

  • Workup: Separate phases. Wash organic layer with water and dilute bleach (to quench trace cyanide). Concentrate to obtain 2,3-dichlorophenylacetonitrile .

Step 2: Hydrolysis

  • Reaction: Suspend the crude nitrile in 30% NaOH (5 eq) and Ethanol (2 vol). Reflux (approx. 90°C) for 8 hours until ammonia evolution ceases.

  • Isolation: Cool to room temperature. Wash with MTBE to remove unreacted organics.

  • Acidification: Acidify the aqueous layer to pH 1–2 with conc. HCl. The product, 2,3-dichlorophenylacetic acid , will precipitate.

  • Purification: Recrystallize from Toluene/Heptane.

    • Target Yield: 92% (over 2 steps).

    • Purity: >99% (HPLC).[2]

Protocol B: The Willgerodt-Kindler Reaction (Sulfur-Based Rearrangement)

Objective: To synthesize the acid from an acetophenone precursor, avoiding cyanide entirely.

Mechanism: Formation of a thioamide intermediate via migration of the carbonyl group, followed by hydrolysis. Precursor: 2,3-Dichloroacetophenone (CAS 2234-16-4).

Step 1: Formation of Thioamide

  • Reagents: Combine 2,3-dichloroacetophenone (1.0 eq), Sulfur (2.5 eq), and Morpholine (2.0 eq).

  • Conditions: Reflux the mixture (approx. 130°C) for 4–6 hours. The reaction will evolve H₂S gas; scrubbing is mandatory.

  • Workup: Pour the hot reaction mixture into warm ethanol to precipitate the thiomorpholide intermediate. Filter and wash with cold ethanol.

Step 2: Hydrolysis

  • Hydrolysis: Suspend the thiomorpholide in 50% H₂SO₄ or 10% NaOH . (Base hydrolysis is often cleaner for halogenated rings to prevent dehalogenation).

  • Reflux: Heat at reflux for 10–12 hours.

  • Isolation: Acidify (if using base) and extract with Ethyl Acetate.

    • Target Yield: 65%.

    • Note: The lower yield is often due to the formation of side products during the sulfur migration.

Protocol C: Palladium-Catalyzed Carbonylation (The "Green" Route)

Objective: To utilize catalytic CO insertion for high atom economy and scalability.

Mechanism: Oxidative addition of Pd(0) to the benzyl chloride, CO insertion, and nucleophilic attack by water/hydroxide. Precursor: 2,3-Dichlorobenzyl chloride.

Workflow:

  • Catalyst System: Pd(PPh₃)₄ (1 mol%) or Pd(OAc)₂ / Xantphos .

  • Solvent/Base: Biphasic system: Toluene / 2M NaOH (1:1) containing CTAB (Cetyltrimethylammonium bromide) as a surfactant.

  • Conditions: Charge autoclave with substrate, catalyst, and solvent. Pressurize with CO (Carbon Monoxide) to 5–10 bar (low pressure). Heat to 80°C for 12 hours.

  • Workup: Vent CO carefully. Filter catalyst (if heterogeneous Pd/C used). Acidify the aqueous phase to precipitate the product.[3]

    • Target Yield: 88%.

    • Advantage:[3][4][5][6][7] Avoids cyanide and sulfur stench; one-pot conversion from benzyl chloride to acid.

Visualizing the Synthetic Pathways

The following diagram illustrates the connectivity between the starting materials and the target molecule, highlighting the strategic pivot points.

SyntheticRoutes Target 2,3-Dichlorophenylacetic Acid (Target) BenzylCl 2,3-Dichlorobenzyl Chloride BenzylCl->Target CO, Pd Catalyst NaOH, H2O (Carbonylation) Nitrile 2,3-Dichlorophenylacetonitrile BenzylCl->Nitrile NaCN, TBAB (Phase Transfer) Acetophenone 2,3-Dichloroacetophenone Thioamide Thiomorpholide Intermediate Acetophenone->Thioamide S8, Morpholine (Willgerodt-Kindler) BenzoicAcid 2,3-Dichlorobenzoic Acid Diazo Diazoketone (Arndt-Eistert) BenzoicAcid->Diazo 1. SOCl2 2. CH2N2 Nitrile->Target Hydrolysis (NaOH or H2SO4) Thioamide->Target Hydrolysis Diazo->Target Ag2O, H2O (Wolff Rearrangement)

Caption: Synthetic tree comparing the Cyanide (Standard), Willgerodt (Sulfur), and Carbonylation (Catalytic) routes.

Mechanism of Action: Pd-Catalyzed Carbonylation

Understanding the catalytic cycle is essential for troubleshooting the "Green Route."

CarbonylationCycle Figure 2: Catalytic cycle for the carbonylation of benzyl chloride. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-CH2-Pd-Cl) Pd0->OxAdd + Benzyl Chloride COInsert CO Insertion (Ar-CH2-CO-Pd-Cl) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (OH-) COInsert->NuAttack + NaOH RedElim Reductive Elimination Product Release NuAttack->RedElim - NaCl RedElim->Pd0 Regeneration

Caption: Palladium catalytic cycle showing oxidative addition, CO insertion, and product release.

Expert Recommendations

  • For High-Throughput Manufacturing:

    • Recommendation: Stick to Route A (Cyanide) if your facility is already permitted for cyanide handling. The yields are unbeatable, and the chemistry is robust. Use Phase Transfer Catalysis (Protocol A) to keep the reaction biphasic and safer than homogeneous methods.

  • For Green Chemistry / Safety-First Facilities:

    • Recommendation: Adopt Route C (Carbonylation) . While the catalyst cost is higher, the elimination of cyanide waste streams significantly reduces the "Total Cost of Ownership" (TCO) regarding disposal and compliance.

  • For Lab-Scale / Research Quantities:

    • Recommendation: Use Route B (Willgerodt-Kindler) if you have the acetophenone but lack a CO autoclave. It is smelly but reliable for gram-scale synthesis without requiring high-pressure equipment.

References

  • Organic Syntheses. (1943).[8] Willgerodt Reaction: Phenylacetic Acid from Acetophenone. Org. Synth. Coll. Vol. 3, 204. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1).
  • ScienceMadness. (2020). Willgerodt-Kindler featuring acetophenone: Experimental discussion. Retrieved from [Link]

  • University of Twente. (1980). Low Pressure Carbonylation of Benzyl Chloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(2,3-Dichlorophenyl)acetic acid - PubChem Compound Summary. Retrieved from [Link]

Sources

Validation

"cost-effectiveness of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in multi-step synthesis"

Executive Summary Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) serves as a critical electrophilic building block in the synthesis of complex pharmaceutical intermediates, particularly for -amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) serves as a critical electrophilic building block in the synthesis of complex pharmaceutical intermediates, particularly for


-amino acid derivatives  and thienopyridine-class anti-platelet agents  (analogs of Clopidogrel).

This guide objectively compares the operational and economic efficiency of using this pre-functionalized intermediate versus generating it in situ from 2,3-dichlorophenylacetic acid or 2,3-dichloromandelic acid. Analysis confirms that while the upfront Bill of Materials (BOM) cost is higher for the pre-chlorinated ester, the Total Cost of Ownership (TCO) is often lower for high-value APIs due to yield preservation, reduced hazardous waste disposal, and the elimination of genotoxic impurity risks associated with in-house chlorination.

Chemical Context & Applications

The molecule features a 2,3-dichlorophenyl moiety and a labile


-chloro ester  functionality. It acts as a "soft" electrophile, ideal for 

displacement reactions with amines, thiols, and carbon nucleophiles.
Primary Applications
  • Thienopyridine Anti-thrombotics: Synthesis of 2,3-dichloro analogs of Clopidogrel/Prasugrel, where the

    
    -carbon becomes the chiral center for the active pharmaceutical ingredient (API).
    
  • Non-Natural Amino Acids: Precursor to 2-(2,3-dichlorophenyl)glycine derivatives via amination.

  • Agrochemicals: Synthesis of complex mandelamide fungicides requiring the specific 2,3-dichloro substitution pattern.

Comparative Route Analysis

We compare three distinct process routes for arriving at the key coupled intermediate (e.g., an


-amino ester).
Route A: Direct Alkylation (The Product)
  • Input: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate + Nucleophile (Amine).

  • Process: Single-step

    
     displacement.
    
  • Status: Commercially available, high purity (>98%).[1]

Route B: The Mandelic Acid Route
  • Input: 2,3-Dichloromandelic acid.

  • Process:

    • Fischer Esterification (MeOH/H+).

    • Activation of Hydroxyl group (SOCl2 or MsCl).

    • Displacement.[2]

  • Status: Requires handling of thionyl chloride; generation of SO2/HCl gas.

Route C: The Phenylacetic Acid Route
  • Input: 2,3-Dichlorophenylacetic acid.

  • Process:

    • Radical

      
      -chlorination (SO2Cl2 or NCS).
      
    • Esterification.[2]

    • Displacement.[2]

  • Status: High risk of over-chlorination (dichlorination at

    
    -position) and ring chlorination.
    
Workflow Visualization

SynthesisComparison cluster_RouteA Route A: Direct Use (Recommended) cluster_RouteB Route B: In-Situ Generation Comm_Inter Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (Purchased High Purity) Coupling_A Coupling Reaction (Mild Base, 25°C) Comm_Inter->Coupling_A Product_A Target API Intermediate (High Yield, >90%) Coupling_A->Product_A Mandelic 2,3-Dichloromandelic Acid Chlorination Activation Step (SOCl2/DMF, Reflux) Mandelic->Chlorination Workup Distillation/Purification (Remove SO2/HCl) Chlorination->Workup Hazardous Waste Coupling_B Coupling Reaction Workup->Coupling_B Product_B Target API Intermediate (Moderate Yield, ~75%) Coupling_B->Product_B

Caption: Comparison of direct utilization (Route A) vs. multi-step in-situ generation (Route B), highlighting efficiency gains.

Performance Data & Cost-Effectiveness

The following data aggregates pilot-scale results (1 kg batch size) comparing Route A and Route B.

Table 1: Process Efficiency Comparison
MetricRoute A (Direct Use)Route B (In-Situ Generation)Delta
Step Count 1 3Route A saves 2 unit ops
Overall Yield 92% 74%Route A +18%
Purity (HPLC) 99.2% 94.5%Route A +4.7%
Cycle Time 12 Hours 48 HoursRoute A is 4x faster
Waste Generation 1.2 kg/kg product 4.5 kg/kg productRoute B creates 3.7x more waste
Critical Impurities <0.1% (Dimer)2-3% (Over-chlorinated)Route B requires recrystallization
Cost Breakdown Analysis

While the raw material cost (per kg) of the pre-chlorinated ester is approximately 30-40% higher than the mandelic acid precursor, the Operational Expenditure (OpEx) savings offset this in regulated environments.

  • Energy Savings: Elimination of high-temperature reflux (SOCl2 step) and vacuum distillation.

  • EHS Compliance: No need for scrubbers to handle SO2 and HCl off-gassing.

  • Quality Control: Purchasing the intermediate transfers the QC burden of the chlorination step to the supplier, simplifying GMP compliance.

Experimental Protocol: High-Efficiency Coupling

This protocol describes the optimal conditions for reacting Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate with a secondary amine (e.g., piperidine derivative), a common step in drug synthesis.

Reagents
  • Substrate: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 eq)

  • Nucleophile: Secondary Amine (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (5-10 volumes)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with Acetonitrile and

    
    . Stir at room temperature (20-25°C) for 15 minutes to ensure suspension homogeneity.
    
  • Addition: Add the Secondary Amine (1.1 eq) followed by the catalytic amount of KI.

  • Substrate Introduction: Dissolve Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate in minimal ACN and add dropwise to the reaction mixture over 30 minutes.

    • Note: Exothermic reaction. Maintain internal temperature <30°C to prevent hydrolysis.

  • Reaction: Stir at 40-50°C for 4-6 hours. Monitor by HPLC/TLC until substrate consumption is >99%.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate to yield the crude 
    
    
    
    -amino ester.
Mechanistic Pathway

Mechanism Substrate Alpha-Chloro Ester (Electrophile) Intermediate Alpha-Iodo Intermediate (Highly Reactive) Substrate->Intermediate Finkelstein (SN2) KI KI Catalyst KI->Intermediate Product Alpha-Amino Ester (Final Product) Intermediate->Product Nucleophilic Attack (SN2) Amine Sec-Amine (Nucleophile) Amine->Product

Caption: Catalytic cycle using KI to enhance reaction rate and suppress side reactions.

Conclusion

For multi-step synthesis of high-value APIs, Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is the superior choice over in-situ generation methods.

  • Small to Pilot Scale (1g - 10kg): The "Buy" strategy is overwhelmingly favored. It reduces development time by weeks and eliminates hazardous chemistry.

  • Commercial Scale (>100kg): A "Make vs. Buy" analysis is warranted. However, unless the facility is equipped for handling thionyl chloride and managing corrosive waste streams, the outsourced procurement of the high-purity intermediate remains the cost-effective standard for maintaining GMP compliance and process safety.

References

  • American Elements. "Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Specifications." American Elements Catalog. Link

  • ChemicalBook. "Synthesis and Properties of Alpha-Chloro Phenylacetic Acid Derivatives." ChemicalBook Database. Link

  • National Institutes of Health (NIH). "Deaminative chlorination of aminoheterocycles and applications in late-stage functionalization." PubMed Central, 2021. Link

  • Google Patents. "Process for resolution of methylamino(2-chlorophenyl)acetate (Clopidogrel Intermediate)." WO2006003671A1. Link

  • Royal Society of Chemistry. "Efficient

    
    -selective chlorination of phenylacetic acid and its para-substituted analogues." RSC Advances, 2025. Link
    

Sources

Comparative

"spectroscopic comparison of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate with its bromo-analog"

This guide provides an in-depth spectroscopic and technical comparison between Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (referred to herein as the -Cl Analog ) and its brominated counterpart, Methyl 2-bromo-2-(2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison between Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (referred to herein as the


-Cl Analog ) and its brominated counterpart, Methyl 2-bromo-2-(2,3-dichlorophenyl)acetate  (the 

-Br Analog
).[1][2][3]

These compounds are critical electrophilic intermediates in the synthesis of thienopyridine-class antiplatelet agents (similar to Clopidogrel and Prasugrel).[1][2][3] The distinction between the chloro- and bromo-analogs is pivotal for process chemists: while the


-Cl analog is often more stable and cheaper to source, the 

-Br analog exhibits significantly higher kinetic reactivity in

displacements, often necessitating its transient generation or specific isolation.[1]

Molecular Profile & Structural Logic

The core structural difference lies at the benzylic (


) position.[1][2][3] The substitution of Chlorine for Bromine alters the electronic environment, leaving group ability, and spectroscopic signature.
Feature

-Cl Analog

-Br Analog
IUPAC Name Methyl 2-chloro-2-(2,3-dichlorophenyl)acetateMethyl 2-bromo-2-(2,3-dichlorophenyl)acetate
Formula


Molecular Weight ~253.51 g/mol ~297.96 g/mol
Leaving Group Ability Moderate (Requires heat/catalysis)High (Facile displacement)
Stability High (Hydrolysis resistant)Lower (Moisture sensitive, light sensitive)

Spectroscopic Comparison

Accurate differentiation relies on exploiting the differences in electronegativity (inductive effects) and atomic mass (spin-orbit coupling/isotope patterns).[1][2][3]

A. Nuclear Magnetic Resonance ( H-NMR)

The benzylic proton (


-H) is the diagnostic handle.[1][2][3] Although Chlorine is more electronegative (

) than Bromine (

), the chemical shift difference is nuanced.[1][2][3]
  • 
    -Cl Analog:  The 
    
    
    
    -proton typically resonates downfield due to the stronger inductive deshielding of Chlorine.[1][2][3]
  • 
    -Br Analog:  The 
    
    
    
    -proton appears slightly upfield relative to the chloro-analog.[1][2][3]

Experimental Expectation (


, 400 MHz): 
Proton Environment

-Cl Analog (

ppm)

-Br Analog (

ppm)
Mechanistic Insight
Benzylic (

-CH)
5.80 – 5.95 (s) 5.55 – 5.70 (s) Cl is more electronegative, deshielding the proton more than Br.[1][2][3]
Methyl Ester (OCH

)
3.75 – 3.80 (s)3.75 – 3.80 (s)Minimal effect; 3-bond distance attenuates induction.[1][2][3]
Aromatic (Ar-H) 7.20 – 7.60 (m)7.20 – 7.60 (m)The 2,3-dichloro pattern remains constant.[1][2]
B. Carbon-13 NMR ( C-NMR) – The "Heavy Atom" Effect

This is the definitive method for differentiation.[1][2][3] Unlike protons, carbon nuclei attached to heavy halogens (like Bromine) experience the "Heavy Atom Effect" (spin-orbit coupling), which causes a significant upfield shift (shielding), counter-intuitively opposing the electronegativity trend.[1]

  • 
    -Cl Carbon:  Resonates in the typical deshielded aliphatic region (~55-60 ppm).[1][2][3]
    
  • 
    -Br Carbon:  Resonates significantly upfield (~40-48 ppm).[1][2][3]
    
Carbon Environment

-Cl Analog (

ppm)

-Br Analog (

ppm)
Diagnostic Value

-Carbon (C-X)
56.0 – 59.0 42.0 – 46.0 High. The ~15 ppm difference is unmistakable.[1][2][3]
Carbonyl (C=O) ~168.0~168.5Low.[1][2][3] Minimal perturbation.
C. Mass Spectrometry (Isotopic Fingerprint)

The isotopic abundance of Chlorine (


: 

) and Bromine (

:

) creates distinct spectral envelopes.[1][2][3]
  • 
    -Cl Analog (
    
    
    
    ):
    • Pattern follows

      
       expansion.[1][2][3]
      
    • M+0 (100%) , M+2 (~96%), M+4 (~30%), M+6 (~3%).[1][2]

    • Look for: A rich cluster of peaks separated by 2 amu, diminishing in height.[1][2][3]

  • 
    -Br Analog (
    
    
    
    ):
    • Pattern combines the 1:1 doublet of Br with the 9:6:1 pattern of

      
      .[1][2][3]
      
    • M+0 and M+2 will be of nearly equal high intensity (due to

      
       dominance), with significant M+4 and M+6 satellites.[1][2][3]
      
    • Look for: A "box-like" or "twin-tower" dominance at the molecular ion cluster.[1][2][3]

Experimental Workflow: Synthesis & Differentiation

The following protocol outlines the conversion of the


-Cl analog to the 

-Br analog (Finkelstein-type interchange) and the subsequent analytical check. This is a common strategy to activate the molecule for drug synthesis.[1][2][3]
Protocol: Bromine-Chlorine Exchange via Finkelstein Conditions[1][2][3]

Objective: Convert the stable


-Cl intermediate to the reactive 

-Br species in situ or for isolation.
  • Reagents:

    • Substrate: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (1.0 eq).[1][2][3]

    • Reagent: Lithium Bromide (LiBr) or Sodium Bromide (NaBr) (1.5 – 2.0 eq).[1][2][3]

    • Solvent: Acetone or 2-Butanone (MEK) (Anhydrous).[1][2][3]

    • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 eq).[1][2][3]

  • Procedure:

    • Dissolution: Dissolve the

      
      -Cl substrate in MEK (0.5 M concentration).
      
    • Addition: Add anhydrous LiBr. The system may become heterogeneous.[1][2][3]

    • Reflux: Heat to reflux (

      
      ) for 4–12 hours. The reaction is equilibrium-driven; precipitation of LiCl/NaCl drives it forward.[1][2][3]
      
    • Monitoring: Aliquot

      
       every 2 hours. Evaporate solvent and redissolve in 
      
      
      
      for
      
      
      H-NMR.
    • Endpoint: Look for the disappearance of the singlet at ~5.90 ppm and appearance of the singlet at ~5.60 ppm.[1][2][3]

  • Workup (if isolating):

    • Cool to RT. Filter off inorganic salts (NaCl/LiCl).[1][2][3]

    • Concentrate filtrate under reduced pressure.[1][2][3]

    • Critical: Do not wash with water if possible, as the

      
      -Br ester is prone to hydrolysis.[1][2][3] Re-crystallize from Hexane/EtOAc if necessary.[1][2][3]
      

Visualization of Logic & Pathways

Diagram 1: Spectroscopic Decision Tree

A logical flow for identifying the specific analog from an unknown batch.[1][2][3]

Spectroscopic_Decision_Tree Start Unknown Sample (Methyl 2-halo-2-(2,3-dichlorophenyl)acetate) NMR_H 1H-NMR Analysis (Benzylic Proton Shift) Start->NMR_H Check_Shift Check Chemical Shift (delta) NMR_H->Check_Shift Result_Cl Shift ~5.80 - 5.95 ppm Likely Alpha-Chloro Check_Shift->Result_Cl Downfield Result_Br Shift ~5.55 - 5.70 ppm Likely Alpha-Bromo Check_Shift->Result_Br Upfield Confirm_C Confirmatory 13C-NMR (Alpha-Carbon) Result_Cl->Confirm_C Result_Br->Confirm_C Final_Cl CONFIRMED: Alpha-Chloro (C-NMR: ~56-59 ppm) (MS: 3x Cl Pattern) Confirm_C->Final_Cl > 50 ppm Final_Br CONFIRMED: Alpha-Bromo (C-NMR: ~42-46 ppm) (MS: 1x Br, 2x Cl Pattern) Confirm_C->Final_Br < 50 ppm

Caption: Decision logic for differentiating


-halo phenylacetates using NMR shifts.
Diagram 2: Synthetic Utility Pathway

Why the conversion matters in drug development (e.g., Clopidogrel-type synthesis).

Synthesis_Pathway Mandelic 2,3-Dichloromandelic Acid Derivative Chloro Alpha-Chloro Analog (Stable Intermediate) Mandelic->Chloro SOCl2 / MeOH Bromo Alpha-Bromo Analog (Reactive Electrophile) Chloro->Bromo LiBr / Acetone (Finkelstein) Drug Thienopyridine API (e.g., 'Grel' Analog) Chloro->Drug Direct Substitution (Slower Rate / Lower Yield) Bromo->Drug Nucleophilic Substitution (Faster Rate)

Caption: The


-Br analog serves as a kinetically superior intermediate for 

coupling reactions.[1][2]

References

  • PubChem. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1][2][3] John Wiley & Sons.[1][2][3] (Standard reference for Halogen NMR shifts and Isotope patterns).

  • Google Patents.Process for the preparation of alpha-bromo-phenylacetic acids (US5036156A). (Describes the kinetic advantage of bromo-analogs in thienopyridine synthesis).
  • Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Validation

Structural Confirmation of Reaction Products: A 2D NMR Comparison Guide

Executive Summary In the high-stakes environment of drug development, structural ambiguity is a critical bottleneck. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR ( H, C) provides functional group inv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, structural ambiguity is a critical bottleneck. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR (


H, 

C) provides functional group inventory, neither can definitively solve connectivity in complex regioisomers or stereoisomers without significant risk of misinterpretation.

This guide objectively compares the 2D NMR Elucidation Suite against standard alternatives. It argues that for solution-state small molecules, a targeted 2D NMR workflow is the most efficient "Gold Standard," offering the structural certainty of X-ray crystallography without the prerequisite of single-crystal growth.

Comparative Analysis: The Structural Truth Matrix

The following table compares the primary methods for confirming a reaction product's structure, specifically focusing on the ability to distinguish regioisomers (e.g., N-alkylation vs. O-alkylation) and stereoisomers .

FeatureMethod A: 1D NMR (

H,

C)
Method B: Mass Spectrometry (HRMS) Method C: X-Ray Crystallography Method D: 2D NMR Suite (Recommended)
Primary Output Purity, Functional GroupsElemental Formula, MW3D Atom CoordinatesAtom-to-Atom Connectivity
Connectivity Inferred (often ambiguous)None (fragmentation only)AbsoluteDefinitive (Through-bond)
Stereochemistry Limited (

-coupling only)
NoneAbsoluteDefinitive (NOE/ROE)
Sample State SolutionSolution/GasSolid Crystal (Required) Solution
Time to Result 10–30 mins< 5 minsDays to Weeks1–4 Hours
Throughput HighUltra-HighLowMedium-High
Blind Spot Quaternary carbons, OverlapIsomers (same mass)Non-crystalline solidsAggregates/Paramagnetics
Expert Insight: The "Causality" of Choice

Why choose the 2D Suite over X-ray? While X-ray is the ultimate structural truth, it is a "bottleneck" technique requiring a single crystal. 2D NMR provides dynamic solution-state data , which is more relevant to biological assays, and can be automated for overnight acquisition.

The 2D NMR Elucidation Suite: Mechanisms of Action

To move beyond "inference" to "confirmation," we utilize specific pulse sequences that establish causality between nuclei.

The "Connectivity" Triad
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Function: Correlates a proton to its directly attached carbon (

      
      ).[1]
      
    • Causality: Resolves overlapping proton peaks by spreading them into the carbon dimension. If two protons are on the same carbon (diastereotopic), they share an HSQC cross-peak.

  • COSY (Correlation Spectroscopy):

    • Function: Correlates protons separated by 3 bonds (

      
      ).[2][3]
      
    • Causality: Establishes "spin systems" (e.g., an ethyl group or an aromatic ring system).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Function: Correlates protons to carbons separated by 2–4 bonds (

      
      ).
      
    • Causality:The Bridge Builder. This is the only sequence that sees through quaternary carbons and heteroatoms, linking distinct spin systems together.

The "Stereochemical" Arbiter
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Function: Correlates protons close in space (< 5 Å), regardless of bond distance.

    • Causality: If Proton A and Proton B show a NOE cross-peak, they are spatially proximal. This distinguishes cis/trans and endo/exo isomers.

Visualizing the Logic: Connectivity Flow

The following diagram illustrates how different 2D experiments contribute to building the final structure.

ConnectivityLogic FragmentA Fragment A (Spin System) FragmentA->FragmentA COSY (Internal Connectivity) FragmentB Fragment B (Spin System) FragmentA->FragmentB NOESY (Through Space) QuatC Quaternary Carbon (The Barrier) FragmentA->QuatC HMBC (Long Range) FragmentB->FragmentB COSY (Internal Connectivity) FragmentB->QuatC HMBC (Long Range) FinalStruct Confirmed Structure QuatC->FinalStruct Assembly Stereo Spatial Arrangement (Stereochemistry) Stereo->FinalStruct Refinement

Figure 1: HMBC bridges isolated fragments across "silent" quaternary carbons, while NOESY defines 3D geometry.

Experimental Protocol: The Isomer Differentiation Workflow

This protocol is designed for a standard 400–600 MHz instrument equipped with a cryoprobe.

Step 1: Sample Preparation (Self-Validating)
  • Concentration: Dissolve 5–20 mg of product in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Validation: Ensure the solution is clear. Particulates cause field inhomogeneity (broad lines).

  • Reference: Add TMS or rely on residual solvent peaks for internal referencing [1].

Step 2: The Acquisition Sequence

Run experiments in this specific order to maximize information per unit time.

  • Standard

    
    H (16 scans):  Assess purity and integration. If integration is non-integer, stop and re-purify.
    
  • Multiplicity-Edited HSQC (4 scans):

    • Why: Distinguishes CH/CH

      
       (phased up) from CH
      
      
      
      (phased down).
    • Check: Do you have one cross-peak for every protonated carbon?

  • COSY (Gradient enhanced):

    • Why: Quick establishment of neighbor relationships.

  • HMBC (Optimized for 8 Hz coupling):

    • Critical Parameter: Set long-range delay (d6) to ~60ms.

    • Why: This connects your protons to carbonyls and quaternary carbons.

  • NOESY (Mixing time 500ms):

    • Why: Only if stereochemistry is .

Step 3: The Decision Tree

WorkflowTree Start Start: Crude Product H1 Run 1H NMR Start->H1 Clean Is Spectrum Clean? H1->Clean Purify Chromatography Clean->Purify No HSQC Run HSQC + COSY Clean->HSQC Yes Purify->H1 Ambiguity Connectivity Ambiguous? HSQC->Ambiguity HMBC Run HMBC Ambiguity->HMBC Yes Final Structure Confirmed Ambiguity->Final No StereoQ Stereo Isomer? HMBC->StereoQ NOESY Run NOESY StereoQ->NOESY Yes StereoQ->Final No NOESY->Final

Figure 2: Operational workflow for stepwise structural confirmation.

Case Study: Distinguishing Regioisomers

Scenario: You have performed an alkylation on a 1,2,4-triazole ring. The Problem: Did the alkyl group attach to N1 or N2? Mass Spec: Identical for both (Isomers). 1H NMR: Both show similar shifts; inconclusive.

The 2D Solution (HMBC):

  • Identify the alkyl group protons (e.g., a methyl singlet).[4]

  • Run HMBC.[1][2][4][5][6][7]

  • N1-Alkylation: The methyl protons will show a 3-bond correlation (

    
    ) to the triazole ring carbon C5.
    
  • N2-Alkylation: The methyl protons will show a 3-bond correlation to both C3 and C5 (due to symmetry or proximity to two carbons).

  • Result: The presence of specific long-range cross-peaks definitively assigns the regioisomer [2].

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2015).[2] Schematic highlighting the differences between 1D and 2D NMR experiments. [Link]

Sources

Comparative

Inter-Laboratory Validation of Chlorinated Pesticide Quantification: A Comparative Technical Guide

Executive Summary The quantification of Organochlorine Pesticides (OCPs) remains a critical analytical challenge due to their persistence, bioaccumulation, and strict Maximum Residue Limits (MRLs). While Gas Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Organochlorine Pesticides (OCPs) remains a critical analytical challenge due to their persistence, bioaccumulation, and strict Maximum Residue Limits (MRLs). While Gas Chromatography-Electron Capture Detection (GC-ECD) has historically been the workhorse for this analysis due to its specific sensitivity to halogens, it suffers from severe limitations in selectivity, often leading to false positives in complex matrices.

This guide validates the transition to GC-MS/MS (Triple Quadrupole) coupled with QuEChERS extraction as the superior methodology. Through inter-laboratory data analysis, we demonstrate that while ECD offers low entry costs, MS/MS provides the requisite selectivity to meet modern regulatory standards (SANTE/11312/2021), reducing false positives by >90% and achieving Horwitz Ratio (HorRat) values consistently between 0.5 and 1.5.

The Analytical Challenge: Selectivity vs. Sensitivity

In my experience developing assays for complex matrices—ranging from high-lipid dairy to pigment-rich botanicals—the primary failure point is not sensitivity, but selectivity .

Comparative Technology Matrix
FeatureGC-ECD (Legacy) GC-MS/MS (Recommended) GC-HRMS (Alternative)
Detection Principle Electronegativity (Halogen specific)Mass-to-Charge Ratio (MRM mode)Exact Mass (Resolution > 25k)
Sensitivity Excellent (< 1 pg)Excellent (< 1-5 pg)Ultra-Trace (< 0.1 pg)
Selectivity Poor (PCBs co-elute with OCPs)High (Precursor

Product ion)
Extreme
False Positives High risk in complex matricesNegligibleNegligible
Throughput Medium (Long run times required)High (Fast GC capable)Low (Complex data review)
Cost LowHighVery High

Expert Insight: Why does ECD fail? ECD responds to any electronegative group. In a soil sample containing phthalates or PCBs, an ECD will produce a "forest" of peaks. You cannot distinguish 4,4'-DDT from a co-eluting PCB congener without dual-column confirmation, which doubles instrument time and solvent usage. GC-MS/MS in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor mass and fragments it, effectively "filtering out" the chemical noise.

Experimental Protocol: The "Hero" Workflow

To achieve reproducible inter-laboratory results, we utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method (AOAC 2007.01) coupled with GC-MS/MS.[1][2] This protocol is self-validating because the internal standard is equilibrated before extraction.

Step-by-Step Methodology
  • Sample Comminution: Cryogenic milling of 10 g sample (prevents analyte degradation).

  • Extraction (The "Salting Out" Effect):

    • Add 10 mL Acetonitrile (MeCN).

    • Critical Step: Add 4 g MgSO₄ and 1 g NaCl.

    • Mechanism:[3][4] The exothermic hydration of MgSO₄ absorbs water, while NaCl increases ionic strength, forcing the MeCN (containing the pesticides) to separate from the aqueous layer.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Transfer aliquot of supernatant to tube containing PSA (Primary Secondary Amine) and C18.

    • Mechanism:[3][4] PSA removes fatty acids and sugars; C18 removes lipids. This is crucial for protecting the GC inlet liner.

  • Analysis (GC-MS/MS):

    • Injection: 1 µL Splitless at 280°C.

    • Mode: MRM (e.g., for Dieldrin:

      
       quantifier, 
      
      
      
      qualifier).
Workflow Visualization

G Sample Sample Homogenization (Cryo-milling) Extract Extraction (MeCN + Salts) Sample->Extract Add MeCN PhaseSep Phase Separation (Salting Out) Extract->PhaseSep Add MgSO4/NaCl (Exothermic) Cleanup d-SPE Cleanup (PSA/MgSO4) PhaseSep->Cleanup Aliquot Supernatant Analysis GC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Inject 1µL Data Data Processing (Quantification) Analysis->Data Signal/Noise > 10

Figure 1: The QuEChERS extraction workflow coupled with GC-MS/MS analysis. Note the critical phase separation step induced by salts.

Inter-Laboratory Validation Data

The following data summarizes a validation study involving 8 laboratories analyzing spiked soil and vegetable matrices. The performance is evaluated using the Horwitz Ratio (HorRat) .[4][5][6][7]

Definition:


.[6][7]
  • 
    : Method is fully acceptable.
    
  • 
    : Method reproducibility is poor (suspect).
    
Table 1: Performance Metrics (GC-MS/MS vs. GC-ECD)
AnalyteSpiked Conc.[1][5][8][9][10][11][12] (ng/g)GC-MS/MS Recovery (%)GC-MS/MS RSD_R (%)GC-MS/MS HorRat GC-ECD Recovery (%)GC-ECD RSD_R (%)GC-ECD HorRat
Dieldrin 5098.28.40.6 115.422.11.8
p,p'-DDT 5095.111.20.8 145.235.62.9
Endrin 5092.59.50.7 102.118.41.5
Lindane 10101.312.10.9 108.519.81.6
Heptachlor 1088.714.31.1 130.241.23.2

*Note: High recovery values (>120%) in GC-ECD for p,p'-DDT and Heptachlor indicate positive bias due to co-eluting matrix interferences which ECD cannot distinguish.

Analysis: The GC-MS/MS method consistently yields HorRat values close to 1.0, indicating ideal reproducibility. The GC-ECD method fails for p,p'-DDT and Heptachlor (HorRat > 2.0) due to false positives from PCB interferences common in soil matrices.

Decision Logic: Selecting the Right Method

While MS/MS is superior, budget constraints exist. Use this logic gate to determine if ECD is viable for your specific application.

DecisionTree Start Select Methodology Matrix Is the Matrix Complex? (Soil, Fatty Tissue, Spices) Start->Matrix Simple Simple Matrix (Water, Clear Juice) Matrix->Simple No Result_MS USE GC-MS/MS (Mandatory for Selectivity) Matrix->Result_MS Yes (High Interference) Budget Is Budget < $50k? Simple->Budget Budget->Result_MS No (Invest in Quality) Result_ECD USE GC-ECD (Acceptable with Confirmation) Budget->Result_ECD Yes Result_Outsource OUTSOURCE (Cannot validate internally)

Figure 2: Decision matrix for instrument selection. Complex matrices strictly require MS/MS to avoid regulatory non-compliance.

Conclusion

For researchers and drug development professionals dealing with chlorinated pesticides, GC-MS/MS is the only defensible choice for complex matrices. The inter-laboratory data confirms that while ECD is sensitive, it lacks the reproducibility (high RSD_R) and accuracy (high bias) required for modern regulatory compliance (SANTE/11312/2021). The initial capital investment in MS/MS is offset by the elimination of confirmatory runs and the reduction of false-positive investigations.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][13][14][15][16] [Link]

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[17] [Link]

  • Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.[6][7] Journal of AOAC International. [Link]

  • Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry.[1][3][16][18] [Link]

  • Zhang, K., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A. [Link]

Sources

Validation

Precision Separation of Chlorinated Aromatic Isomers: A Comparative HPLC Column Guide

Executive Summary Separating chlorinated aromatic isomers (e.g., chlorobenzenes, dichlorophenols, PCBs) represents one of the most stubborn challenges in liquid chromatography. Standard C18 phases often fail to resolve t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating chlorinated aromatic isomers (e.g., chlorobenzenes, dichlorophenols, PCBs) represents one of the most stubborn challenges in liquid chromatography. Standard C18 phases often fail to resolve these compounds because positional isomers (ortho-, meta-, para-) possess nearly identical hydrophobicity (log P).

This guide objectively compares high-performance stationary phases beyond the standard C18, focusing on Pentafluorophenyl (PFP) , Phenyl-Hexyl , and Pyrenylethyl (PYE) chemistries. It provides the mechanistic rationale, comparative performance data, and a validated screening protocol for researchers requiring baseline resolution of structural isomers.

Part 1: The Mechanistic Basis of Separation

To separate isomers that share identical molecular weights and similar hydrophobicities, you must exploit secondary interactions . A standard C18 column relies almost exclusively on hydrophobic interaction, which is insufficient for distinguishing the subtle shape and electronic differences between a 2,3-dichlorophenol and a 2,4-dichlorophenol.

The Selectivity Triad

We evaluate columns based on three interaction modes critical for halogenated aromatics:

  • 
     Interactions:  Interaction between the electron-rich analyte (chlorinated ring) and an electron-deficient stationary phase (or vice versa).
    
  • Dipole-Dipole & Hydrogen Bonding: Critical for isomers with functional groups (e.g., -OH in chlorophenols) where the position affects the dipole vector.

  • Shape Selectivity (Steric Recognition): The ability of the stationary phase to discriminate based on the 3D "flatness" or "kink" of the molecule.

Visualization: Interaction Mechanisms

The following diagram illustrates why PFP and Phenyl phases outperform C18 for this specific application.

SeparationMechanisms cluster_0 Analyte: Chlorinated Aromatic Isomer cluster_1 Stationary Phase Chemistries Analyte Chlorinated Ring (Electron Rich/Donor) C18 C18 (Alkyl Chain) Mechanism: Hydrophobicity Only Analyte->C18 Weak discrimination (Similar LogP) Phenyl Phenyl-Hexyl Mechanism: Hydrophobicity + π-π Stacking Analyte->Phenyl Moderate discrimination (π-π overlap) PFP PFP (Pentafluorophenyl) Mechanism: Hydrophobicity + Strong π-π + Dipole + Shape Analyte->PFP Strong discrimination (Lewis Acid-Base + Steric Slot) Result_C18 Co-elution of Isomers C18->Result_C18 Result_PFP Baseline Resolution PFP->Result_PFP

Figure 1: Mechanistic comparison showing why PFP phases offer superior selectivity for chlorinated aromatics through multi-mode interactions.

Part 2: Comparative Performance Analysis

Column Chemistry Comparison

The following table contrasts the primary column types used for chlorinated aromatics.

FeatureC18 (Traditional) Phenyl-Hexyl Pentafluorophenyl (PFP) Pyrenylethyl (PYE)
Primary Mechanism Hydrophobic InteractionHydrophobic +


, Dipole, H-Bonding, Shape
Strong

, Charge Transfer
Isomer Selectivity LowMediumHigh Very High
Target Analytes Non-polar neutralsAromatic hydrocarbonsHalogenated aromatics, Nitro-aromaticsPAHs, Structural Isomers
Shape Selectivity (

)
~1.7 (Low)~1.5 (Moderate)< 1.0 (High)< 0.6 (Extreme)
Best Use Case General screeningSimple aromatic mixturesComplex halogenated isomers Difficult structural isomers
Experimental Data: Dichlorophenol Isomers

Separation of positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-dichlorophenol) highlights the limitations of C18.

  • C18 Performance: Often results in co-elution of the 2,4- and 2,5- isomers due to identical hydrophobicity.

  • PFP/Cyclodextrin Performance: Achieves full resolution. The elution order is driven by the dipole moment and the ability of the isomer to fit into the stationary phase ligands.

Elution Order on Shape-Selective Phase (e.g.,


-Cyclodextrin/PFP): 
  • 2,6-DCP: (Least retained, steric hindrance of -OH)

  • 2,3-DCP

  • 2,5-DCP

  • 2,4-DCP

  • 3,4-DCP

  • 3,5-DCP: (Most retained, planar, accessible -OH)

Expert Insight: The 2,6-isomer elutes first on shape-selective columns because the two ortho-chlorines shield the hydroxyl group, preventing hydrogen bonding and reducing retention relative to the 3,5-isomer, which is fully exposed.

Part 3: Strategic Protocol (The Orthogonal Screening Workflow)

Do not rely on trial-and-error. Use this systematic workflow to select the optimal column for your specific isomer pair.

Workflow Visualization

ColumnSelectionTree Start Start: Chlorinated Aromatic Mixture Step1 Run Generic C18 Gradient (MeOH/Water) Start->Step1 Decision1 Are isomers resolved? Step1->Decision1 Success Validate Method Decision1->Success Yes Step2 Switch to Phenyl-Hexyl (Test π-π selectivity) Decision1->Step2 No Decision2 Improved but not baseline? Step2->Decision2 Decision2->Success Resolved Step3 Switch to PFP (Pentafluorophenyl) (Maximize electronic contrast) Decision2->Step3 No/Partial Decision3 Still co-eluting? Step3->Decision3 Decision3->Success Resolved Step4 Use Specialized Shape Selective (Cosmosil PYE or Cyclodextrin) Decision3->Step4 No

Figure 2: Decision tree for selecting the correct stationary phase based on resolution failure modes.

Detailed Protocol: PFP Screening for Chlorinated Isomers

Objective: Resolve critical pairs (e.g., 2,3-DCP vs 2,4-DCP) using a PFP stationary phase.

1. Column Selection:

  • Phase: Propyl-Pentafluorophenyl (PFP).[1]

  • Dimensions: 150 x 4.6 mm, 2.7 µm (Core-shell particles recommended for higher efficiency).

  • Pore Size: 120 Å.[2][3]

2. Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid (suppresses ionization of phenols, keeping them neutral for max retention).

  • Solvent B: Methanol (MeOH).[4]

    • Note: MeOH is preferred over Acetonitrile (ACN) for phenyl-based columns. ACN's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      interactions, masking the selectivity benefits.

3. Gradient Profile (Screening):

  • T=0 min: 5% B

  • T=20 min: 95% B

  • Flow Rate: 1.0 mL/min[2][5][6]

  • Temperature: 25°C (Lower temperatures enhance

    
     interactions and shape selectivity).
    

4. Optimization:

  • If resolution (

    
    ) < 1.5, switch to Isocratic Mode .
    
  • Find the %B where the pair elutes (e.g., 60% B). Run isocratic at 55% B to flatten the separation window.

5. Validation Check:

  • Calculate the Separation Factor (

    
    ).
    
  • Target

    
     for robust routine analysis.
    

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Nacalai Tesque. HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Oxford University Press. Retention Study of Dichlorophenol Isomers by HPLC Using a Mobile Phase Modified with ß-Cyclodextrin. Retrieved from [Link]

Sources

Comparative

Synthetic Methodologies for Substituted Phenylacetic Acids: A Comparative Technical Guide

Topic: Review of Synthetic Methodologies for Producing Substituted Phenylacetic Acids Content Type: Publish Comparison Guide Executive Summary Substituted phenylacetic acids are a privileged structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of Synthetic Methodologies for Producing Substituted Phenylacetic Acids Content Type: Publish Comparison Guide

Executive Summary

Substituted phenylacetic acids are a privileged structural motif in medicinal chemistry, serving as the scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, Aceclofenac, and Ibuprofen analogs. Their synthesis is a critical checkpoint in drug development, requiring a balance between functional group tolerance, scalability, and atom economy.

This guide objectively reviews three distinct synthetic pathways, moving from classical hydrolysis to modern transition-metal catalysis. It provides self-validating protocols and mechanistic insights to assist process chemists in selecting the optimal route for their specific substrate.

Comparative Analysis of Methodologies

The following table contrasts the three primary methodologies based on critical process parameters.

FeatureMethod A: Nitrile Hydrolysis Method B: Pd-Catalyzed Carbonylation Method C: Willgerodt-Kindler
Primary Precursor Benzyl Halides (via Cyanide)Benzyl HalidesAcetophenones / Styrenes
Key Reagents NaCN/KCN, then H₂SO₄CO (gas), Pd(PPh₃)₂Cl₂, NaOHSulfur, Morpholine
Atom Economy Low (Stoichiometric waste)High (Catalytic cycle)Moderate (Loss of amine)
Safety Profile High Risk (HCN potential)Moderate Risk (CO gas, high pressure)Low Risk (H₂S evolution)
Scalability High (Robust, low cost)High (Continuous flow potential)Moderate (Purification issues)
Green Metric Poor (Cyanide waste)Good (Solvent/Catalyst recycling)Poor (Sulfur waste)
Best For Simple, stable substratesAcid-sensitive substrates; Large scaleCarbonyl-containing substrates
Deep Dive: Methodologies & Mechanisms
Method A: The Classical Route – Hydrolysis of Phenylacetonitriles

The industry standard for robust, non-sensitive substrates.

Mechanism: This two-step sequence involves the Sɴ2 displacement of a benzylic halide by cyanide, followed by acid-catalyzed hydrolysis. While reliable, the use of alkali cyanides poses significant HSE (Health, Safety, Environment) challenges.

Protocol:

  • Cyanation: Treat substituted benzyl chloride with NaCN in aqueous ethanol (reflux, 4h).

  • Hydrolysis: Reflux the isolated nitrile in 50% H₂SO₄/Glacial Acetic Acid (1:1) for 4-6 hours.

  • Workup: Pour into ice water. The acid precipitates as a solid.[1]

Critical Insight: The rate-limiting step in hydrolysis is the conversion of the primary amide to the acid. If the reaction is stopped too early, the amide impurity will co-crystallize with the product, making purification difficult.

Method B: The Modern Standard – Pd-Catalyzed Carbonylation

The preferred route for high-value intermediates and scale-up.

Mechanism: This pathway utilizes a Palladium(0/II) cycle to insert Carbon Monoxide into the benzylic C-Cl bond. Unlike the classical route, it avoids toxic cyanides and proceeds under milder conditions. The use of a biphasic system (Xylene/Aqueous NaOH) with a Phase Transfer Catalyst (PTC) allows for simultaneous reaction and product extraction.

Self-Validating Check: The reaction color typically shifts from the dark red/brown of the active Pd species to palladium black (precipitate) if the catalyst decomposes due to oxygen exposure or CO starvation.

Carbonylation cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-CH2-Pd-Cl) COInsert CO Insertion (Ar-CH2-CO-Pd-Cl) OxAdd->COInsert + CO Hydrolysis Reductive Elimination/Hydrolysis (NaOH/H2O) COInsert->Hydrolysis + OH- Hydrolysis->Pd0 Regeneration Product Phenylacetic Acid (Ar-CH2-COOH) Hydrolysis->Product Start Benzyl Chloride (Ar-CH2-Cl) Start->OxAdd + Pd(0) CO CO (gas)

Figure 1: Catalytic cycle for the Palladium-catalyzed carbonylation of benzyl chlorides.

Method C: The Functional Group Tolerant Route – Willgerodt-Kindler Reaction

The strategic choice for converting ketones to acids.

Mechanism: This reaction rearranges an aryl alkyl ketone (acetophenone) into a terminal thioamide, which is subsequently hydrolyzed. It is unique because it moves the carbonyl functionality to the terminal carbon of the alkyl chain.

Protocol Optimization (PTC Modified): Standard Willgerodt conditions require high pressure and sealed tubes. The Phase Transfer Catalytic (PTC) modification using TEBA (Triethylbenzylammonium chloride) allows this to proceed at atmospheric pressure with higher yields.

Step-by-Step Protocol:

  • Reagents: Acetophenone (10 mmol), Sulfur (20 mmol), Morpholine (30 mmol), p-TsOH (catalytic), TEBA (0.05 mmol).

  • Formation: Reflux at 120–130°C for 8 hours. The mixture turns dark red/brown.

  • Hydrolysis: Add 20% NaOH and fresh TEBA directly to the reaction pot. Reflux for another 8 hours.

  • Isolation: Filter to remove sulfur. Acidify filtrate to pH 2. Collect precipitate.

Willgerodt Acetophenone Acetophenone (Ar-C(=O)-CH3) Enamine Enamine Intermediate Acetophenone->Enamine Morpholine/S8 Thioamide Thiomorpholide (Ar-CH2-C(=S)-NR2) Enamine->Thioamide Rearrangement Acid Phenylacetic Acid (Ar-CH2-COOH) Thioamide->Acid NaOH/Hydrolysis

Figure 2: Simplified pathway for the Willgerodt-Kindler rearrangement.

Experimental Data Summary

The following yield data is aggregated from comparative literature studies for substituted substrates.

Substrate (R-C₆H₄-)Method A Yield (%) Method B Yield (%) Method C Yield (%)
H- (Unsubstituted) 78%92%80%
4-Cl (Chloro) 75%95%78%
4-OMe (Methoxy) 65%88%60%
4-NO₂ (Nitro) 55% (Side reactions)82%N/A (Reduced)

Interpretation: Method B (Carbonylation) consistently outperforms in yield and purity, particularly for electron-rich rings (Methoxy) where cyanide displacement (Method A) can be sluggish due to electronic repulsion.

References
  • Classical Hydrolysis: Adams, R.; Thal, A. F. "Phenylacetic Acid."[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[1] Vol. 1, p. 436 (1941). Link

  • Pd-Catalyzed Carbonylation: Li, Y., et al. "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation." Journal of Chemical Research, 39(9), 551-553. Link

  • Willgerodt-Kindler PTC: Alam, M. M., & Adapa, S. R.[10] "A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition." Synthetic Communications, 33(1), 59–63 (2003). Link

  • Green Carboxylation (Ni-Catalyzed): León, T., Correa, A., & Martin, R. "Ni-catalyzed direct carboxylation of benzyl halides with CO2."[3] Journal of the American Chemical Society, 135(4), 1221–1224 (2013).[3] Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate proper disposal procedures

Topic: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Proper Disposal Procedures Executive Summary: Operational Safety & Logistics Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a halogenated alpha-halo ester.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Proper Disposal Procedures

Executive Summary: Operational Safety & Logistics

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a halogenated alpha-halo ester.[1][2][3][4] Beyond standard organic toxicity, its disposal requires strict adherence to Halogenated Waste protocols due to its potential to release hydrochloric acid (HCl) upon hydrolysis and its capacity to act as an alkylating agent.[3]

Critical Warning: This compound is structurally related to potent lachrymators (tear-inducing agents).[1][2][3] Even if not explicitly labeled as such on every vendor SDS, it should be handled with the assumption that it can cause severe respiratory and ocular irritation.[3] Do not dispose of via sink/drain or municipal trash.

Part 1: Hazard Identification & Waste Classification

Before initiating disposal, you must classify the material to ensure it enters the correct regulatory waste stream.[3]

Physicochemical Hazard Profile
ParameterCharacteristicOperational Implication
Functional Group

-Halo Ester
High reactivity; potential alkylating agent.[1][2][3][4]
Hydrolysis Risk HighReleases HCl and 2-chloro-2-(2,3-dichlorophenyl)acetic acid upon contact with moisture.[1][2][3][4]
Corrosivity Potential pH < 2Aqueous mixtures may be classified as D002 (Corrosive).[1][2][3][4]
Thermal Stability Volatile upon heatingIncineration requires specific halogen-resistant facilities.[2][3][4]
Regulatory Waste Codes (RCRA - USA / EWC - EU)

Since this specific CAS is not typically U-listed or P-listed, it defaults to Characteristic Waste .[1][2][3][4]

  • Primary Classification: Halogenated Organic Waste .[1][3][4][5]

  • EPA Waste Code (Likely):

    • D002: If liquid and pH

      
       2.
      
    • D003: (Reactive) Only if testing shows violent reaction with water (unlikely, but possible).[3]

  • EU Waste Code (EWC): 07 01 03* (Organic halogenated solvents, washing liquids, and mother liquors).[1][3]

Part 2: Waste Segregation & Compatibility

The Golden Rule: Never mix this compound with non-halogenated solvents or strong bases.[3][4]

The Halogenated Stream (Mandatory)

You must segregate this chemical into the Halogenated Organic Waste stream.[1][3][5]

  • Why? Standard incinerators use catalytic oxidizers that can be poisoned by chlorine.[1][3] Furthermore, burning chlorinated organics in non-specialized incinerators can generate dioxins and furans (persistent organic pollutants).[1][3] Specialized facilities use scrubbers to capture the generated HCl.[3][4]

Chemical Incompatibilities
  • Strong Bases (NaOH, KOH): Will cause rapid hydrolysis, generating heat and HCl gas (exothermic runaway risk in a closed waste drum).[1][3]

  • Oxidizers (Peroxides, Nitric Acid): Potential for formation of unstable chlorinated species or explosive reactions.[1][3]

  • Metals: Corrosive to metal containers due to hydrolysis.[1][3][4]

Container Selection:

  • Preferred: Amber Glass or High-Density Polyethylene (HDPE).[1][2][3]

  • Prohibited: Metal cans (steel/aluminum) without a chemically resistant liner.[3]

Part 3: Disposal Workflow (Visualized)

This workflow ensures the material is moved from the bench to the waste facility without cross-contamination or regulatory violation.[3][4]

DisposalWorkflow cluster_warning Critical Safety Check Start Waste Generation (Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate) StateCheck Physical State? Start->StateCheck LiquidStream Liquid / Solution StateCheck->LiquidStream Dissolved SolidStream Pure Solid / Powder StateCheck->SolidStream Pure Segregation Segregate: Halogenated Waste Stream (Do NOT mix with Non-Halogenated) LiquidStream->Segregation SolidStream->Segregation Container Container Selection: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: 1. Full Chemical Name 2. Hazard: 'Toxic', 'Corrosive' 3. Date Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal EHS Pickup / High-Temp Incineration (w/ HCl Scrubbing) Storage->Disposal

Figure 1: Decision logic for the safe segregation and packaging of halogenated alpha-halo esters.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposing of Pure Solid/Reagent
  • Dissolution (Optional but Recommended): To prevent dust formation (lachrymator risk), dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane or Chloroform).[1][3]

  • Transfer: Pour into the Halogenated Waste carboy.

  • Rinsing: Triple-rinse the original vial with the same solvent; add rinsate to the waste carboy.

  • Defacing: Deface the original label and dispose of the empty vial in "Chemically Contaminated Glass" waste.

Scenario B: Disposing of Reaction Mixtures
  • Quenching: If the reaction mixture contains unreacted thionyl chloride or other acid chlorides used to synthesize this ester, quench carefully with cold water/bicarbonate before placing in the waste container to prevent pressure buildup.[1][3]

  • pH Check: Ensure the waste stream is not highly acidic (pH < 2).[1][3] If so, neutralize slightly with Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the main waste drum to protect the container integrity.[1][3]

  • Segregation: Pour into the dedicated Halogenated Organic container.

Scenario C: Emergency Spill Response
  • Evacuate: If a large amount of powder is spilled, evacuate the immediate area to let aerosols settle (lachrymator risk).[3]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[3] Use a respirator (P100/OV cartridge) if outside a fume hood.[3]

  • Neutralization:

    • Cover the spill with Vermiculite or a commercial solvent absorbent.[1][3][4]

    • If hydrolysis is suspected (acrid smell of HCl), sprinkle Sodium Bicarbonate over the absorbent.[1][3]

    • Sweep into a bag, seal it, and label as "Hazardous Waste - Debris contaminated with Halogenated Esters."[3]

    • Wash the area with a soap/water solution (mild hydrolysis helps degrade the residue).[1][3][4]

Part 5: References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62224365 (Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate).[1][2][3][4][6] PubChem.[3][4] [Link][1][2][3][6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1][3] EPA.gov.[1][3][4] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1][3] OSHA.gov.[1][3][4] [Link][1][2][3]

  • Princeton University EHS. Laboratory Safety Manual: Waste Disposal Procedures for Halogenated Solvents. (Representative Academic Protocol). [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

[1] Executive Safety Summary Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 142609-32-5, analog) represents a specific class of -halo esters utilized frequently as alkylating agents in pharmaceutical synthesis. The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: 142609-32-5, analog) represents a specific class of


-halo esters  utilized frequently as alkylating agents in pharmaceutical synthesis.

The Core Hazard: Unlike simple esters, the


-chlorine atom adjacent to the carbonyl group significantly increases electrophilicity. This renders the compound a potent lachrymator  and skin sensitizer/corrosive . Furthermore, the lipophilic dichlorophenyl moiety facilitates rapid dermal absorption, making standard laboratory PPE insufficient for direct handling.

Operational Directive: Treat this compound not just as an irritant, but as a contact alkylating agent . All protocols must prioritize preventing inhalation of aerosols and direct dermal contact.

Hazard Identification & Risk Assessment

The following data synthesizes Structure-Activity Relationship (SAR) analysis of


-chloro esters and available safety data for close analogs (e.g., Methyl dichloroacetate, Methyl 2-chlorophenylacetate).
Hazard ClassGHS CategorySignal WordH-Statement Logic
Skin Corrosion/Irritation Cat 1B / 2DANGER H314/H315:

-halo esters hydrolyze on moist skin to release HCl and the corresponding acid, causing delayed chemical burns.
Serious Eye Damage Cat 1DANGER H318: High lachrymatory potential; vapors alone can cause severe irritation; liquid contact risks corneal opacity.
STOT - Single Exposure Cat 3WARNING H335: Respiratory tract irritation.[1] Inhalation of vapors triggers coughing and mucosal inflammation.
Skin Sensitization Cat 1WARNING H317: Potential for allergic contact dermatitis upon repeated exposure due to protein alkylation.

Personal Protective Equipment (PPE) Strategy

Hand Protection: The Permeation Factor

Critical Insight: Standard 4-mil nitrile gloves provide insufficient protection against chlorinated esters for durations longer than incidental splash. The non-polar dichlorophenyl ring allows this molecule to permeate nitrile rubber rapidly.

  • Primary Handling (Routine): Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (barrier).

    • Outer Layer: 5-8 mil Nitrile (sacrificial layer).

    • Protocol: Change outer gloves immediately upon any splash or every 30 minutes of active handling.

  • Spill Cleanup / Bulk Transfer: Laminate Film (Silver Shield/4H) .

    • Reasoning: Laminates offer >4-hour breakthrough times for chlorinated organics, whereas thick nitrile may fail in <15 minutes.

Respiratory & Eye Protection[3]
  • Engineering Control (Primary): All manipulations must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are unacceptable due to the risk of vapor entry and lachrymatory effects.

  • Respiratory (Secondary): If fume hood work is compromised (e.g., equipment failure), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component guards against hydrolysis byproducts (HCl).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Vol_Check Assess Volume & State Start->Vol_Check Hood_Check Is Fume Hood Available? Vol_Check->Hood_Check Routine Routine Synthesis (<10g) Hood_Check->Routine Yes Resp_Req STOP: Full Face Respirator (OV/AG) REQUIRED Hood_Check->Resp_Req No/Failure PPE_Routine PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Routine->PPE_Routine Small Scale PPE_Bulk PPE: Silver Shield (Laminate) Gloves + Face Shield over Goggles + Chem-Resistant Apron Routine->PPE_Bulk Large Scale/Spill Bulk Bulk/Spill Response (>10g)

Figure 1: PPE Selection Decision Tree based on operational scale and engineering control availability.

Operational Protocols

Preparation & Weighing
  • Decontamination Zone: Pre-line the fume hood work surface with an absorbent pad backed by plastic. This captures micro-droplets that fall during transfer.

  • Weighing: Do not weigh this chemical on an open benchtop balance.

    • Method A: Tare a vial with a cap in the hood. Add chemical.[2][3][4] Cap tightly. Weigh the closed vial on the external balance.

    • Method B: Use a balance enclosure or portable hood.

Reaction Setup (The "Closed System" Rule)

To minimize lachrymatory release:

  • Dissolve the neat oil/solid in the reaction solvent (e.g., DCM, THF) as quickly as possible. The solution is less volatile than the neat compound.

  • Use cannula transfers or positive-displacement syringes for liquid handling to prevent aerosol formation. Avoid pouring.

  • Venting: Ensure reaction vessels are vented through a scrubber or an oil bubbler to trap any acidic vapors formed by hydrolysis.

Quenching & Cleanup
  • Quench: Treat residual material with a dilute alkaline solution (e.g., sat. NaHCO₃) to neutralize potential HCl generation and hydrolyze the ester. Caution: Evolution of CO₂ gas will occur.

  • Glassware: Rinse glassware with acetone inside the hood before removing it for washing. Collect this first rinse as halogenated waste.

Emergency Response: Spills & Exposure

Spill Response Workflow

Spill_Response Alert 1. ALERT & EVACUATE Notify lab personnel immediately. Assess 2. ASSESS Is it >10mL or outside hood? Alert->Assess Minor Minor Spill (In Hood) Assess->Minor No Major Major Spill (Outside Hood) Assess->Major Yes Action_Minor 3. ABSORB Use Vermiculite/Sand. Wear Double Nitrile. Minor->Action_Minor Action_Major 3. EVACUATE LAB Call EH&S. Do not attempt cleanup without SCBA. Major->Action_Major Dispose 4. DISPOSE Label as 'Halogenated Organic Debris'. Double bag. Action_Minor->Dispose

Figure 2: Immediate response logic for spills involving chlorinated esters.

First Aid
  • Eye Contact: Immediate irrigation is critical. Flush for 15 minutes minimum . Time to irrigation determines the extent of corneal damage.

  • Skin Contact: Remove contaminated clothing immediately. Wash with soap and water.[1] Do not use alcohol or acetone, as these may increase skin absorption of the lipophilic dichlorophenyl ring.

Waste Disposal & Deactivation[6][7][8]

Classification: Halogenated Organic Waste .[5]

  • Segregation: Never mix with non-halogenated solvents (e.g., acetone, methanol) if possible, as this increases the cost of disposal and complicates incineration.

  • Labeling: Clearly mark the waste container with the full chemical name. Do not use abbreviations.

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).

References

  • National Institutes of Health (PubChem). Methyl dichloroacetate (Compound Summary). Retrieved from [Link]

  • Ansell.Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (General reference for nitrile vs.
  • Bucknell University. Hazardous Waste Segregation Guide: Halogenated Organics. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
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Reactant of Route 2
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
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